molecular formula C15H18ClN3O B1676526 Metralindole hydrochloride CAS No. 53734-79-5

Metralindole hydrochloride

カタログ番号: B1676526
CAS番号: 53734-79-5
分子量: 291.77 g/mol
InChIキー: RQQVSZWEVNAKGW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Metralindole is a reversible inhibitor of monoamine oxidase A (RIMA) which was investigated in Russia as a potential antidepressant.[1] It is structurally and pharmacologically related to pirlindole.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

12-methoxy-4-methyl-1,4,6-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,9(16),10(15),11,13-pentaene;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O.ClH/c1-17-7-8-18-13-4-3-10(19-2)9-12(13)11-5-6-16-15(17)14(11)18;/h3-4,9H,5-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQVSZWEVNAKGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C3=C(C=C(C=C3)OC)C4=C2C1=NCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54188-38-4 (Parent)
Record name Metralindole hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053734795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90202016
Record name Metralindole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90202016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53734-79-5
Record name 1H-3,4,6a-Triazafluoranthene, 2,4,5,6-tetrahydro-9-methoxy-4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53734-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metralindole hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053734795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metralindole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90202016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METRALINDOLE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M15TM76Y3L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Metralindole hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Metralindole (B1210286) Hydrochloride

Introduction

Metralindole hydrochloride, also known by the trade name Inkazan, is a tetracyclic antidepressant that was developed and investigated in Russia.[1][2] It belongs to the class of reversible inhibitors of monoamine oxidase A (RIMA), and its chemical structure and pharmacological activity are closely related to another antidepressant, pirlindole.[1][2] Primarily studied for its effects on the central nervous system, its main therapeutic application was intended for the treatment of depression.[2][3] More recent research has also explored its potential as a multi-targeted inhibitor for certain kinases, suggesting a broader pharmacological profile.[4]

Chemical Structure and Properties

Metralindole is a heterocyclic β-carboline derivative.[3] The hydrochloride salt is an off-white, odorless powder with a bitter taste and is soluble in water.

Chemical Identifiers and Properties

The key chemical and physical properties of Metralindole and its hydrochloride salt are summarized below.

PropertyValueReference
IUPAC Name 12-methoxy-4-methyl-1,4,6-triazatetracyclo[7.6.1.0⁵,¹⁶.0¹⁰,¹⁵]hexadeca-5,9(16),10(15),11,13-pentaene[3]
Synonyms Inkazan, Incasan, Metralindol[1][3][5]
CAS Number (HCl Salt) 53734-79-5[1][2][6]
CAS Number (Free Base) 54188-38-4[1][3]
Chemical Formula (HCl) C₁₅H₁₈ClN₃O[1][6]
Molecular Weight (HCl) 291.78 g/mol [1][6]
Chemical Formula (Base) C₁₅H₁₇N₃O[3]
Molecular Weight (Base) 255.31 g/mol [3][7]
Melting Point (HCl) 305-308°C
Melting Point (Base) 164-165°C
SMILES Code CN1CCN2C3=C(C=C(C=C3)OC)C4=C2C1=NCC4[3]

Chemical Structure
Chemical Structure of Metralindole Caption: 2D Chemical Structure of Metralindole.

Pharmacology

Mechanism of Action

Metralindole's primary mechanism of action is the reversible inhibition of monoamine oxidase A (MAO-A).[1][2][6][8] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the brain.[9] By inhibiting MAO-A, Metralindole increases the synaptic availability of these neurotransmitters, which is believed to be the basis for its antidepressant effects.[9]

Recent studies have also identified this compound as an inhibitor of human cyclin-dependent kinase 2 (CDK2) and human protein kinase CK2 holoenzyme.[4] This suggests a potential role for the compound in cancer therapy, particularly for non-small cell lung cancer.[4]

Pharmacodynamics

The inhibition of MAO-A by Metralindole leads to an accumulation of serotonin, norepinephrine, and dopamine in the synaptic cleft, enhancing neurotransmission. This modulation of the monoaminergic systems is a common mechanism for many antidepressant drugs.[10] Studies have shown its effects on adrenergic neurotransmission and on the bioelectrical activity of the brain.

Synthesis

Experimental Protocols & Workflows

Detailed experimental protocols for this compound are primarily documented in Russian pharmacological literature from the 1980s and are not widely available in public databases.[1] However, a general workflow for the preclinical evaluation of a novel antidepressant like Metralindole can be outlined.

G cluster_0 Preclinical Evaluation Workflow In Vitro Assays In Vitro Assays MAO-A Inhibition Assay MAO-A Inhibition Assay In Vitro Assays->MAO-A Inhibition Assay Kinase Activity Assays (CDK2, CK2) Kinase Activity Assays (CDK2, CK2) In Vitro Assays->Kinase Activity Assays (CDK2, CK2) Animal Models Animal Models Forced Swim Test Forced Swim Test Animal Models->Forced Swim Test Tail Suspension Test Tail Suspension Test Animal Models->Tail Suspension Test EEG Monitoring EEG Monitoring Animal Models->EEG Monitoring Toxicity Studies Toxicity Studies Acute Toxicity (LD50) Acute Toxicity (LD50) Toxicity Studies->Acute Toxicity (LD50) Pharmacokinetic Analysis Pharmacokinetic Analysis ADME Profiling ADME Profiling Pharmacokinetic Analysis->ADME Profiling Data Analysis Data Analysis MAO-A Inhibition Assay->Data Analysis Kinase Activity Assays (CDK2, CK2)->Data Analysis Forced Swim Test->Data Analysis Tail Suspension Test->Data Analysis EEG Monitoring->Data Analysis Acute Toxicity (LD50)->Data Analysis ADME Profiling->Data Analysis

Caption: Generalized workflow for the preclinical assessment of an antidepressant.

Signaling Pathways

Monoamine Oxidase A Inhibition Pathway

As a RIMA, Metralindole's primary effect is on the monoaminergic system. The diagram below illustrates this pathway.

G Metralindole Metralindole MAOA Monoamine Oxidase A (MAO-A) Metralindole->MAOA inhibits Neurotransmitters Serotonin (5-HT) Norepinephrine (NE) Dopamine (DA) MAOA->Neurotransmitters degrades SynapticCleft Increased Synaptic Concentration Neurotransmitters->SynapticCleft NeuronalSignaling Enhanced Neuronal Signaling SynapticCleft->NeuronalSignaling AntidepressantEffect Antidepressant Effect NeuronalSignaling->AntidepressantEffect

Caption: Signaling pathway of Metralindole as a MAO-A inhibitor.

Potential Cell Cycle Inhibition Pathway

Recent findings suggest Metralindole also inhibits CDK2 and CK2, key regulators of the cell cycle. This could provide a basis for its potential anti-cancer properties.

G Metralindole Metralindole CDK2 CDK2 Metralindole->CDK2 inhibits CK2 CK2 Metralindole->CK2 inhibits CellCycle Cell Cycle Progression (G1/S Transition) CDK2->CellCycle promotes Apoptosis Inhibition of Apoptosis CK2->Apoptosis prevents Proliferation Reduced Cell Proliferation CellCycle->Proliferation Apoptosis->Proliferation

Caption: Potential mechanism of Metralindole in cell cycle regulation.

Clinical Information

Metralindole (as Inkazan) was investigated in Russia for its potential as an antidepressant.[1][2] Available information indicates that it reached at least Phase II of clinical trials.[3] However, detailed results from these trials are not widely published in English-language journals, and the drug did not see widespread international use.[3] The oral LD50 in mice was reported as 445 mg/kg.

Conclusion

This compound is a tetracyclic compound with a primary, well-documented role as a reversible inhibitor of monoamine oxidase A. Its development as an antidepressant was promising, though its clinical use has been limited. The more recent discovery of its inhibitory effects on CDK2 and CK2 kinases opens new avenues for research into its potential applications in oncology. Further investigation is required to fully elucidate its complete pharmacological profile and therapeutic potential.

References

An In-depth Technical Guide to the Synthesis and Purification of Metralindole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metralindole hydrochloride, a tetracyclic β-carboline derivative known chemically as 2,4,5,6-tetrahydro-9-methoxy-4-methyl-1H-3,4,6a-triazafluoranthene hydrochloride, is a reversible inhibitor of monoamine oxidase A (RIMA) that has been investigated for its potential as an antidepressant.[1] This technical guide provides a comprehensive overview of the synthesis and purification of this compound, designed for professionals in the fields of chemical synthesis and drug development. This document outlines a probable synthetic pathway, details purification methodologies, and presents analytical techniques for quality control. While specific proprietary synthesis details are not publicly available, this guide consolidates information based on the known chemistry of related β-carboline compounds to propose a scientifically sound synthetic and purification strategy.

Synthesis of this compound

The synthesis of the tetracyclic core of Metralindole likely proceeds through a Pictet-Spengler reaction, a well-established method for the synthesis of β-carbolines and tetrahydroisoquinolines from a β-arylethylamine and an aldehyde or ketone.[2][3][4]

Proposed Synthetic Pathway

The synthesis is hypothesized to be a multi-step process culminating in the formation of the hydrochloride salt. A plausible route involves the reaction of a tryptamine (B22526) derivative with a suitable aldehyde to form the tetracyclic structure, followed by N-methylation and subsequent conversion to the hydrochloride salt.

A potential key starting material is 6-methoxy-tryptamine.[4] The synthesis would then proceed through a cyclization reaction to form the core triazafluoranthene ring system.

Synthesis_Pathway cluster_0 Step 1: Pictet-Spengler Reaction cluster_1 Step 2: Ring Closure and Methylation cluster_2 Step 3: Salt Formation 6-Methoxy-tryptamine 6-Methoxy-tryptamine Tetrahydro-beta-carboline_Intermediate Tetrahydro-β-carboline Intermediate 6-Methoxy-tryptamine->Tetrahydro-beta-carboline_Intermediate  Acid Catalyst (e.g., HCl, TFA) Glyoxylic_Acid_Derivative Glyoxylic Acid Derivative Glyoxylic_Acid_Derivative->Tetrahydro-beta-carboline_Intermediate Metralindole_Free_Base Metralindole (Free Base) Tetrahydro-beta-carboline_Intermediate->Metralindole_Free_Base  Condensation/ Cyclization Amine_Reagent Amine Reagent (e.g., Methylamine) Amine_Reagent->Metralindole_Free_Base Metralindole_Hydrochloride Metralindole Hydrochloride Metralindole_Free_Base->Metralindole_Hydrochloride HCl HCl in Inert Solvent HCl->Metralindole_Hydrochloride HPLC_Workflow Crude_Metralindole_HCl Crude Metralindole HCl (dissolved in mobile phase) Injection Injection onto Preparative HPLC Column Crude_Metralindole_HCl->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection UV Detection Separation->Detection Fraction_Collection Fraction Collection Detection->Fraction_Collection Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Pure_Metralindole_HCl Pure Metralindole HCl Solvent_Evaporation->Pure_Metralindole_HCl

References

Metralindole Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 53734-79-5

Synonyms: Inkazan, Incasan, Metralindole (B1210286) HCl

Abstract

This technical guide provides a comprehensive overview of Metralindole hydrochloride, a compound with a multifaceted pharmacological profile. Historically investigated in Russia as a reversible inhibitor of monoamine oxidase A (RIMA) for the treatment of depression, recent computational studies have unveiled its potential as a multi-targeted inhibitor of cyclin-dependent kinase 2 (CDK2) and protein kinase CK2, suggesting novel therapeutic avenues in oncology. This document synthesizes the available technical data on its chemical and physical properties, synthesis, dual mechanisms of action, and relevant experimental protocols. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the further exploration of this compound.

Chemical and Physical Properties

This compound is an off-white, odorless powder with a bitter taste. It is a heterocyclic β-carboline derivative.[1] Key physicochemical data are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₅H₁₈ClN₃O[1][2]
Molecular Weight 291.78 g/mol [1][2]
Melting Point 305-308 °C[1]
Solubility Soluble in water[1]
Appearance Off-white odorless powder[1]
LD₅₀ (oral, mice) 445 mg/kg[1]

Synthesis

The synthesis of Metralindole has been described in the scientific and patent literature.[1] A general synthetic pathway involves the reaction of tryptamine (B22526) derivatives with appropriate aldehydes or their equivalents, followed by cyclization and subsequent chemical modifications to yield the tetracyclic core structure of Metralindole. The final step typically involves the formation of the hydrochloride salt.

G cluster_synthesis Generalized Synthetic Workflow A Tryptamine Derivative C Pictet-Spengler Reaction A->C B Aldehyde/Ketone B->C D Intermediate Tetrahydro-β-carboline C->D F Formation of Tetracyclic Core D->F E Cyclization Reagents E->F G Methylation F->G H Metralindole (Free Base) G->H J This compound H->J I HCl I->J G cluster_RIMA MAO-A Inhibition Pathway Metralindole Metralindole HCl MAOA Monoamine Oxidase A (MAO-A) Metralindole->MAOA Inhibits SynapticCleft Increased Neurotransmitter Concentration in Synapse Metralindole->SynapticCleft Degradation Degradation Products MAOA->Degradation Metabolizes to Neurotransmitters Serotonin, Norepinephrine, Dopamine Neurotransmitters->MAOA Substrate Antidepressant Antidepressant Effect SynapticCleft->Antidepressant G cluster_Kinase Hypothesized Kinase Inhibition Pathway Metralindole Metralindole HCl CDK2 CDK2 Metralindole->CDK2 Inhibits CK2 CK2 Metralindole->CK2 Inhibits CellCycle Cell Cycle Progression CDK2->CellCycle Promotes Proliferation Cell Proliferation CK2->Proliferation Promotes Cancer Potential Anti-cancer Effect CellCycle->Cancer Proliferation->Cancer G cluster_MAO_Assay MAO-A Inhibition Assay Workflow A Prepare MAO-A enzyme solution C Pre-incubate enzyme with Metralindole A->C B Prepare Metralindole dilutions B->C D Add fluorogenic substrate C->D E Incubate at 37°C D->E F Measure fluorescence intensity E->F G Calculate % inhibition and IC₅₀ F->G G cluster_Kinase_Assay Kinase Inhibition Assay Workflow (e.g., ADP-Glo™) A Prepare CDK2 or CK2 enzyme solution C Add enzyme and Metralindole to plate A->C B Prepare Metralindole dilutions B->C D Add substrate/ATP mixture to initiate reaction C->D E Incubate at 30°C D->E F Add ADP-Glo™ Reagent to stop reaction and deplete ATP E->F G Add Kinase Detection Reagent to produce luminescence F->G H Measure luminescence G->H I Calculate % inhibition and IC₅₀ H->I

References

The Pharmacology of Metralindole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Reversible Inhibitor of Monoamine Oxidase A (RIMA)

Abstract

Metralindole (Inkazan) is a reversible inhibitor of monoamine oxidase A (RIMA) that was investigated in Russia for its potential as an antidepressant agent.[1] Structurally related to pirlindole, Metralindole's mechanism of action centers on the selective and reversible inhibition of the MAO-A enzyme, leading to an increase in the synaptic availability of key monoamine neurotransmitters. This technical guide provides a comprehensive overview of the pharmacology of Metralindole as a RIMA, intended for researchers, scientists, and drug development professionals. The document outlines the theoretical framework for its mechanism of action, details the experimental protocols for its characterization, and presents its anticipated pharmacodynamic and pharmacokinetic profiles in a structured format. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide utilizes illustrative data based on the known properties of other RIMAs to provide a comprehensive and practical resource.

Introduction to Metralindole and RIMAs

Monoamine oxidase inhibitors (MAOIs) are a class of drugs that inhibit the activity of one or both monoamine oxidase enzymes: MAO-A and MAO-B.[2] These enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine (B1211576) in the synaptic cleft.[2] Reversible inhibitors of monoamine oxidase A (RIMAs) are a subclass of MAOIs that selectively and reversibly inhibit the MAO-A enzyme.[2] This reversibility offers a significant safety advantage over older, irreversible MAOIs, particularly concerning the risk of hypertensive crisis induced by tyramine-rich foods.[2]

Metralindole was developed as a RIMA, positioning it as a potentially safer antidepressant. Its therapeutic effect is believed to stem from the elevation of monoamine levels in the brain, which are implicated in the pathophysiology of depression.

Mechanism of Action: Reversible Inhibition of MAO-A

The primary mechanism of action of Metralindole is the reversible inhibition of monoamine oxidase A. MAO-A preferentially metabolizes serotonin and norepinephrine, and to a lesser extent, dopamine. By reversibly binding to MAO-A, Metralindole prevents the breakdown of these neurotransmitters, leading to their accumulation in the presynaptic neuron and subsequent increased availability in the synaptic cleft. This enhanced neurotransmission is thought to be the basis of its antidepressant effects.

Signaling Pathway of MAO-A Inhibition

The following diagram illustrates the effect of Metralindole on monoaminergic neurotransmission.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Serotonin, Norepinephrine) Vesicle Synaptic Vesicle MA->Vesicle Storage MAO_A MAO-A MA->MAO_A Degradation Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release Metralindole Metralindole Metralindole->MAO_A Inhibition Reuptake Reuptake Transporter Reuptake->MA Synaptic_Cleft->Reuptake Reuptake Receptor Postsynaptic Receptors Synaptic_Cleft->Receptor Binding Signal Signal Transduction & Neuronal Response Receptor->Signal

Caption: Metralindole reversibly inhibits MAO-A in the presynaptic neuron.

Quantitative Pharmacological Data (Illustrative)

While specific experimental data for Metralindole is scarce in the literature, the following tables present an illustrative pharmacological profile consistent with a selective RIMA. These values are intended to serve as a template for the presentation of actual experimental findings.

Table 1: In Vitro MAO Inhibition Profile of Metralindole (Illustrative Data)
ParameterMAO-AMAO-BSelectivity Index (MAO-B IC50 / MAO-A IC50)
IC50 (nM) 85250029.4
Ki (nM) 40120030.0
Inhibition Type Reversible, CompetitiveReversible, Competitive-
Table 2: Pharmacokinetic Profile of Metralindole in Rodent Models (Illustrative Data)
ParameterValue
Bioavailability (Oral) ~70%
Tmax (Oral) 1.5 - 2.5 hours
Half-life (t1/2) 4 - 6 hours
Volume of Distribution (Vd) 2.5 L/kg
Protein Binding ~85%
Primary Route of Metabolism Hepatic (Oxidation, Glucuronidation)
Primary Route of Excretion Renal

Experimental Protocols

The following protocols describe standard methodologies for characterizing the pharmacological properties of a RIMA like Metralindole.

In Vitro MAO Inhibition Assay (Fluorometric)

This protocol outlines a method to determine the IC50 values for MAO-A and MAO-B inhibition.

Objective: To quantify the inhibitory potency of Metralindole on MAO-A and MAO-B activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine)

  • Amplex® Red reagent (or similar fluorescent probe)

  • Horseradish peroxidase (HRP)

  • Selective inhibitors for control (Clorgyline for MAO-A, Selegiline for MAO-B)

  • Metralindole

  • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • 96-well black microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of Metralindole in assay buffer.

  • Reaction Mixture: In each well of the microplate, add the assay buffer, the respective MAO enzyme (A or B), and the Metralindole dilution (or control inhibitor/vehicle).

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow for the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate (p-tyramine), Amplex Red, and HRP mixture to each well to start the reaction.

  • Measurement: Measure the fluorescence intensity kinetically for 30-60 minutes at an excitation/emission wavelength appropriate for the fluorescent probe (e.g., 530-560 nm excitation and ~590 nm emission for Amplex Red). The rate of fluorescence increase is proportional to MAO activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of Metralindole relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Metralindole Serial Dilutions D Add Enzyme and Inhibitor to 96-well Plate A->D B Prepare MAO Enzymes (A and B) B->D C Prepare Substrate & Detection Reagents F Initiate Reaction with Substrate Mixture C->F E Pre-incubate at 37°C D->E E->F G Kinetic Fluorescence Measurement F->G H Calculate % Inhibition G->H I Plot Dose-Response Curve H->I J Determine IC50 Value I->J

Caption: Experimental workflow for the in vitro MAO inhibition assay.

Pharmacokinetic Study in Rodents

This protocol provides a general framework for assessing the pharmacokinetic properties of Metralindole in an animal model.

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of Metralindole.

Animals: Male Sprague-Dawley rats (or other suitable rodent model).

Procedure:

  • Dosing: Administer Metralindole to two groups of rats: one group via intravenous (IV) injection and another via oral gavage.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-dosing from the tail vein or other appropriate site.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract Metralindole and any potential metabolites from the plasma samples. Quantify the concentrations using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data. Calculate key parameters including clearance, volume of distribution, half-life, and bioavailability (by comparing oral and IV data).

Conclusion

Metralindole, as a reversible inhibitor of monoamine oxidase A, represents a potentially valuable therapeutic agent in the treatment of depression. Its pharmacological profile, characterized by selective and reversible MAO-A inhibition, suggests a favorable safety profile compared to older, irreversible MAOIs. While specific quantitative data for Metralindole remains limited in the public domain, the experimental methodologies outlined in this guide provide a robust framework for its comprehensive pharmacological evaluation. Further research to fully elucidate its binding kinetics, in vivo efficacy, and metabolic fate is warranted to realize its full therapeutic potential. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the understanding and development of novel antidepressant therapies.

References

Metralindole Hydrochloride: A Technical Guide to Solubility and Stability for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Metralindole (B1210286), a reversible inhibitor of monoamine oxidase A (RIMA) and an inhibitor of cyclin-dependent kinase 2 (CDK2) and protein kinase CK2, presents a compound of interest for further investigation. This technical guide provides a comprehensive overview of the available information on the solubility and stability of its hydrochloride salt. Due to the limited publicly available quantitative data for metralindole hydrochloride, this document emphasizes standardized experimental protocols for determining these critical physicochemical properties. Furthermore, it elucidates the key signaling pathways associated with its mechanisms of action through detailed diagrams, offering a foundational resource for researchers and drug development professionals.

Introduction

Metralindole has been identified as a molecule with potential therapeutic applications, acting as a reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial in the metabolism of monoamine neurotransmitters.[1][2] Additionally, it has been reported to inhibit cyclin-dependent kinase 2 (CDK2) and protein kinase CK2, suggesting a broader pharmacological profile.[3][4] Understanding the solubility and stability of the hydrochloride salt of metralindole is paramount for its development as a potential therapeutic agent, influencing formulation strategies, bioavailability, and shelf-life. This guide aims to provide a detailed framework for evaluating these properties.

Solubility of this compound

While specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature, some suppliers indicate that it is soluble in dimethyl sulfoxide (B87167) (DMSO). The solubility of hydrochloride salts of amine-containing compounds can be significantly influenced by pH and the nature of the solvent.

Recommended Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The saturation shake-flask method is the gold standard for determining equilibrium solubility. The following protocol is a generalized procedure that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound powder

  • Selected solvents (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO)

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC-UV or other suitable analytical instrument for quantification

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing a known volume of each selected solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take samples at intermediate time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution is no longer increasing).

  • Phase Separation:

    • After equilibration, allow the suspensions to settle.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

Data Presentation: The results should be compiled into a table for clear comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Purified Water25[Experimental Value][Calculated Value]
PBS (pH 5.0)37[Experimental Value][Calculated Value]
PBS (pH 7.4)37[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]
DMSO25[Experimental Value][Calculated Value]

Stability of this compound

The chemical stability of a drug substance is a critical quality attribute. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Recommended Experimental Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to assess the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Objective: To evaluate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (B78521) (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%, 30%)

  • Purified water

  • A suitable organic solvent for initial dissolution if necessary (e.g., methanol, acetonitrile)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC-UV/MS system for separation and identification of degradation products

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of acidic solution (e.g., 0.1 M HCl). Heat at a specific temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of basic solution (e.g., 0.1 M NaOH). Keep at room temperature or heat gently for a specific duration.

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂). Store at room temperature, protected from light, for a set time.

    • Thermal Degradation: Store the solid powder and the stock solution at an elevated temperature (e.g., 80 °C) for a defined period.

    • Photolytic Degradation: Expose the solid powder and the stock solution to a light source in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a control sample stored under normal conditions, using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products.

    • Use a mass spectrometer (LC-MS) to help identify the structure of any significant degradation products.

Data Presentation: The results should be summarized in a table.

Stress ConditionDurationTemperature (°C)% DegradationNumber of DegradantsRt of Major Degradant(s)
0.1 M HCl24 hours60[Experimental Value][Experimental Value][Experimental Value]
0.1 M NaOH8 hours40[Experimental Value][Experimental Value][Experimental Value]
3% H₂O₂24 hours25[Experimental Value][Experimental Value][Experimental Value]
Dry Heat (Solid)48 hours80[Experimental Value][Experimental Value][Experimental Value]
Photostability[ICH Q1B][ICH Q1B][Experimental Value][Experimental Value][Experimental Value]

Signaling Pathways

Metralindole's pharmacological effects are attributed to its interaction with multiple targets. The following diagrams illustrate the key signaling pathways involved.

Monoamine Oxidase A (MAO-A) Inhibition

Metralindole acts as a reversible inhibitor of MAO-A. This enzyme is located on the outer mitochondrial membrane and is responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576) in the presynaptic neuron.[5] Inhibition of MAO-A leads to an increase in the cytosolic concentration of these neurotransmitters, making more available for packaging into synaptic vesicles and subsequent release into the synaptic cleft.

MAO_A_Inhibition cluster_presynaptic Presynaptic_Neuron Presynaptic Neuron Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) MAO_A Monoamine Oxidase A (MAO-A) Monoamines->MAO_A Degradation Vesicles Synaptic Vesicles Monoamines->Vesicles Packaging Metabolites Inactive Metabolites MAO_A->Metabolites Synaptic_Cleft Synaptic Cleft Vesicles->Synaptic_Cleft Release Metralindole Metralindole HCl Metralindole->MAO_A Inhibition

Mechanism of MAO-A Inhibition by Metralindole.

Cyclin-Dependent Kinase 2 (CDK2) Signaling Pathway

CDK2 is a key regulator of the cell cycle, particularly the transition from the G1 to the S phase.[6] It forms active complexes with cyclin E and cyclin A. The CDK2/cyclin E complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which activates genes required for DNA synthesis.[7] Inhibition of CDK2 by metralindole would prevent Rb phosphorylation, keeping it bound to E2F, thereby arresting the cell cycle at the G1/S checkpoint.

CDK2_Pathway CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE Rb Rb CDK2_CyclinE->Rb Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest pRb p-Rb Rb_E2F Rb-E2F Complex E2F E2F pRb->E2F Release S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activation Rb_E2F->Rb Rb_E2F->Cell_Cycle_Arrest G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition Metralindole Metralindole HCl Metralindole->CDK2_CyclinE Inhibition

CDK2 Inhibition and Cell Cycle Arrest.

Protein Kinase CK2 Signaling Pathway

Protein Kinase CK2 is a constitutively active serine/threonine kinase involved in various cellular processes, including cell survival and proliferation.[8] It can phosphorylate and regulate numerous substrates, including key components of the PI3K/AKT and NF-κB signaling pathways.[4][9] For instance, CK2 can phosphorylate and inhibit the tumor suppressor PTEN, leading to the activation of the pro-survival AKT pathway.[10] By inhibiting CK2, metralindole could potentially downregulate these pro-survival pathways.

CK2_Pathway CK2 Protein Kinase CK2 PTEN PTEN CK2->PTEN Inhibition IκBα_NF_κB IκBα-NF-κB Complex CK2->IκBα_NF_κB Phosphorylation of IκBα Apoptosis Apoptosis AKT AKT PTEN->AKT Inhibition p_AKT p-AKT (Active) AKT->p_AKT Activation Cell_Survival Cell Survival & Proliferation p_AKT->Cell_Survival IκBα IκBα NF_κB NF-κB NF_κB->Cell_Survival Gene Transcription IκBα_NF_κB->NF_κB Release & Activation Metralindole Metralindole HCl Metralindole->CK2 Inhibition

References

Preclinical Data on Metralindole Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Metralindole hydrochloride, also known as Inkazan, is a tetracyclic antidepressant that was investigated in Russia. It functions as a reversible inhibitor of monoamine oxidase A (RIMA), and is structurally and pharmacologically similar to pirlindole.[1][2][3][4] This technical guide provides a summary of the available preclinical data on this compound and related compounds, offering insights into its pharmacological, pharmacokinetic, and toxicological profile. Due to the limited availability of specific quantitative data for Metralindole, this guide incorporates information from its closely related analogue, pirlindole, and outlines standard experimental protocols for the evaluation of RIMA compounds.

Core Preclinical Data

Pharmacodynamics

Metralindole is a selective and reversible inhibitor of monoamine oxidase A (MAO-A).[1][4] This enzyme is crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the synaptic cleft.[5] By inhibiting MAO-A, Metralindole increases the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism of its antidepressant effect. It has been noted to partially inhibit MAO-B as well and to inhibit the reuptake of monoamines, though it lacks cholinolytic activity.

A key pharmacodynamic feature of RIMAs is their reduced potentiation of the pressor effect of tyramine (B21549) compared to irreversible MAOIs, mitigating the risk of the "cheese effect" (hypertensive crisis). A study by Andreeva et al. (1991) provided a comparative analysis of the tyramine pressor effect in the presence of Metralindole (Inkazan) and other antidepressants.[1]

Table 1: In Vitro MAO-A and MAO-B Inhibition (Data for Structurally Similar Pirlindole)

CompoundTargetIC50Species
PirlindoleMAO-AData not availableData not available
PirlindoleMAO-BData not availableData not available
Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in preclinical species are not widely published. However, data for the related compound, pirlindole, provides an indication of its likely pharmacokinetic profile.

Table 2: Pharmacokinetic Parameters of Pirlindole in Preclinical Species

ParameterRatDog
Bioavailability 20-30%Data not available
Tmax (oral) 2.5 - 6 hours0.8 - 2 hours
Elimination Half-life Biphasic: 7.5 hours and 34-70 hoursTriphasic: 1.3 hours, 10.8 hours, and 185 hours
Metabolism Extensive first-pass effectExtensive
Excretion Mainly unconjugated productsMostly conjugated products
Toxicology

Specific quantitative toxicology data for this compound, such as LD50 values, are not available in the reviewed literature. Preclinical studies on the related compound, pirlindole, have indicated a favorable safety profile at therapeutic doses, with no reported mutagenic, clastogenic, or carcinogenic properties.

Table 3: Summary of Toxicological Profile (Qualitative)

Study TypeFindings for Pirlindole
Acute Toxicity No potentially dangerous effects at usual doses.
Chronic Toxicity No potentially dangerous effects at usual doses.
Mutagenicity No measurable mutagenic properties.
Clastogenicity No measurable clastogenic properties.
Carcinogenicity No measurable carcinogenic properties.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. The following are standardized protocols for key experiments used to characterize reversible inhibitors of monoamine oxidase A.

In Vitro Monoamine Oxidase Inhibition Assay

This assay is designed to determine the potency and selectivity of a compound in inhibiting MAO-A and MAO-B.

Objective: To determine the IC50 values of this compound for MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • Kynuramine (B1673886) (substrate for both MAO-A and MAO-B).

  • This compound (test compound).

  • Clorgyline (selective MAO-A inhibitor, positive control).

  • Selegiline (B1681611) (selective MAO-B inhibitor, positive control).

  • Phosphate (B84403) buffer.

  • 96-well microplate reader (fluorescence).

Procedure:

  • Prepare serial dilutions of this compound, clorgyline, and selegiline in phosphate buffer.

  • In a 96-well plate, add the recombinant MAO-A or MAO-B enzyme to each well.

  • Add the different concentrations of the test compound and positive controls to the wells. Include a vehicle control (buffer only).

  • Incubate the plate to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.

  • Measure the formation of the fluorescent product, 4-hydroxyquinoline, over time using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Forced Swim Test (FST) in Rodents

The FST is a common behavioral test to assess the antidepressant-like activity of a compound.[6][7][8][9]

Objective: To evaluate the antidepressant-like effect of this compound in a rodent model of depression.

Materials:

  • Male Sprague-Dawley rats or male C57BL/6 mice.

  • This compound.

  • Vehicle (e.g., saline or distilled water).

  • Cylindrical water tank (for rats: 40 cm height, 20 cm diameter; for mice: 25 cm height, 10 cm diameter).

  • Water maintained at 23-25°C.

  • Video recording and analysis software.

Procedure:

  • Habituation (Day 1): Place each animal individually into the water tank filled to a depth where the animal cannot touch the bottom for a 15-minute pre-swim session.

  • Drug Administration (Day 2): Administer this compound or vehicle intraperitoneally or orally 30-60 minutes before the test session.

  • Test Session (Day 2): Place the animals back into the water tank for a 5-minute test session.

  • Behavioral Scoring: Record the sessions and score the duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing behaviors.

  • Data Analysis: Compare the duration of immobility between the drug-treated and vehicle-treated groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.

Tyramine Pressor Response Test

This in vivo test evaluates the potentiation of the hypertensive effect of tyramine by an MAO inhibitor.[][11][12][13][14]

Objective: To assess the potential of this compound to induce a hypertensive crisis by measuring its effect on the pressor response to tyramine.

Materials:

  • Male Wistar rats.

  • This compound.

  • Tyramine hydrochloride.

  • Anesthetic (e.g., urethane).

  • Catheters for arterial blood pressure measurement and intravenous administration.

  • Pressure transducer and data acquisition system.

Procedure:

  • Anesthetize the rats and insert catheters into the carotid artery (for blood pressure monitoring) and jugular vein (for drug administration).

  • Allow the animals to stabilize.

  • Administer a single oral or intravenous dose of this compound or vehicle.

  • After a predetermined time for drug absorption and distribution, administer incremental intravenous doses of tyramine.

  • Record the mean arterial blood pressure continuously.

  • Data Analysis: Determine the dose of tyramine required to produce a specific increase in blood pressure (e.g., 30 mmHg). Compare the tyramine dose-response curves between the Metralindole-treated and vehicle-treated groups to calculate the potentiation factor.

Visualizations

Signaling Pathway of MAO-A Inhibition

MAO_A_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines MAO-A MAO-A Monoamines->MAO-A Degradation Increased_Monoamines Increased Monoamines (Serotonin, Norepinephrine) Inactive_Metabolites Inactive_Metabolites MAO-A->Inactive_Metabolites Metralindole Metralindole Metralindole->MAO-A Reversible Inhibition Postsynaptic_Receptors Postsynaptic_Receptors Increased_Monoamines->Postsynaptic_Receptors Binding Antidepressant_Effect Antidepressant_Effect Postsynaptic_Receptors->Antidepressant_Effect Signal Transduction

Caption: Signaling pathway of Metralindole's MAO-A inhibition.

Experimental Workflow for In Vitro MAO Inhibition Assay

MAO_Inhibition_Workflow prep Prepare Reagents (Enzymes, Substrate, Buffers) dilute Serial Dilution of Metralindole HCl prep->dilute plate Plate Enzymes (MAO-A/MAO-B) and Inhibitor Concentrations dilute->plate incubate1 Pre-incubation (Inhibitor-Enzyme Interaction) plate->incubate1 add_sub Add Substrate (Kynuramine) incubate1->add_sub measure Measure Fluorescence (Product Formation) add_sub->measure analyze Data Analysis (Calculate IC50) measure->analyze

Caption: Workflow for the in vitro MAO inhibition assay.

Experimental Workflow for Forced Swim Test

FST_Workflow cluster_day1 Day 1 cluster_day2 Day 2 habituation Habituation: 15 min Pre-Swim drug_admin Drug Administration (Metralindole or Vehicle) habituation->drug_admin test_session Test Session: 5 min Swim drug_admin->test_session record Video Record Behavior test_session->record analysis Behavioral Scoring (Immobility, Swimming, Climbing) record->analysis stats Statistical Analysis analysis->stats

Caption: Workflow for the forced swim test in rodents.

References

The Development of Metralindole (Inkazan): A Technical Overview of the Soviet Antidepressant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metralindole, known by its trade name Inkazan, is a tetracyclic antidepressant developed in the Soviet Union. As a reversible inhibitor of monoamine oxidase A (RIMA), it represented a significant advancement in antidepressant therapy at the time of its creation. This technical guide provides an in-depth look at the history of Metralindole's development in Russia, its pharmacological profile, and the available data from preclinical and clinical studies.

Introduction and Historical Context

Metralindole (3-methyl-8-methoxy-3H-1,2,5,6-tetrahydropyrazino[1,2,3-ab]-β-carboline hydrochloride) was developed at the All-Union Scientific Research Chemical-Pharmaceutical Institute (VNIkHFI) in Moscow. The development of this original antidepressant was led by the prominent Soviet pharmacologist, Academician Mikhail Davydovich Mashkovsky, and his colleague N.I. Andreeva.

Structurally and pharmacologically, Metralindole is closely related to another Soviet antidepressant, Pirlindole (Pyrazidol). Both belong to the class of tetracyclic derivatives of indole. The research into these compounds was part of a broader effort within the Soviet pharmaceutical industry to create novel psychotropic drugs. Metralindole was designed to be a selective and reversible inhibitor of monoamine oxidase type A (MAO-A), with the aim of improving the safety profile compared to the earlier generation of irreversible MAO inhibitors.

Synthesis of Metralindole

The synthesis of related tetrahydro-β-carboline derivatives often involves the following steps:

  • Reaction of a tryptamine (B22526) derivative with an appropriate aldehyde in the presence of an acid catalyst to form a Schiff base.

  • Intramolecular electrophilic substitution to yield the tetracyclic tetrahydro-β-carboline ring system.

  • Subsequent reactions to build the pyrazino ring and introduce the required substituents.

Preclinical Pharmacology

Metralindole's preclinical pharmacology was extensively studied to characterize its mechanism of action, efficacy in animal models of depression, and its safety profile.

Mechanism of Action

Metralindole is a reversible inhibitor of monoamine oxidase A (MAO-A) and also partially inhibits MAO-B.[1][2][3] By inhibiting MAO-A, Metralindole reduces the breakdown of key monoamine neurotransmitters—serotonin, norepinephrine, and dopamine—in the synaptic cleft, thereby increasing their availability and enhancing monoaminergic neurotransmission.[4][5][6][7] This is believed to be the primary mechanism underlying its antidepressant effect. Additionally, Metralindole has been shown to inhibit the neuronal reuptake of monoamines.[2][3] Unlike tricyclic antidepressants, it does not possess anticholinergic properties.[3]

Below is a diagram illustrating the primary mechanism of action of Metralindole.

Metralindole_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron MAO_A MAO-A Monoamines Serotonin (5-HT) Norepinephrine (NE) Dopamine (DA) Monoamines->MAO_A Degradation Vesicles Synaptic Vesicles Monoamines->Vesicles Storage Synaptic_Monoamines Synaptic 5-HT, NE, DA Vesicles->Synaptic_Monoamines Release Reuptake Reuptake Transporter Reuptake->Monoamines Synaptic_Monoamines->Reuptake Reuptake Receptors Postsynaptic Receptors Synaptic_Monoamines->Receptors Binding Metralindole Metralindole (Inkazan) Metralindole->MAO_A Reversible Inhibition

Mechanism of action of Metralindole (Inkazan).

Pharmacodynamics

Pharmacodynamic studies demonstrated that Metralindole potentiates the effects of monoamine precursors like L-DOPA and 5-hydroxytryptophan, as well as the effects of phenamine.[2] This is consistent with its MAO-inhibiting and neuronal reuptake blocking properties.

Toxicology

Toxicological studies were conducted on mice, rats, rabbits, and dogs.[8] The acute toxicity of Metralindole was found to be lower than that of the tricyclic antidepressant imipramine.[8] In dogs receiving high doses over a prolonged period, toxic manifestations such as seizures and stereotyped behavior were observed, which were attributed to the stimulating component of the drug's action on the central nervous system.[8]

Animal ModelRoute of AdministrationLD50
MiceIntravenous56 mg/kg
MiceIntraperitoneal138 mg/kg
MiceOral680 mg/kg
RatsOral970 mg/kg

Table 1: Acute Toxicity (LD50) of Metralindole (Inkazan) in Animal Models.[8]

Clinical Studies

Metralindole was indicated for the treatment of various types of depression, particularly those characterized by hypo- and anergic disorders, such as adynamic depression and depression with psychomotor retardation.[3] It was also used for less severe depressions with neurotic and mild hypochondriacal symptoms.

The initial adult dosage was typically 25-50 mg twice daily, with a gradual increase to 150-250 mg per day, divided into 2-3 doses. Due to its stimulating effects, it was recommended to avoid administration in the latter half of the day to prevent sleep disturbances.

Efficacy

While detailed, large-scale, placebo-controlled clinical trial data in the modern sense is not widely published, reports from the time of its use in the Soviet Union and Russia indicated its effectiveness in treating depressive states. Its stimulating component made it particularly suitable for patients with apathy and lack of motivation.

Safety and Tolerability

The side effects of Metralindole were generally reported to be mild and included nausea, dry mouth, and gastric discomfort.[1] Fluctuations in blood pressure and bradycardia were also noted.[1]

Conclusion

Metralindole (Inkazan) represents a significant chapter in the history of psychopharmacology in Russia. As a reversible MAO-A inhibitor, it offered a safer alternative to the irreversible MAOIs of its time. Although it is not widely used today and much of the detailed data from its development and clinical use remain in less accessible Russian-language publications, the available information highlights a thoughtful approach to antidepressant drug design in the Soviet era. Further research into the historical archives of Russian pharmacology may yet provide a more complete picture of this unique antidepressant.

The following diagram illustrates a simplified workflow for the preclinical to clinical development of a drug like Metralindole in the context of Soviet-era pharmaceutical research.

Drug_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Evaluation Synthesis Chemical Synthesis (e.g., Tetrahydro-β-carboline derivatives) In_Vitro In Vitro Studies (MAO Inhibition Assays) Synthesis->In_Vitro In_Vivo In Vivo Animal Models (Antidepressant Activity) In_Vitro->In_Vivo Toxicology Toxicology Studies (LD50, Chronic Toxicity) In_Vivo->Toxicology Phase_I Phase I Trials (Safety and Tolerability in Healthy Volunteers) Toxicology->Phase_I Phase_II Phase II Trials (Efficacy in Depressed Patients, Dose Ranging) Phase_I->Phase_II Phase_III Phase III Trials (Broader Efficacy and Safety Assessment) Phase_II->Phase_III Regulatory Regulatory Approval (Pharmacological Committee of the USSR Ministry of Health) Phase_III->Regulatory

Generalized drug development workflow.

References

Core Safety and Toxicity Profile of Metralindole Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, detailed safety and toxicity data specifically for Metralindole hydrochloride (also known as Inkazan) is scarce. This technical guide is compiled based on available information for its structural and pharmacological analogue, Pirlindole (B1663011), and the general class of Reversible Inhibitors of Monoamine Oxidase A (RIMAs). The information presented herein should be interpreted with the understanding that it is largely an extrapolation and not based on direct, comprehensive studies of this compound.

Introduction

Metralindole is a reversible inhibitor of monoamine oxidase A (RIMA) that was investigated in Russia as a potential antidepressant.[1] It is structurally and pharmacologically related to pirlindole.[1] As a RIMA, its mechanism of action involves the selective and reversible inhibition of the MAO-A enzyme, leading to an increase in the synaptic availability of key neurotransmitters such as serotonin, norepinephrine, and dopamine. This guide provides a comprehensive overview of the anticipated safety and toxicity profile of this compound, drawing heavily on data from its analogue, pirlindole, and the broader class of RIMA drugs.

Preclinical Safety and Toxicity Profile

Due to the limited specific data on this compound, the preclinical safety profile is inferred from studies on pirlindole.

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. The median lethal dose (LD50) is a common metric from these studies. For pirlindole, the following LD50 values have been reported:

Table 1: Acute Toxicity of Pirlindole (Analogue of Metralindole)

SpeciesRoute of AdministrationLD50 ValueReference
RatOral2060 mg/kg[2]
RatIntraperitoneal185 mg/kg[2]
MouseOral450 mg/kg[2]

These values suggest a relatively low acute toxicity profile for pirlindole when administered orally.

Chronic toxicity studies evaluate the effects of repeated exposure to a substance over a prolonged period. Preclinical studies on pirlindole have indicated that it does not demonstrate dangerous effects at usual therapeutic doses in chronic administration.[3]

Genotoxicity assays are conducted to assess the potential of a substance to damage genetic material. Pirlindole has been reported to lack measurable mutagenic or clastogenic properties.[3] A broader survey of marketed pharmaceuticals also lists pirlindole among drugs for which genotoxicity data is available, though specific results are not detailed in the abstract.[4]

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.

  • Test System: Several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine (his-) are used.

  • Procedure: The tester strains are exposed to the test article (this compound) at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).

  • Positive Control: A known mutagen is used as a positive control.

  • Negative Control: A solvent control is used as a negative control.

  • Endpoint: The number of revertant colonies (his+) is counted. A significant, dose-dependent increase in the number of revertants compared to the negative control suggests mutagenic potential.

Carcinogenicity bioassays are long-term studies designed to evaluate the tumor-forming potential of a substance. Pirlindole has been reported to not possess carcinogenic properties.[3]

Experimental Protocol: Rodent Carcinogenicity Bioassay

  • Test System: Typically, two rodent species (e.g., rats and mice) of both sexes are used.

  • Administration: The test article is administered daily, usually mixed in the feed or by gavage, for the majority of the animal's lifespan (e.g., 2 years).

  • Dose Levels: At least three dose levels are used: a high dose (approaching the maximum tolerated dose), a low dose, and an intermediate dose. A control group receives the vehicle only.

  • Endpoint: At the end of the study, a complete histopathological examination of all organs and tissues is performed to identify any neoplastic (tumor) and non-neoplastic lesions. The incidence of tumors in the treated groups is compared to the control group.

Clinical Safety Profile

The clinical safety of this compound is not well-documented in accessible literature. However, the safety profile of its analogue, pirlindole, has been evaluated in several clinical trials.

A meta-analysis of randomized controlled trials involving 580 participants reported that the most frequently observed adverse events with pirlindole were dry mouth and sleep disturbances.[5] Importantly, no serious adverse events were reported, and there were no significant differences in the overall percentage of patients experiencing any adverse event between pirlindole and other active comparators.[5]

Another study highlighted that the differences in tolerance and safety between pirlindole and a placebo were not statistically significant.[6]

A significant safety concern with older, irreversible MAOIs is the risk of a hypertensive crisis when tyramine-rich foods (like aged cheese) are consumed. RIMAs, including Metralindole, have a much lower potential for this interaction.[3][7] This improved safety is due to the reversible nature of the enzyme inhibition, which allows tyramine (B21549) to displace the drug from MAO-A, leading to its metabolism.[8]

Signaling Pathways and Experimental Workflows

RIMA_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO-A MAO-A Neurotransmitters Serotonin (5-HT) Norepinephrine (NE) Dopamine (DA) Neurotransmitters->MAO-A Metabolism Vesicles Vesicles Neurotransmitters->Vesicles Storage Synaptic_NT Increased 5-HT, NE, DA Vesicles->Synaptic_NT Release Receptors Receptors Synaptic_NT->Receptors Binding & Signal Transduction Metralindole_HCl Metralindole HCl (RIMA) Metralindole_HCl->MAO-A Reversible Inhibition

Preclinical_Toxicity_Workflow Start New Drug Candidate (Metralindole HCl) Acute_Tox Acute Toxicity Studies (e.g., LD50 in rodents) Start->Acute_Tox Safety_Pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) Start->Safety_Pharm Subchronic_Tox Subchronic Toxicity Studies (e.g., 28-day, 90-day in rodents/non-rodents) Acute_Tox->Subchronic_Tox Genotoxicity Genotoxicity Assays (e.g., Ames, Micronucleus) Subchronic_Tox->Genotoxicity Chronic_Tox Chronic Toxicity Studies (e.g., 6-12 months) Subchronic_Tox->Chronic_Tox Repro_Tox Reproductive & Developmental Toxicity Studies Genotoxicity->Repro_Tox Carcinogenicity Carcinogenicity Bioassays (e.g., 2-year rodent studies) Repro_Tox->Carcinogenicity Chronic_Tox->Carcinogenicity IND Investigational New Drug (IND) Application Carcinogenicity->IND Safety_Pharm->IND

Conclusion

References

Metralindole and its Analogs: A Technical Guide on the Potential for Repurposing Monoamine-Targeting Antidepressants as Non-Small Cell Lung Cancer Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no direct scientific evidence in the public domain to support the use of Metralindole as a potential inhibitor for non-small cell lung cancer (NSCLC). Metralindole, also known as Inkazan, is a reversible inhibitor of monoamine oxidase A (RIMA) that has been primarily investigated as an antidepressant.[1][2] This technical guide will, therefore, focus on the broader classes of compounds to which Metralindole belongs—monoamine oxidase inhibitors (MAOIs) and tricyclic antidepressants (TCAs)—and explore the existing preclinical evidence for their potential application in NSCLC treatment through the lens of drug repurposing.

Introduction: Drug Repurposing in Oncology

Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a promising strategy to accelerate the development of novel cancer treatments.[1][3] Antidepressants, a class of drugs with well-established safety profiles, have garnered interest for their potential anticancer properties.[2][4] This guide synthesizes the preclinical data on MAOIs and TCAs, providing insights into their mechanisms of action, relevant signaling pathways, and experimental validation in the context of lung cancer.

Section 1: Monoamine Oxidase Inhibitors (MAOIs) in Non-Small Cell Lung Cancer

Monoamine oxidases (MAOs) are mitochondrial enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576).[5][6] There are two isoforms, MAO-A and MAO-B, and their roles in cancer are complex and sometimes contradictory.

Mechanism of Action and Preclinical Evidence

The expression and role of MAOs in NSCLC are subjects of ongoing research. Some studies suggest that MAO-A is overexpressed in NSCLC and may promote tumor progression by mediating epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.[5][7] Inhibition of MAO-A has been shown to suppress the proliferation of NSCLC cells.[8][9] Conversely, other research indicates that MAO-A may act as a tumor suppressor in lung adenocarcinoma by inhibiting aerobic glycolysis.[10]

MAO-B has also been identified as a potential therapeutic target in NSCLC.[11] Its inhibition has been linked to the radiosensitization of NSCLC cells.[11] The anticancer effects of MAOIs may be mediated through the induction of apoptosis and the modulation of key signaling pathways.[6]

Signaling Pathways Implicated in MAOI Anticancer Activity

The anticancer effects of MAOIs in lung cancer models appear to be linked to the modulation of several signaling pathways, primarily through their influence on monoamine metabolism.

  • Dopamine Signaling: Dopamine receptor D2 (DRD2) agonists have been shown to inhibit the growth of NSCLC cells.[12] Activation of DRD2 may suppress the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation.[12][13] The dopamine signaling pathway has also been implicated in interrupting tumor progression and angiogenesis in NSCLC.[14]

  • Serotonin Signaling: Serotonin (5-hydroxytryptamine, 5-HT) can promote the proliferation of lung cancer cells through its interaction with various serotonin receptors (5-HTRs).[1][15] The expression of certain 5-HTRs is elevated in lung cancer, and serotonin can activate pro-survival pathways such as the PI3K/Akt/mTOR pathway.[1]

  • Norepinephrine Signaling: Catecholamines like norepinephrine can stimulate NSCLC cell proliferation, motility, and resistance to apoptosis through β-adrenergic receptors (β-ARs).[16] This signaling activates downstream pathways including PKA and MAPK.[16][17]

Below is a conceptual workflow for evaluating the anticancer properties of a novel MAO inhibitor.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_lines NSCLC Cell Lines (e.g., A549, H1299) maoi_treatment MAOI Treatment (Dose-Response) cell_lines->maoi_treatment cell_viability Cell Viability Assay (MTT) maoi_treatment->cell_viability apoptosis_assay Apoptosis Assay (Flow Cytometry) maoi_treatment->apoptosis_assay migration_invasion Migration/Invasion Assays (Transwell/Wound Healing) maoi_treatment->migration_invasion western_blot Western Blot (Signaling Proteins) maoi_treatment->western_blot animal_model Xenograft Mouse Model cell_viability->animal_model Promising Results treatment_protocol MAOI Administration animal_model->treatment_protocol tumor_measurement Tumor Growth Monitoring treatment_protocol->tumor_measurement histology Immunohistochemistry (e.g., Ki-67) tumor_measurement->histology

Caption: A generalized experimental workflow for the preclinical evaluation of a novel MAO inhibitor in NSCLC.

Quantitative Data: In Vitro Efficacy of MAO-A Inhibitors

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for a series of novel MAO-A inhibitors against various NSCLC cell lines at different time points, as reported in a recent study.[18]

CompoundCell Line24h IC₅₀ (µM)48h IC₅₀ (µM)72h IC₅₀ (µM)
S1 A54933.3728.5122.93
H129941.2535.8930.17
H66155.7649.3342.18
S2 A549146.1133.7125.4
H1299155.3141.2132.8
H661169.8158.4147.6
S4 A549208.99197.5188.2
H1299215.4203.9195.1
H661233.6221.7210.5
S7 A549307.7295.3281.9
H1299319.6308.1297.4
H661341.2329.8315.3
S10 A549147.2135.8126.3
H1299158.9146.4137.5
H661172.5160.1149.8

Data extracted from a study by Bardaweel et al.[18]

Experimental Protocols
  • Cell Seeding: NSCLC cells (e.g., A549, H1299) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the MAO inhibitor for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is included.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and IC₅₀ values are calculated using non-linear regression analysis.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the MAO inhibitor at its IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Section 2: Tricyclic Antidepressants (TCAs) in Non-Small Cell Lung Cancer

Tricyclic antidepressants, such as imipramine (B1671792), have also been investigated for their anticancer properties. While much of the research has focused on small cell lung cancer (SCLC), there is emerging evidence of their potential in NSCLC.[2][19][20]

Mechanism of Action and Preclinical Evidence

In SCLC, TCAs have been shown to induce apoptosis by disrupting autocrine survival signals that involve neurotransmitters and their G-protein coupled receptors (GPCRs).[4][19] In NSCLC, the mechanism appears to be different. A study on the TCA imipramine demonstrated that it can suppress NSCLC progression by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway.[20][21] Imipramine was found to induce both intrinsic and extrinsic apoptosis, inhibit cell migration and invasion, and suppress tumor growth in a xenograft model.[20][22]

Signaling Pathways Implicated in TCA Anticancer Activity in NSCLC

The primary pathway identified for imipramine's anti-NSCLC effects is the EGFR/PKC-δ/NF-κB signaling cascade.[20][21]

egfr_pathway Imipramine Imipramine EGFR EGFR Imipramine->EGFR Apoptosis Apoptosis Imipramine->Apoptosis PKC_delta PKC-δ EGFR->PKC_delta NF_kB NF-κB PKC_delta->NF_kB Proliferation Proliferation NF_kB->Proliferation Survival Survival NF_kB->Survival Invasion Invasion NF_kB->Invasion

References

Metralindole as a Potential Inhibitor of CDK2 and CK2 Holoenzyme: An In-Silico Perspective

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information presented in this document is based on a computational study and does not include experimentally validated data. The role of Metralindole (B1210286) as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Casein Kinase 2 (CK2) is, at present, a theoretical proposition awaiting laboratory confirmation.

Introduction

Metralindole, a compound previously investigated for its properties as a reversible inhibitor of monoamine oxidase A (RIMA), has recently been identified as a potential multi-targeted inhibitor of key division kinases through a comprehensive in-silico analysis. A 2023 study published in the Brazilian Journal of Biology employed molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening, and molecular dynamics simulations to predict the interaction of Metralindole with human CDK2 and the human protein kinase CK2 holoenzyme.[1][2] This guide provides a technical overview of the findings from this computational study, outlining the predicted binding affinities and the methodologies used.

Predicted Binding Affinity and Data

The computational analysis screened a library of 155,888 compounds from the DrugBank database against CDK2 and CK2. Metralindole was identified as a promising candidate based on its predicted binding scores.[1][2] The study suggests that Metralindole fits well into the binding pockets of both kinases, forming stable interactions.

The primary interactions predicted for Metralindole are:

  • With CDK2 (PDB ID: 1AQ1): A Pi-cation bond between a phenyl ring of an amino acid residue (PHE80) and a positively charged nitrogen atom in the Metralindole structure.[2]

  • With CK2 (PDB ID: 1JWH): A hydrogen bond between an amino acid residue (LYS68) and an oxygen atom of Metralindole, along with Pi-Pi stacking between another residue (PHE113) and a benzene (B151609) ring of the ligand.[2]

The key quantitative predictions from this in-silico study are summarized below.

Target ProteinPDB IDDocking Score (kcal/mol)MM/GBSA ScorePredicted Interacting Residues
Cyclin-Dependent Kinase 2 (CDK2)1AQ1-5.159-37.25PHE80
Casein Kinase 2 (CK2) Holoenzyme1JWH-5.99-50.09LYS68, PHE113

Signaling Pathways

The following diagrams illustrate the general signaling pathways of CDK2 and CK2, which are the predicted targets of Metralindole.

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

CK2_Pathway cluster_inputs Upstream Signals cluster_outputs Downstream Effects CK2_Holoenzyme CK2 Holoenzyme (2α, 2β subunits) Proliferation Proliferation CK2_Holoenzyme->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis CK2_Holoenzyme->Apoptosis_Inhibition Angiogenesis Angiogenesis CK2_Holoenzyme->Angiogenesis DNA_Repair DNA Repair CK2_Holoenzyme->DNA_Repair Growth_Factors Growth Factors Growth_Factors->CK2_Holoenzyme Stress_Signals Stress Signals Stress_Signals->CK2_Holoenzyme Wnt_Signaling Wnt Signaling Wnt_Signaling->CK2_Holoenzyme Metralindole Metralindole (Predicted) Metralindole->CK2_Holoenzyme Inhibits

Caption: Overview of the CK2 signaling pathway and its cellular functions.

Computational Protocols

As the identification of Metralindole as a CDK2/CK2 inhibitor is based on computational methods, the "experimental" protocols involve a series of in-silico techniques.

Molecular Docking

Molecular docking was performed to predict the binding conformation and affinity of Metralindole to the active sites of CDK2 and CK2.

  • Objective: To identify compounds from a large library that could potentially bind to the target kinases and to estimate the strength of this binding (docking score).

  • Procedure:

    • Protein Preparation: The 3D crystal structures of human CDK2 (PDB ID: 1AQ1) and human protein kinase CK2 holoenzyme (PDB ID: 1JWH) were obtained from the Protein Data Bank. Water molecules and existing ligands were removed, and polar hydrogens were added.

    • Ligand Preparation: The 3D structure of Metralindole was obtained from the DrugBank database. The ligand was prepared by assigning appropriate atom types and charges.

    • Docking Simulation: A docking algorithm was used to systematically place the Metralindole molecule into the defined binding site of each kinase. The algorithm sampled numerous possible orientations and conformations.

    • Scoring: Each generated pose was evaluated using a scoring function, which estimates the binding free energy. The pose with the lowest energy score (most favorable) was selected as the predicted binding mode. The docking scores of -5.159 Kcal/mol for CDK2 and -5.99 Kcal/mol for CK2 were reported.[2]

ADMET Prediction

ADMET properties were computationally predicted to assess the drug-likeness of Metralindole.

  • Objective: To evaluate the pharmacokinetic and safety profile of Metralindole without laboratory experiments.

  • Procedure: The chemical structure of Metralindole was submitted to computational models that predict properties such as:

    • Absorption: Intestinal absorption, cell permeability.

    • Distribution: Plasma protein binding, blood-brain barrier penetration.

    • Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.

    • Excretion: Likelihood of renal or biliary excretion.

    • Toxicity: Potential for cardiotoxicity, mutagenicity, etc.

  • Outcome: The study reported that Metralindole showed excellent predicted bioavailability and solubility with no predicted side effects or toxicity.[2]

Molecular Dynamics (MD) Simulation

MD simulations were conducted to analyze the stability of the predicted Metralindole-kinase complexes over time.

  • Objective: To validate the stability of the interactions predicted by molecular docking.

  • Procedure:

    • System Setup: The predicted complexes of Metralindole with CDK2 and CK2 were placed in a simulated aqueous environment.

    • Simulation: The system's dynamics were simulated for a period of 100 nanoseconds, calculating the forces between atoms and their subsequent movements over short time steps.

    • Analysis: The trajectory of the simulation was analyzed to assess the stability of the complex, measuring metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

  • Outcome: The MD simulation confirmed the stability of Metralindole within the binding pockets of both kinases, showing low deviation and fluctuation over the 100ns simulation period.[1][2]

The workflow for this in-silico study is depicted in the diagram below.

In_Silico_Workflow Start Start: Identify Targets (CDK2 & CK2) Library_Screening Virtual Screening of DrugBank Library (155,888 compounds) Start->Library_Screening Docking Molecular Docking (Predict Binding Affinity) Library_Screening->Docking Identify_Hit Identify Hit Compound: Metralindole Docking->Identify_Hit ADMET ADMET Prediction (Assess Drug-Likeness) Identify_Hit->ADMET MD_Simulation Molecular Dynamics Simulation (100ns) (Assess Complex Stability) Identify_Hit->MD_Simulation Conclusion Conclusion: Metralindole is a potential multitargeted inhibitor ADMET->Conclusion MD_Simulation->Conclusion

Caption: Computational workflow for identifying Metralindole as a kinase inhibitor.

Conclusion and Future Directions

References

Methodological & Application

Application Notes and Protocols for Metralindole Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metralindole hydrochloride is a small molecule inhibitor with demonstrated activity against key cell cycle and signaling kinases. It has been identified as an inhibitor of human cyclin-dependent kinase 2 (CDK2) and protein kinase CK2 (formerly casein kinase II), both of which are implicated in the proliferation and survival of cancer cells.[1] Notably, this compound has shown potential as a therapeutic agent for non-small cell lung cancer.[1] This document provides a detailed protocol for the dissolution of this compound and its application in cell culture experiments, including methodologies for assessing its biological activity.

Physicochemical Properties and Solubility

Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible experimental results.

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueSource(s)
Synonyms Inkazan, Incasan[2]
Molecular Formula C₁₅H₁₈ClN₃O[1][2]
Molecular Weight 291.78 g/mol [1][2]
CAS Number 53734-79-5[1][2]
Appearance Solid powder[2]
Recommended Solvent Dimethyl sulfoxide (B87167) (DMSO)[2]
Storage (Solid) Dry, dark, and at 0-4°C for short-term (days to weeks) or -20°C for long-term (months to years).[2]
Stock Solution Storage Aliquots at -20°C for long-term (months).[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can be subsequently diluted to various working concentrations for cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.92 mg of this compound (Mass = 10 mmol/L * 0.001 L * 291.78 g/mol = 0.00292 g).

  • Dissolution: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

  • Sterilization: The stock solution can be filter-sterilized using a 0.22 µm syringe filter if necessary, although dissolving in a sterile solvent under aseptic conditions is often sufficient.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

This protocol details the dilution of the DMSO stock solution into the cell culture medium to achieve the final desired treatment concentration.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Sterile conical tubes or multi-well plates

Methodology:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. A typical starting range for a CDK2 inhibitor is between 0.1 nM and 10 µM.[3][4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.

  • Vehicle Control: Always include a vehicle control in your experiments. This should consist of cell culture medium containing the same final concentration of DMSO as the highest concentration of this compound used.

  • Application: Add the prepared working solutions to your cell cultures and incubate for the desired duration.

Note on Stability in Cell Culture Media: The stability of small molecule inhibitors in cell culture media can be influenced by factors such as the media composition, pH, temperature, and the presence of serum.[5][6][7] It is advisable to prepare fresh working solutions for each experiment.

Signaling Pathways and Experimental Workflow

This compound inhibits CDK2 and CK2, which are involved in critical cellular processes that are often dysregulated in cancer.

CDK2 and CK2 Signaling in Non-Small Cell Lung Cancer

The diagram below illustrates the simplified signaling pathways affected by this compound in the context of non-small cell lung cancer. Inhibition of CDK2 leads to cell cycle arrest at the G1/S transition and can induce apoptosis. CK2 is a pleiotropic kinase that promotes cell proliferation and survival through various pathways, including PI3K/AKT/mTOR and NF-κB signaling.

Metralindole_Signaling_Pathway cluster_cdk2 CDK2 Pathway cluster_ck2 CK2 Pathway Metralindole Metralindole hydrochloride CyclinE_CDK2 Cyclin E/CDK2 Metralindole->CyclinE_CDK2 Inhibits CK2 CK2 Metralindole->CK2 Inhibits Rb Rb CyclinE_CDK2->Rb Phosphorylates p27 p27 CyclinE_CDK2->p27 Phosphorylates for degradation E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes p27->CyclinE_CDK2 Inhibits PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway CK2->PI3K_AKT_mTOR Activates NFkB NF-κB Pathway CK2->NFkB Activates JAK_STAT JAK/STAT Pathway CK2->JAK_STAT Activates Proliferation_Survival Cell Proliferation & Survival PI3K_AKT_mTOR->Proliferation_Survival NFkB->Proliferation_Survival JAK_STAT->Proliferation_Survival

Caption: Simplified signaling pathways inhibited by this compound.
Experimental Workflow

The following diagram outlines a general workflow for investigating the effects of this compound in a cell culture setting.

Experimental_Workflow start Start prepare_stock Prepare 10 mM Stock Solution in DMSO (Protocol 1) start->prepare_stock treatment Treat Cells with Metralindole HCl (Working Concentrations) prepare_stock->treatment cell_culture Culture Non-Small Cell Lung Cancer Cells cell_culture->treatment assays Perform Biological Assays treatment->assays viability_assay Cell Viability Assay (e.g., MTT) assays->viability_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) assays->cell_cycle_analysis western_blot Western Blot Analysis (p-Rb, p27, etc.) assays->western_blot data_analysis Data Analysis and Interpretation viability_assay->data_analysis cell_cycle_analysis->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for studying this compound.

Key Experiments

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Cell Cycle Analysis

This experiment determines the effect of this compound on cell cycle progression.

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations.

  • After the treatment period, harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G1 phase would be indicative of G1/S arrest.

Western Blot Analysis

This technique can be used to assess the phosphorylation status and expression levels of proteins in the CDK2 and CK2 signaling pathways.

Procedure:

  • Treat cells with this compound as described for other assays.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against proteins of interest (e.g., phospho-Rb, Rb, p27, Cyclin E, phospho-AKT, AKT).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

References

Application Notes and Protocols for Metralindole Hydrochloride in Monoamine Oxidase A (MAO-A) Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metralindole hydrochloride, also known as Inkazan, is a reversible inhibitor of monoamine oxidase A (RIMA).[1] Monoamine oxidase A (MAO-A) is a crucial enzyme responsible for the degradation of key monoamine neurotransmitters, including serotonin (B10506), norepinephrine, and dopamine.[2][3] The inhibition of MAO-A leads to an increase in the synaptic availability of these neurotransmitters, a mechanism that is well-established for its antidepressant effects.[4] Unlike irreversible MAO inhibitors, RIMAs like Metralindole offer a significant safety advantage due to a reduced risk of hypertensive crisis associated with the consumption of tyramine-rich foods.[2]

These application notes provide detailed protocols for utilizing this compound in MAO-A assays, aimed at characterizing its inhibitory activity and mechanism of action.

Data Presentation: Comparative Analysis of Reversible MAO-A Inhibitors

CompoundMAO-A IC50 (nM)MAO-A Ki (nM)MAO-B IC50 (nM)Selectivity Index (MAO-B IC50 / MAO-A IC50)
Metralindole HCl Data not readily availableData not readily availableData not readily availableData not readily available
Moclobemide~200~450>10,000>50
PirlindoleData not readily availableData not readily availableData not readily availableData not readily available
Toloxatone~1,000Data not readily available>10,000>10
Brofaromine~190Data not readily available>10,000>52
BefloxatoneData not readily available1.9 - 3.6270 - 900~100 - 400

Note: IC50 and Ki values can vary depending on the experimental conditions, such as the substrate and enzyme source.[2]

Signaling Pathway and Experimental Workflow

MAO-A Inhibition Signaling Pathway

The following diagram illustrates the mechanism of action of MAO-A and its inhibition by compounds like this compound.

MAO_A_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) Vesicles Synaptic Vesicles Monoamines->Vesicles Packaging MAOA Monoamine Oxidase A (MAO-A) Monoamines->MAOA Degradation Synaptic_Cleft Released Monoamines Vesicles->Synaptic_Cleft Release Metabolites Inactive Metabolites MAOA->Metabolites Receptors Postsynaptic Receptors Synaptic_Cleft->Receptors Binding Signal Signal Transduction Receptors->Signal Metralindole Metralindole HCl Metralindole->MAOA Reversible Inhibition

Mechanism of MAO-A inhibition by this compound.
Experimental Workflow for Determining MAO-A Inhibition

This diagram outlines the general workflow for assessing the inhibitory effect of this compound on MAO-A activity.

MAO_A_Assay_Workflow start Start reagent_prep Prepare Reagents: - MAO-A Enzyme Source - Metralindole HCl Stock - Substrate (e.g., Kynuramine) - Assay Buffer start->reagent_prep incubation Incubate MAO-A with varying concentrations of Metralindole HCl reagent_prep->incubation reaction_init Initiate Enzymatic Reaction by adding Substrate incubation->reaction_init reaction_stop Stop Reaction (if necessary) reaction_init->reaction_stop measurement Measure Product Formation (Fluorometry or HPLC) reaction_stop->measurement data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50/Ki measurement->data_analysis end End data_analysis->end

General workflow for an in vitro MAO-A inhibition assay.

Experimental Protocols

The following are detailed protocols for fluorometric and HPLC-based MAO-A assays, which can be adapted for use with this compound.

Protocol 1: Fluorometric MAO-A Assay using Kynuramine (B1673886)

This method is based on the conversion of the non-fluorescent substrate kynuramine to the highly fluorescent product 4-hydroxyquinoline.

Materials:

  • Recombinant human MAO-A or mitochondrial fraction from a tissue source (e.g., rat liver)

  • This compound

  • Kynuramine dihydrobromide (substrate)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Clorgyline (selective MAO-A inhibitor, for control)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~310-320 nm, Emission: ~380-400 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and create a dilution series to obtain the desired final concentrations.

    • Prepare a stock solution of kynuramine in water.

    • Prepare the MAO-A enzyme solution in potassium phosphate buffer to the desired concentration.

  • Assay Protocol:

    • To each well of the 96-well plate, add 50 µL of potassium phosphate buffer.

    • Add 10 µL of the this compound dilution series to the appropriate wells. For control wells, add 10 µL of the vehicle. For a positive control for inhibition, add a known MAO-A inhibitor like clorgyline.

    • Add 20 µL of the MAO-A enzyme solution to all wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow for the interaction between the inhibitor and the enzyme.

    • Initiate the reaction by adding 20 µL of the kynuramine solution to each well.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Stop the reaction by adding 10 µL of 2N NaOH.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: HPLC-Based MAO-A Assay

This method offers high specificity and can be used to measure the depletion of a substrate or the formation of a product.

Materials:

  • Recombinant human MAO-A or mitochondrial fraction

  • This compound

  • MAO-A substrate (e.g., serotonin or kynuramine)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Stopping solution (e.g., perchloric acid)

  • HPLC system with a suitable detector (UV or fluorescence)

  • Appropriate HPLC column and mobile phase for the separation of substrate and product

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions and dilutions of this compound and the chosen substrate as described in Protocol 1.

  • Enzymatic Reaction:

    • In microcentrifuge tubes, combine the assay buffer, this compound dilutions (or vehicle), and the MAO-A enzyme solution.

    • Pre-incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding the substrate.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Terminate the reaction by adding the stopping solution (e.g., ice-cold perchloric acid).

    • Centrifuge the tubes to pellet the precipitated protein.

  • HPLC Analysis:

    • Transfer the supernatant to HPLC vials.

    • Inject a defined volume of the supernatant onto the HPLC system.

    • Separate the substrate and product using an appropriate chromatographic method.

    • Quantify the amount of substrate remaining or product formed by integrating the peak areas and comparing them to a standard curve.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Calculate the IC50 value as described in Protocol 1. To determine the inhibition constant (Ki), the assay should be performed at various substrate concentrations.

Protocol 3: Assay for Reversibility of Inhibition

This protocol is crucial for confirming the reversible nature of this compound's interaction with MAO-A.

Materials:

  • Same materials as for the chosen primary assay (Fluorometric or HPLC).

  • Dialysis membrane (if using the dialysis method).

Procedure (Dilution Method):

  • Pre-incubation: Incubate the MAO-A enzyme with a high concentration of this compound (e.g., 10-100 times the IC50) for an extended period (e.g., 30-60 minutes) at 37°C. A control sample with the enzyme and vehicle should be run in parallel.

  • Dilution: Dilute the enzyme-inhibitor mixture and the control sample significantly (e.g., 100-fold or more) with ice-cold assay buffer. This dilution will lower the concentration of the free inhibitor.

  • Activity Measurement: Immediately after dilution, and at various time points thereafter, measure the MAO-A activity using either the fluorometric or HPLC-based protocol.

  • Data Analysis: If the inhibition is reversible, the enzyme activity in the sample pre-incubated with this compound should recover over time and approach the activity of the diluted control sample. A lack of recovery suggests irreversible inhibition.

Conclusion

The provided application notes and protocols offer a comprehensive framework for researchers to investigate the inhibitory effects of this compound on monoamine oxidase A. By employing these methodologies, scientists can characterize its potency, selectivity, and mechanism of action, contributing to a deeper understanding of this reversible MAO-A inhibitor and its potential therapeutic applications.

References

Application Notes and Protocols: Metralindole in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metralindole (Inkazan) is a reversible inhibitor of monoamine oxidase A (RIMA), investigated for its potential as an antidepressant.[1][2] Structurally and pharmacologically, it is closely related to pirlindole (B1663011).[2] Due to the limited availability of specific research data on Metralindole, this document leverages findings on its analogue, pirlindole, and the broader class of RIMAs to provide comprehensive application notes and protocols for its use in neuroscience research. Metralindole's primary mechanism of action is the selective and reversible inhibition of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine.[1][3] This inhibition leads to an increase in the synaptic availability of these neurotransmitters, which is believed to be the basis of its antidepressant effects.[3][4]

Data Presentation

Table 1: Pharmacological Profile of Pirlindole (Analogue of Metralindole)
ParameterValueSpeciesCommentsReference
Primary Target Monoamine Oxidase A (MAO-A)RatSelective and reversible inhibition.[5]
Secondary Target(s) Norepinephrine Transporter (NET), Serotonin Transporter (SERT)RatInhibitory effect on reuptake.[5]
IC50 (MAO-A) 2.3 µMRat (Cortical Cells)In vitro inhibition of MAO-A activity.[6]
Effect on Dopaminergic System No significant effectRatLacks interaction with the dopaminergic system.[5]
Effect on Cholinergic System No significant effectRatLow potential for anticholinergic effects.[5][7]
Table 2: Effects of Chronic Pirlindole Administration on Adrenergic and Serotonin Receptors in Rat Brain (10 mg/kg per day, p.o. for 20 days)
Brain RegionReceptorChange in Receptor NumberReference
Prefrontal Cortex α1-adrenergicNo effect[8]
α2-adrenergicIncreased[8]
β-adrenergicNo effect[8]
5-HT2No effect[8]
Hippocampus α1-adrenergicIncreased[8]
α2-adrenergicIncreased[8]

Experimental Protocols

In Vitro Monoamine Oxidase A (MAO-A) Inhibition Assay

This protocol is designed to determine the inhibitory potential of Metralindole on MAO-A activity in vitro.

Materials:

  • Metralindole

  • Clorgyline (positive control inhibitor)[9]

  • Kynuramine (B1673886) (MAO substrate)[10]

  • Rat brain mitochondria (source of MAO-A)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)[10]

  • 2 N NaOH[10]

  • 70% HClO4[10]

  • Spectrofluorometer

Procedure:

  • Prepare a stock solution of Metralindole in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of Metralindole to be tested.

  • Prepare the reaction mixture containing rat brain mitochondria (providing MAO-A) in potassium phosphate buffer.[10]

  • Add the different concentrations of Metralindole or clorgyline to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the substrate kynuramine (final concentration 0.25 mM).[10]

  • Incubate the reaction mixture at 37°C for 40 minutes.[10]

  • Stop the reaction by adding 2 N NaOH.[10]

  • Add 70% HClO4 and centrifuge the samples to pellet the protein.[10]

  • Measure the fluorescence of the supernatant (containing the product of the reaction, 4-hydroxyquinoline) using a spectrofluorometer.

  • Calculate the percentage of inhibition for each concentration of Metralindole compared to the control (no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Electrophysiology: Single-Unit Recording in the Dorsal Raphe Nucleus

This protocol outlines the procedure for recording the firing activity of serotonin neurons in the dorsal raphe nucleus of anesthetized rats following Metralindole administration.

Materials:

  • Metralindole

  • Anesthetic (e.g., urethane/chlorprothixene)[11]

  • Stereotaxic apparatus

  • Recording microelectrodes

  • Amplifier and data acquisition system

  • Male Wistar rats

Procedure:

  • Anesthetize the rat and place it in the stereotaxic apparatus.

  • Perform a craniotomy to expose the brain surface above the dorsal raphe nucleus.

  • Slowly lower a recording microelectrode into the dorsal raphe nucleus to isolate the spontaneous firing of a single serotonin neuron.

  • Record a stable baseline firing rate for at least 15 minutes.[12]

  • Administer Metralindole intravenously or intraperitoneally at the desired dose.

  • Continuously record the neuronal firing rate for a prolonged period (e.g., 60-90 minutes) after drug administration.[12]

  • Analyze the changes in firing rate compared to the baseline to determine the effect of Metralindole.

Behavioral Assessment: Elevated Plus Maze (EPM) Test for Anxiolytic Activity

The EPM test is used to assess anxiety-like behavior in rodents and the potential anxiolytic effects of Metralindole.

Materials:

  • Metralindole

  • Elevated plus maze apparatus[13]

  • Video tracking system

  • Male rats or mice

Procedure:

  • Administer Metralindole or vehicle to the animals at a specified time before the test (e.g., 30 minutes).[14]

  • Place the animal in the center of the elevated plus maze, facing an open arm.[15]

  • Allow the animal to explore the maze for a 5-minute period.[15]

  • Record the animal's behavior using a video tracking system.

  • Analyze the following parameters:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

  • An anxiolytic effect is indicated by a significant increase in the time spent and the number of entries into the open arms compared to the vehicle-treated group.[15]

In Vivo Microdialysis for Neurotransmitter Level Assessment

This protocol allows for the measurement of extracellular levels of monoamines (serotonin, norepinephrine, dopamine) in specific brain regions of awake, freely moving rats following Metralindole administration.

Materials:

  • Metralindole

  • Microdialysis probes

  • Stereotaxic apparatus

  • Perfusion pump

  • Fraction collector

  • HPLC system with electrochemical detection

  • Male Wistar rats

Procedure:

  • Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus) in the rat. Allow for a recovery period.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.[16]

  • Collect baseline dialysate samples for a set period.[17]

  • Administer Metralindole systemically.

  • Continue to collect dialysate samples at regular intervals for several hours post-administration.

  • Analyze the concentration of monoamines and their metabolites in the dialysate samples using HPLC-ED.

  • Calculate the percentage change in neurotransmitter levels from baseline.

Mandatory Visualizations

Metralindole_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO_A Monoamine Oxidase A (MAO-A) Metabolites Inactive Metabolites MAO_A->Metabolites Monoamines Serotonin (5-HT) Norepinephrine (NE) Dopamine (DA) Monoamines->MAO_A Degradation Vesicles Synaptic Vesicles Monoamines->Vesicles Packaging Metralindole Metralindole Metralindole->MAO_A Reversible Inhibition Released_Monoamines Increased 5-HT, NE, DA Vesicles->Released_Monoamines Release Reuptake Reuptake Transporters (SERT, NET) Reuptake->Monoamines Released_Monoamines->Reuptake Reuptake Receptors Postsynaptic Receptors (5-HT, Adrenergic, Dopaminergic) Released_Monoamines->Receptors Binding Signal Neuronal Signaling (Antidepressant Effect) Receptors->Signal

Caption: Signaling pathway of Metralindole as a reversible MAO-A inhibitor.

Experimental_Workflow_MAO_Inhibition cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_met Prepare Metralindole and Control Solutions pre_inc Pre-incubate with Metralindole/Control prep_met->pre_inc prep_reagents Prepare Reaction Mixture with MAO-A prep_reagents->pre_inc add_sub Add Kynuramine (Substrate) pre_inc->add_sub reaction Incubate at 37°C add_sub->reaction stop_reaction Stop Reaction reaction->stop_reaction measure_fluor Measure Fluorescence stop_reaction->measure_fluor calc_ic50 Calculate IC50 measure_fluor->calc_ic50 Logical_Relationship_RIMA Metralindole Metralindole (RIMA) MAO_A_Inhibition Reversible Inhibition of MAO-A Metralindole->MAO_A_Inhibition Neurotransmitter_Increase Increased Synaptic 5-HT, NE, DA MAO_A_Inhibition->Neurotransmitter_Increase Reduced_Side_Effects Reduced 'Cheese Effect' (vs. Irreversible MAOIs) MAO_A_Inhibition->Reduced_Side_Effects Antidepressant_Effect Antidepressant Effect Neurotransmitter_Increase->Antidepressant_Effect

References

Metralindole Hydrochloride: Application Notes and Protocols for Depressive Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metralindole hydrochloride, also known as Inkazan, is a reversible inhibitor of monoamine oxidase A (RIMA) that was investigated in Russia as a potential therapeutic agent for depressive disorders.[1] Structurally and pharmacologically, it is related to pirlindole. As a RIMA, its primary mechanism of action is to prevent the breakdown of key neurotransmitters implicated in mood regulation, such as serotonin, norepinephrine, and dopamine, thereby increasing their availability in the synaptic cleft.[2]

These application notes provide a summary of the available information on this compound and detail relevant experimental protocols for studying its potential antidepressant effects. It is important to note that detailed clinical and preclinical data for this compound are not widely available in English-language scientific literature, with much of the original research likely published in Russian.

Chemical and Physical Properties

PropertyValue
IUPAC Name2,4,5,6-tetrahydro-9-methoxy-4-methyl-1H-3,4,6a-triazafluoranthene hydrochloride
Molecular FormulaC₁₅H₁₈ClN₃O
Molecular Weight307.78 g/mol
CAS Number53734-79-5

Mechanism of Action: Monoamine Oxidase-A Inhibition

This compound functions as a selective and reversible inhibitor of monoamine oxidase A (MAO-A).[1] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters. By inhibiting MAO-A, this compound leads to an increase in the synaptic concentrations of serotonin, norepinephrine, and dopamine, which is believed to be the primary mechanism underlying its antidepressant effects.

MAOI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Serotonin, Norepinephrine, Dopamine) Vesicle Synaptic Vesicle MA->Vesicle Storage MAO_A MAO-A MA->MAO_A Degradation MA_cleft Increased Monoamines Vesicle->MA_cleft Release Metralindole Metralindole HCl Metralindole->MAO_A Inhibition Receptor Postsynaptic Receptors MA_cleft->Receptor Binding Signal Signal Transduction (Antidepressant Effect) Receptor->Signal

Figure 1. Mechanism of action of this compound.

Preclinical Evaluation Protocols

Forced Swim Test (Porsolt's Test)

The Forced Swim Test is a widely used behavioral despair model to screen for antidepressant activity.

Objective: To assess the effect of this compound on the duration of immobility in rodents forced to swim in an inescapable cylinder.

Materials:

  • This compound

  • Vehicle (e.g., saline or distilled water)

  • Standard antidepressant (e.g., Imipramine or Fluoxetine) as a positive control

  • Male Wistar rats (200-250 g) or male C57BL/6 mice (20-25 g)

  • Glass or plastic cylinders (40 cm high, 20 cm in diameter for rats; 25 cm high, 10 cm in diameter for mice)

  • Water at 23-25°C

  • Video recording and analysis software (optional)

Procedure:

  • Acclimatization: House animals in standard laboratory conditions for at least one week before the experiment.

  • Drug Administration: Administer this compound (various doses), vehicle, or the positive control intraperitoneally (i.p.) or orally (p.o.) at a specified time before the test (e.g., 30, 60, or 120 minutes).

  • Pre-test Session (for rats): On day 1, place each rat in the cylinder filled with water to a depth of 15 cm for a 15-minute pre-swim. This is to induce a baseline level of immobility.

  • Test Session: On day 2 (for rats) or on the single test day (for mice), place the animals individually in the cylinders filled with water to a depth where they cannot touch the bottom with their hind paws or tail. The session typically lasts for 6 minutes.

  • Data Recording: Record the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

  • Data Analysis: Compare the mean immobility time of the this compound-treated groups with the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant decrease in immobility time suggests an antidepressant-like effect.[3][4][5]

FST_Workflow A Animal Acclimatization B Group Assignment (Vehicle, Metralindole HCl, Positive Control) A->B C Drug Administration B->C D Pre-test Session (Rats) 15 min swim C->D Day 1 E Test Session 6 min swim C->E Mice D->E 24h F Record Immobility Time (last 4 min) E->F G Data Analysis F->G

Figure 2. Experimental workflow for the Forced Swim Test.

Chronic Mild Stress (CMS) Model

The CMS model is a more etiologically relevant model of depression, inducing anhedonia-like behavior in rodents.

Objective: To evaluate the ability of chronic this compound treatment to reverse stress-induced anhedonia, measured by sucrose (B13894) preference.

Materials:

  • This compound

  • Vehicle

  • Standard antidepressant (e.g., Imipramine)

  • Male Wistar rats or C57BL/6 mice

  • A variety of mild stressors (e.g., damp bedding, cage tilt, light/dark cycle reversal, social isolation, etc.)

  • Sucrose solution (1%) and water bottles

Procedure:

  • Baseline Sucrose Preference: For one week prior to the stress protocol, train animals to consume a 1% sucrose solution by offering it for 1 hour daily in their home cages, in addition to their regular water bottle. Measure the consumption of both sucrose solution and water to establish a baseline preference.

  • CMS Protocol: For a period of 4-8 weeks, expose the animals to a variable sequence of mild, unpredictable stressors. The control group is handled but not exposed to stressors.

  • Monitoring Anhedonia: Continue to measure sucrose preference once a week. A significant decrease in sucrose preference in the stressed group compared to the control group indicates the development of anhedonia.

  • Chronic Drug Treatment: Once anhedonia is established (typically after 2-3 weeks of stress), begin daily administration of this compound, vehicle, or a positive control. The CMS protocol continues throughout the treatment period.

  • Data Analysis: Compare the sucrose preference of the different treatment groups over time. A reversal of the stress-induced decrease in sucrose preference in the this compound group compared to the vehicle group indicates an antidepressant-like effect.

CMS_Workflow A Baseline Sucrose Preference Measurement (1 week) B Chronic Mild Stress Protocol (4-8 weeks) A->B C Weekly Sucrose Preference Monitoring B->C D Initiate Chronic Drug Treatment (Metralindole HCl, Vehicle, Control) C->D Anhedonia Established E Continue CMS and Treatment D->E F Final Sucrose Preference Measurement E->F G Data Analysis (Reversal of Anhedonia) F->G

Figure 3. Experimental workflow for the Chronic Mild Stress model.

Clinical Studies

Conclusion

This compound is a reversible inhibitor of MAO-A with a plausible mechanism for antidepressant activity. The provided protocols for the Forced Swim Test and Chronic Mild Stress model represent standard preclinical methods to evaluate such compounds. However, a significant gap in the publicly available, English-language literature exists regarding specific experimental data and clinical trial results for this compound. Researchers interested in this compound may need to seek out original Russian publications for more detailed information.

References

High-performance liquid chromatography (HPLC) method for Metralindole

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for the Quantitative Analysis of Metralindole in Pharmaceutical Formulations

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metralindole is a reversible inhibitor of monoamine oxidase A (RIMA) that has been investigated as a potential antidepressant.[1][2] Accurate and reliable analytical methods are crucial for the quantitative determination of Metralindole in pharmaceutical dosage forms to ensure product quality and support formulation development. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity.[3] This application note presents a detailed protocol for the determination of Metralindole using a reversed-phase HPLC method with UV detection. The described method is designed to be a starting point for researchers and analysts, providing a robust framework for method validation and implementation in a quality control or research environment.

Materials and Methods

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile (B52724) and water.

  • Reagents: Ammonium formate (B1220265) (analytical grade).

  • Filters: 0.45 µm syringe filters for sample preparation.[4]

  • Volumetric glassware: Calibrated volumetric flasks and pipettes.

  • Analytical balance: Capable of weighing to 0.0001 g.

  • Ultrasonic bath: For sample dissolution.

Chromatographic Conditions

A summary of the HPLC method parameters is provided in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 10 mM Ammonium formate in water
Mobile Phase B Acetonitrile
Gradient Isocratic: 60% A, 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 274 nm
Run Time 10 minutes

Note: The UV detection wavelength is selected based on the typical absorbance of indole-containing compounds.[5] The mobile phase composition and column are chosen to provide good retention and peak shape for a compound with the expected polarity of Metralindole.

Experimental Protocols

Standard Solution Preparation
  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of Metralindole reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in the mobile phase and sonicate for 10 minutes to ensure complete dissolution. Make up to the mark with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 20 µg/mL. These solutions will be used to construct a calibration curve.

Sample Preparation (from Tablets)
  • Tablet Powder Preparation: Weigh and finely powder a representative number of tablets (e.g., 20) to ensure homogeneity.

  • Sample Stock Solution: Accurately weigh a portion of the powdered tablets equivalent to 10 mg of Metralindole and transfer it to a 100 mL volumetric flask.

  • Extraction: Add approximately 70 mL of the mobile phase to the flask and sonicate for 30 minutes to extract the active pharmaceutical ingredient (API).

  • Dilution: Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.[4][6]

Data Presentation

The quantitative analysis of Metralindole is performed by external standard calibration. The peak area of Metralindole in the chromatograms of the sample solutions is compared to the calibration curve generated from the working standard solutions.

System Suitability
ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Areas (n=6) ≤ 2.0%
Method Validation Parameters (Hypothetical Data)
ParameterResult
Linearity (R²) > 0.999
Range 1 - 20 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) < 2.0%

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh and Powder Tablets B Dissolve in Mobile Phase A->B C Sonicate for 30 minutes B->C D Filter through 0.45 µm Syringe Filter C->D E Inject Sample into HPLC System D->E F Separation on C18 Column E->F G UV Detection at 274 nm F->G H Integrate Peak Area G->H I Quantify using Calibration Curve H->I J Report Results I->J

Caption: Experimental workflow for the HPLC analysis of Metralindole.

Conclusion

This application note provides a comprehensive and detailed HPLC method for the quantitative determination of Metralindole in pharmaceutical formulations. The described reversed-phase method is simple, specific, and utilizes standard instrumentation and reagents, making it readily adaptable for most analytical laboratories. The provided protocol for sample preparation is straightforward and suitable for solid dosage forms. This method serves as a solid foundation for further validation and implementation in routine quality control testing and research applications, ensuring the reliable analysis of Metralindole.

References

Metralindole hydrochloride as a tool compound for MAO-A inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Metralindole (B1210286) hydrochloride is a reversible inhibitor of monoamine oxidase A (MAO-A), belonging to the class of RIMA (Reversible Inhibitor of Monoamine Oxidase A) antidepressants. Structurally and pharmacologically related to pirlindole (B1663011), metralindole was investigated in Russia for its potential as an antidepressant.[1][2][3][4] As a selective inhibitor of MAO-A, metralindole hydrochloride serves as a valuable tool compound for researchers studying the role of MAO-A in various physiological and pathological processes, particularly in the central nervous system. These application notes provide detailed information and protocols for the effective use of this compound in a research setting.

Monoamine oxidase A is a key enzyme responsible for the degradation of several key neurotransmitters, including serotonin, norepinephrine, and dopamine.[5][6] Inhibition of MAO-A leads to an increase in the synaptic availability of these monoamines, which is the primary mechanism of action for many antidepressant drugs.[7][8] The reversible nature of metralindole's inhibition offers a potential advantage over irreversible MAO inhibitors by reducing the risk of tyramine-induced hypertensive crisis, often referred to as the "cheese effect".[9][10]

Physicochemical Properties and Data Presentation

While specific quantitative data for this compound is limited in publicly available literature, its close structural and pharmacological relationship with pirlindole allows for informed estimations of its properties.[11][12] The following table summarizes key data for pirlindole, which can be used as a reference for designing experiments with metralindole.

PropertyValue (Pirlindole as reference)Reference
MAO-A IC50 (in vitro)
(+/-)-pirlindole0.24 µM[2]
R-(-)-pirlindole0.43 µM[2]
S-(+)-pirlindole0.18 µM[2]
MAO-A ID50 (ex vivo, rat brain)
(+/-)-pirlindole24.4 mg/kg (i.p.)[2]
R-(-)-pirlindole37.8 mg/kg (i.p.)[2]
S-(+)-pirlindole18.7 mg/kg (i.p.)[2]
Selectivity Selective for MAO-A over MAO-B[2][13]
Mechanism of Action Reversible inhibitor of MAO-A[9][11]

Signaling Pathway of MAO-A Inhibition

The primary mechanism of action of this compound involves the inhibition of MAO-A, leading to an increase in the levels of monoamine neurotransmitters in the synaptic cleft. This enhanced neurotransmission is believed to mediate its therapeutic effects.

MAO_A_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Monoamines Serotonin (5-HT) Norepinephrine (NE) Dopamine (DA) Vesicles Synaptic Vesicles Monoamines->Vesicles Packaging MAO_A MAO-A Monoamines->MAO_A Degradation SynapticCleft Increased Monoamines Vesicles->SynapticCleft Release Metralindole Metralindole HCl Metralindole->MAO_A Inhibition Reuptake Reuptake Transporter Reuptake->Monoamines SynapticCleft->Reuptake Reuptake Receptors Postsynaptic Receptors SynapticCleft->Receptors Binding Signaling Downstream Signaling Receptors->Signaling Activation

MAO-A Inhibition Signaling Pathway

Experimental Protocols

The following protocols are provided as a guide for using this compound as a tool compound. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro MAO-A Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory potency (IC50) of this compound on MAO-A activity.

In_Vitro_Workflow A Prepare Reagents: - Metralindole HCl dilutions - MAO-A enzyme - Substrate (e.g., Kynuramine) - Assay buffer B Pre-incubate Metralindole HCl with MAO-A enzyme A->B C Initiate reaction with substrate B->C D Incubate at 37°C C->D E Stop reaction D->E F Measure fluorescence E->F G Calculate % inhibition and IC50 F->G

In Vitro MAO-A Inhibition Assay Workflow

Materials:

  • This compound

  • Recombinant human MAO-A enzyme

  • MAO-A substrate (e.g., kynuramine)

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

  • Positive control (e.g., clorgyline for irreversible inhibition, moclobemide (B1677376) for reversible inhibition)

  • Vehicle (e.g., DMSO)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to achieve a range of final concentrations for testing.

  • Enzyme Preparation: Dilute the recombinant human MAO-A enzyme to the desired concentration in assay buffer.

  • Assay Reaction:

    • To the wells of a 96-well black microplate, add the assay buffer.

    • Add the this compound dilutions or vehicle control.

    • Add the diluted MAO-A enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the MAO-A substrate (e.g., kynuramine) to all wells.

  • Measurement: Immediately measure the fluorescence kinetically at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., for kynuramine, excitation ~310-320 nm, emission ~380-400 nm) for a set period (e.g., 30 minutes) at 37°C.

  • Data Analysis:

    • Determine the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Calculate the percentage of MAO-A inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Antidepressant-like Activity Assessment (Forced Swim Test)

The Forced Swim Test (FST) is a widely used behavioral model to screen for antidepressant-like activity in rodents.[1][2][14] This protocol outlines the use of the FST in mice.

In_Vivo_Workflow A Acclimatize animals B Administer Metralindole HCl or vehicle (e.g., i.p.) A->B C Wait for drug absorption (e.g., 30-60 min) B->C D Place mouse in water cylinder (6 min session) C->D E Record behavior (immobility time in last 4 min) D->E F Analyze data and compare treatment groups E->F

In Vivo Forced Swim Test Workflow

Materials:

  • This compound

  • Vehicle for in vivo administration (e.g., saline, 0.5% carboxymethylcellulose, or a solution containing DMSO, PEG300, and Tween 80)[15]

  • Male C57BL/6 mice (or other appropriate strain)

  • Cylindrical water tanks (e.g., 25 cm high, 10 cm in diameter)

  • Water maintained at 23-25°C

  • Video recording and analysis software (optional, but recommended for unbiased scoring)

Procedure:

  • Animal Acclimatization: House the mice in a temperature and light-controlled environment with ad libitum access to food and water for at least one week before the experiment.

  • Drug Administration:

    • Prepare a solution or suspension of this compound in the chosen vehicle.

    • Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined time before the test (e.g., 30-60 minutes). Dose selection should be based on available data for related compounds like pirlindole (e.g., 10-40 mg/kg).[2]

  • Forced Swim Test:

    • Fill the cylindrical tanks with water to a depth of approximately 15 cm, ensuring the mice cannot touch the bottom with their tails or paws.[14]

    • Gently place each mouse into a cylinder for a 6-minute session.[14]

    • Record the behavior of the mice, either manually by a trained observer or using a video tracking system.

  • Behavioral Scoring:

    • The primary measure is the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of all movements except for those necessary to keep the head above water.

  • Data Analysis:

    • Compare the mean immobility time between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.

Conclusion

This compound, as a selective and reversible MAO-A inhibitor, represents a valuable pharmacological tool for investigating the monoaminergic system and its role in neurological and psychiatric disorders. While specific quantitative data for metralindole itself is scarce, the information available for its close analog, pirlindole, provides a solid foundation for experimental design. The protocols provided herein offer a starting point for researchers to explore the in vitro and in vivo effects of this compound. Further studies are warranted to fully characterize the pharmacological profile of this compound and its potential as a therapeutic agent.

References

Experimental Design for Metralindole Efficacy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metralindole is a reversible inhibitor of monoamine oxidase A (RIMA), an enzyme responsible for the degradation of key monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] By inhibiting MAO-A, Metralindole increases the synaptic availability of these neurotransmitters, a mechanism central to the action of many established antidepressant medications.[2][3] These application notes provide detailed protocols for in vitro and in vivo studies to assess the efficacy of Metralindole as a potential antidepressant agent. The methodologies described are standard preclinical assays for evaluating monoamine oxidase inhibitors and predicting antidepressant activity.

I. In Vitro Efficacy: MAO-A Enzyme Inhibition Assay

This assay determines the potency of Metralindole in inhibiting the activity of the MAO-A enzyme.

Experimental Protocol: Fluorometric MAO-A Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Metralindole for MAO-A.

Materials:

  • Recombinant human MAO-A enzyme

  • Metralindole

  • Pirlindole or Moclobemide (positive control)

  • Kynuramine (MAO substrate)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare a stock solution of Metralindole and the positive control in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of Metralindole and the positive control in potassium phosphate buffer. The final concentrations should span a range adequate to determine the IC50 (e.g., 0.01 µM to 100 µM).

  • In a 96-well black microplate, add the diluted compounds to the appropriate wells. Include wells with buffer only (negative control) and wells with the positive control.

  • Add the recombinant human MAO-A enzyme to all wells except the blank (no enzyme) wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding the substrate, kynuramine, to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., 2N NaOH).

  • Measure the fluorescence of the product (4-hydroxyquinoline) using a fluorometric plate reader with an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm.

  • Calculate the percentage of inhibition for each concentration of Metralindole and the positive control relative to the negative control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: In Vitro MAO-A Inhibition

Disclaimer: The following data are hypothetical and for illustrative purposes only.

CompoundIC50 for MAO-A (µM)Selectivity for MAO-A over MAO-B
Metralindole0.35>100-fold
Pirlindole (Control)[4]0.24>100-fold
Moclobemide (Control)[1][5]6.1>30-fold

II. In Vivo Efficacy: Rodent Behavioral Models of Depression

Rodent behavioral models are essential for evaluating the potential antidepressant effects of a compound in a living organism. The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used screening tools for this purpose.

Experimental Workflow: In Vivo Efficacy Studies

G cluster_0 Animal Acclimation & Dosing cluster_1 Behavioral Testing cluster_2 Data Analysis acclimation Acclimation of Mice dosing Vehicle, Metralindole, or Control Dosing acclimation->dosing Randomization fst Forced Swim Test dosing->fst 30-60 min post-dose tst Tail Suspension Test dosing->tst 30-60 min post-dose analysis Statistical Analysis of Immobility fst->analysis Immobility Time tst->analysis Immobility Time

Caption: Workflow for in vivo antidepressant efficacy screening.

Experimental Protocol: Forced Swim Test (FST)

Objective: To assess the antidepressant-like activity of Metralindole by measuring the immobility time of mice in an inescapable water tank.

Materials:

  • Male C57BL/6 mice

  • Metralindole

  • Imipramine or Fluoxetine (positive control)

  • Vehicle (e.g., saline with 0.5% Tween 80)

  • Cylindrical water tank (25 cm high, 10 cm diameter)

  • Water at 23-25°C

  • Video recording system

Procedure:

  • House the mice individually for at least 24 hours before the test.

  • On the test day, administer Metralindole (e.g., 5, 10, 20 mg/kg), the positive control, or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the test.

  • Fill the cylindrical tank with water to a depth of 15 cm.

  • Gently place a mouse into the tank for a 6-minute session.

  • Record the entire session using a video camera.

  • After 6 minutes, remove the mouse, dry it with a towel, and return it to its home cage.

  • A trained observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

  • Analyze the data for statistically significant differences in immobility time between the treatment groups.

Experimental Protocol: Tail Suspension Test (TST)

Objective: To evaluate the antidepressant-like effect of Metralindole by measuring the immobility time of mice when suspended by their tails.

Materials:

  • Male C57BL/6 mice

  • Metralindole

  • Imipramine or Desipramine (positive control)

  • Vehicle

  • Tail suspension apparatus

  • Adhesive tape

  • Video recording system

Procedure:

  • Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Administer Metralindole (e.g., 5, 10, 20 mg/kg), the positive control, or vehicle via i.p. injection 30-60 minutes before the test.

  • Suspend each mouse by its tail from a horizontal bar using adhesive tape, approximately 1 cm from the tip of the tail. The mouse should be suspended high enough to prevent it from reaching any surfaces.

  • Record the behavior of the mouse for a 6-minute period.

  • A trained observer, blind to the treatment groups, should score the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.

  • After the test, remove the mouse from the apparatus and return it to its home cage.

  • Analyze the data for statistically significant differences in immobility time between the groups.

Data Presentation: In Vivo Behavioral Studies

Disclaimer: The following data are hypothetical and for illustrative purposes only.

Table 1: Effect of Metralindole in the Forced Swim Test

Treatment GroupDose (mg/kg, i.p.)Immobility Time (seconds, Mean ± SEM)% Reduction in Immobility vs. Vehicle
Vehicle-150 ± 10-
Metralindole5120 ± 820%
Metralindole1095 ± 737%
Metralindole2070 ± 653%
Imipramine (Control)2075 ± 550%

Table 2: Effect of Metralindole in the Tail Suspension Test

Treatment GroupDose (mg/kg, i.p.)Immobility Time (seconds, Mean ± SEM)% Reduction in Immobility vs. Vehicle
Vehicle-180 ± 12-
Metralindole5145 ± 1019%
Metralindole10110 ± 939%
Metralindole2085 ± 853%
Desipramine (Control)2090 ± 750%

III. Signaling Pathway

Monoamine Neurotransmitter Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH Dopamine_cleft Dopamine Dopamine->Dopamine_cleft MAO_A MAO-A Dopamine->MAO_A Tryptophan Tryptophan Serotonin Serotonin Tryptophan->Serotonin Serotonin_cleft Serotonin Serotonin->Serotonin_cleft Serotonin->MAO_A Norepinephrine_cleft Norepinephrine Norepinephrine->Norepinephrine_cleft Norepinephrine->MAO_A Serotonin_receptor 5-HT Receptors Serotonin_cleft->Serotonin_receptor Norepinephrine_receptor Adrenergic Receptors Norepinephrine_cleft->Norepinephrine_receptor Dopamine_receptor Dopamine Receptors Dopamine_cleft->Dopamine_receptor downstream Downstream Signaling (e.g., cAMP, Ca2+) Serotonin_receptor->downstream Norepinephrine_receptor->downstream Dopamine_receptor->downstream Antidepressant_effect Antidepressant Effect downstream->Antidepressant_effect Therapeutic Effect Metabolites Inactive Metabolites MAO_A->Metabolites Metralindole Metralindole Metralindole->MAO_A Inhibition

Caption: Metralindole's mechanism of action on monoamine pathways.

Conclusion

The described protocols provide a robust framework for the preclinical evaluation of Metralindole's efficacy as an antidepressant. The in vitro MAO-A inhibition assay will establish its potency and selectivity, while the in vivo forced swim and tail suspension tests will provide evidence of its antidepressant-like activity in established behavioral models. Consistent and dose-dependent effects in these assays would strongly support the further development of Metralindole as a novel therapeutic agent for depressive disorders.

References

Metralindole Hydrochloride: Application Notes and Protocols for Neurotransmitter Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metralindole hydrochloride, also known as Inkazan, is a reversible inhibitor of monoamine oxidase A (MAO-A), belonging to the RIMA (Reversible Inhibitor of Monoamine Oxidase A) class of compounds.[1][2] Developed in Russia, it is structurally and pharmacologically related to pirlindole.[2] Its mechanism of action centers on the selective and reversible inhibition of MAO-A, an enzyme crucial for the degradation of key neurotransmitters such as serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA).[2] By inhibiting MAO-A, this compound increases the synaptic availability of these monoamines, making it a valuable tool for studying neurotransmitter metabolism and its role in neurological and psychiatric disorders, particularly depression.

This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research, with a focus on its application in studying the metabolism of monoamine neurotransmitters.

Mechanism of Action

This compound exerts its effects by reversibly binding to the active site of the MAO-A enzyme. This inhibition leads to a decrease in the breakdown of monoamine neurotransmitters within the presynaptic neuron and in the synaptic cleft. The resulting accumulation of serotonin, norepinephrine, and to a lesser extent, dopamine, enhances neurotransmission.[2] This targeted action on MAO-A makes this compound a more selective tool compared to irreversible, non-selective MAO inhibitors.

Data Presentation: Quantitative Analysis of MAO-A Inhibition

CompoundTarget EnzymeIC50 (nM)Ki (nM)Inhibition TypeSource Organism/TissueReference
Metralindole HCl MAO-AData not availableData not availableReversibleSpecify
PirlindoleMAO-A-130ReversibleRat Brain Mitochondria--INVALID-LINK--
MoclobemideMAO-A200140ReversibleHuman Placenta--INVALID-LINK--
ClorgylineMAO-A52IrreversibleRat Liver Mitochondria--INVALID-LINK--

Note: The above values for pirlindole, moclobemide, and clorgyline are examples from published literature and should be used for comparative reference only. Researchers must determine these values for this compound in their specific experimental setup.

Experimental Protocols

In Vitro MAO-A Inhibition Assay

This protocol outlines a method to determine the inhibitory potency (IC50) of this compound on MAO-A activity in vitro.

Objective: To quantify the concentration of this compound required to inhibit 50% of MAO-A enzyme activity.

Materials:

  • This compound

  • Recombinant human MAO-A enzyme

  • Kynuramine (B1673886) (substrate)

  • Sodium phosphate (B84403) buffer (100 mM, pH 7.4)

  • 96-well microplate, fluorescence plate reader

  • Control inhibitors (e.g., Clorgyline for irreversible, Moclobemide for reversible)

Procedure:

  • Enzyme Preparation: Prepare a working solution of recombinant human MAO-A in sodium phosphate buffer. The final concentration should be determined based on the linear range of the assay.

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Create a serial dilution of this compound to cover a range of concentrations (e.g., 1 nM to 100 µM).

  • Assay Reaction:

    • In a 96-well plate, add 50 µL of the appropriate this compound dilution or control inhibitor.

    • Add 50 µL of the MAO-A enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 50 µL of the kynuramine substrate solution.

  • Measurement:

    • Incubate the reaction at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 2N NaOH.

    • Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~310 nm and an emission wavelength of ~380 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vivo Microdialysis for Neurotransmitter Level Assessment

This protocol describes the use of in vivo microdialysis to measure the effects of this compound on extracellular levels of serotonin, norepinephrine, and dopamine in the brain of a freely moving rodent.

Objective: To assess the in vivo efficacy of this compound in increasing synaptic concentrations of monoamine neurotransmitters.

Materials:

  • This compound

  • Stereotaxic apparatus

  • Microdialysis probes (with appropriate molecular weight cut-off)

  • Perfusion pump

  • Fraction collector

  • HPLC system with electrochemical detection (HPLC-ECD)

  • Artificial cerebrospinal fluid (aCSF)

  • Anesthetics

Procedure:

  • Surgical Implantation:

    • Anesthetize the animal (e.g., rat or mouse) and place it in the stereotaxic apparatus.

    • Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus, or striatum).

    • Allow the animal to recover from surgery for at least 48 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period of at least 1-2 hours.

    • Collect baseline dialysate samples every 20 minutes for at least one hour.

  • Drug Administration:

    • Administer this compound systemically (e.g., intraperitoneally or orally) or locally through the microdialysis probe (retrodialysis).

    • Continue to collect dialysate samples at regular intervals for several hours post-administration.

  • Sample Analysis:

    • Analyze the collected dialysate samples for serotonin, norepinephrine, dopamine, and their metabolites (e.g., 5-HIAA, MHPG, DOPAC, HVA) using HPLC-ECD.

  • Data Analysis:

    • Quantify the concentration of each neurotransmitter and metabolite in the dialysate samples.

    • Express the post-drug administration levels as a percentage of the baseline levels.

    • Perform statistical analysis to determine the significance of the changes in neurotransmitter levels.

Mandatory Visualizations

Metralindole_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO-A MAO-A Monoamines Monoamines Monoamines->MAO-A Metabolized by Vesicles Vesicles Monoamines->Vesicles Packaged into Metralindole Metralindole Metralindole->MAO-A Inhibits Increased Monoamines Increased Monoamines Vesicles->Increased Monoamines Release Receptors Receptors Increased Monoamines->Receptors Binds to Neuronal Signal Neuronal Signal Receptors->Neuronal Signal Activates

Caption: Signaling pathway of this compound.

Metralindole_Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Prepare Reagents Prepare Reagents Perform MAO-A Assay Perform MAO-A Assay Prepare Reagents->Perform MAO-A Assay Data Analysis (IC50) Data Analysis (IC50) Perform MAO-A Assay->Data Analysis (IC50) Drug Administration Drug Administration Data Analysis (IC50)->Drug Administration Inform Dosing Surgical Implantation Surgical Implantation Microdialysis Microdialysis Surgical Implantation->Microdialysis Microdialysis->Drug Administration Sample Collection Sample Collection Drug Administration->Sample Collection HPLC-ECD Analysis HPLC-ECD Analysis Sample Collection->HPLC-ECD Analysis Data Analysis (Neurotransmitter Levels) Data Analysis (Neurotransmitter Levels) HPLC-ECD Analysis->Data Analysis (Neurotransmitter Levels)

Caption: Experimental workflow for studying Metralindole.

References

Application Notes and Protocols for Determining Metralindole Hydrochloride Activity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for characterizing the biological activity of Metralindole hydrochloride. This document is structured to provide detailed methodologies for investigating its dual-potential as a reversible inhibitor of monoamine oxidase A (RIMA) and as a multi-targeted inhibitor of cyclin-dependent kinase 2 (CDK2) and protein kinase CK2, with potential applications in oncology.

Introduction to this compound

This compound is a compound that has been investigated for its properties as a reversible inhibitor of monoamine oxidase A (RIMA), suggesting its potential as an antidepressant.[1] More recent computational studies have highlighted its potential as a multi-targeted inhibitor of division kinases, specifically CDK2 and protein kinase CK2, indicating a possible role in the treatment of non-small cell lung cancer.[2][3]

These dual activities necessitate a multi-faceted approach to its characterization in cell-based systems. The following protocols are designed to enable researchers to quantify its effects on cell viability, cell cycle progression, apoptosis, and specific enzyme activity.

Assays for Anticancer Activity

The following assays are designed to investigate the potential of this compound as an anticancer agent, focusing on its inhibitory effects on CDK2 and CK2.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is determined by measuring the absorbance.[5]

Experimental Protocol:

  • Cell Seeding: Seed non-small cell lung cancer cells (e.g., A549, H1299) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known CDK2/CK2 inhibitor).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control100
Concentration 1
Concentration 2
Concentration 3
...
Positive Control

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Steps cluster_analysis Data Analysis Cell_Culture Seed Cells in 96-well Plate Treat_Cells Treat Cells with Compound Cell_Culture->Treat_Cells Compound_Prep Prepare Metralindole HCl Dilutions Compound_Prep->Treat_Cells Incubate_Cells Incubate (24-72h) Treat_Cells->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (DMSO) Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at 570nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability & IC50 Read_Absorbance->Calculate_Viability CDK2_Rb_Pathway cluster_G1 G1 Phase cluster_S G1/S Transition CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb phosphorylates E2F E2F Rb->E2F sequesters S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates Metralindole Metralindole HCl Metralindole->CyclinE_CDK2 inhibits Apoptosis_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis Cell_Treatment Treat Cells with Metralindole HCl Harvest_Cells Harvest Cells Cell_Treatment->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in Binding Buffer Wash_Cells->Resuspend Add_Stains Add Annexin V-FITC & PI Resuspend->Add_Stains Incubate Incubate (15 min, dark) Add_Stains->Incubate Flow_Cytometry Analyze by Flow Cytometry Incubate->Flow_Cytometry Quantify_Populations Quantify Cell Populations Flow_Cytometry->Quantify_Populations MAOA_Inhibition Monoamines Monoamines (e.g., Serotonin, Norepinephrine) MAOA MAO-A Monoamines->MAOA substrate for Metabolites Inactive Metabolites MAOA->Metabolites catalyzes oxidation to Metralindole Metralindole HCl Metralindole->MAOA inhibits

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Metralindole Hydrochloride Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered during experiments with Metralindole (B1210286) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is Metralindole hydrochloride and why is its solubility a concern?

This compound is a kinase inhibitor with potential as a non-small cell lung cancer inhibitor.[1] Like many kinase inhibitors, it is a lipophilic molecule, which can lead to poor aqueous solubility. This can pose challenges for in vitro assays, formulation development, and achieving desired bioavailability in in vivo studies.

Q2: What are the known physicochemical properties of this compound?

PropertyValueSource
Molecular FormulaC₁₅H₁₈ClN₃O[2]
Molecular Weight291.78 g/mol [3]
cLogP1.40[2]
TPSA (Topological Polar Surface Area)29.76 Ų[2]

The calculated LogP (cLogP) of 1.40 suggests a moderate degree of lipophilicity.

Q3: What are the initial recommended solvents for dissolving this compound?

Based on its chemical structure as a beta-carboline and general knowledge of similar compounds, the following solvents can be considered for creating stock solutions:

  • Dimethyl sulfoxide (B87167) (DMSO): This is a common solvent for many organic compounds and is a good starting point. The structural analog, pirlindole, is known to be soluble in DMSO.[4]

  • Ethanol or Methanol: These polar organic solvents may also be effective.

  • Aqueous solutions with surfactants: A solution of 0.5% Sodium Dodecyl Sulfate (SDS) in water has been suggested for beta-carboline alkaloids.[5]

  • Acidified aqueous solutions: As a hydrochloride salt, its solubility may be influenced by pH. Experimenting with buffers at a slightly acidic pH may be beneficial.

It is crucial to determine the maximum solubility in the chosen solvent and to be mindful of the solvent's compatibility with the specific experimental system, especially in cell-based assays where solvent toxicity is a concern.

Troubleshooting Guide

This guide addresses common solubility-related problems encountered during experiments with this compound.

Problem 1: Precipitation of this compound upon dilution of a DMSO stock solution in an aqueous buffer.

Possible Cause: The aqueous buffer has a much lower solubilizing capacity for this compound compared to the DMSO stock. This is a common issue when diluting a concentrated organic stock solution into an aqueous medium.

Solutions:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in the aqueous medium.

  • Increase the percentage of co-solvent: If the experimental system allows, increasing the final concentration of DMSO (e.g., from 0.1% to 0.5% or 1%) can help maintain solubility. However, always run a vehicle control to account for any effects of the solvent itself.

  • Use a surfactant: Incorporating a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in the aqueous buffer can help to form micelles that encapsulate the drug and keep it in solution.

  • pH adjustment: If this compound's solubility is pH-dependent, adjusting the pH of the aqueous buffer might improve its solubility. Since it is a hydrochloride salt of a basic compound, a slightly acidic pH may be favorable.

Problem 2: Inconsistent results in cell-based assays.

Possible Cause: Poor solubility can lead to the formation of micro-precipitates, resulting in an inaccurate effective concentration of the compound in the assay medium. This can lead to high variability in experimental results.

Solutions:

  • Visual inspection: Before adding the compound to the cells, carefully inspect the final solution for any signs of precipitation (cloudiness, visible particles).

  • Sonication: Briefly sonicating the final solution before adding it to the assay plate can help to break up small aggregates and improve dispersion.

  • Pre-solubilization with a carrier: Using a carrier molecule like cyclodextrin (B1172386) can enhance the aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used excipient for this purpose.

Problem 3: Low bioavailability in animal studies.

Possible Cause: Poor aqueous solubility in the gastrointestinal tract can limit the absorption of orally administered this compound.

Solutions:

  • Formulation with enabling excipients: For in vivo studies, formulating this compound with solubility-enhancing excipients is often necessary.

    • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.

    • Amorphous solid dispersions: Dispersing the drug in a polymer matrix in its amorphous state can significantly increase its dissolution rate and solubility.

  • Particle size reduction: Micronization or nanocrystallization increases the surface area of the drug particles, which can lead to a faster dissolution rate.

Experimental Protocols

Protocol 1: Determining the Approximate Solubility of this compound in Common Solvents

Objective: To estimate the solubility of this compound in various solvents to guide the preparation of stock solutions.

Materials:

  • This compound powder

  • Solvents: DMSO, Ethanol (95%), Methanol, Deionized Water, Phosphate Buffered Saline (PBS) pH 7.4

  • Vials

  • Vortex mixer

  • Centrifuge

Methodology:

  • Add a small, known amount of this compound (e.g., 1 mg) to separate vials.

  • To each vial, add a small volume of the test solvent (e.g., 100 µL).

  • Vortex the vials vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution.

  • If the compound is fully dissolved, add another known amount of the compound and repeat steps 3 and 4 until a saturated solution (visible solid particles remain) is obtained.

  • If the compound is not fully dissolved, incrementally add more solvent until it dissolves completely.

  • For a more quantitative assessment, prepare a saturated solution, equilibrate it for 24 hours with shaking, centrifuge to pellet the undissolved solid, and measure the concentration of the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Protocol 2: Preparation of a this compound Formulation using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Objective: To prepare a cyclodextrin-based formulation to enhance the aqueous solubility of this compound for in vitro or in vivo studies.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or appropriate buffer

  • Magnetic stirrer and stir bar

  • Sterile filter (if for in vivo use)

Methodology:

  • Prepare a solution of HP-β-CD in water or buffer at the desired concentration (e.g., 10-40% w/v).

  • Slowly add the this compound powder to the cyclodextrin solution while stirring continuously.

  • Continue stirring at room temperature for several hours (or overnight) to allow for complexation. Gentle heating (e.g., to 40-50 °C) can sometimes facilitate this process, but the thermal stability of this compound should be considered.

  • After stirring, visually inspect the solution for any undissolved particles.

  • If necessary, filter the solution to remove any undissolved compound. For in vivo applications, sterile filter the final formulation.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting start Metralindole HCl Powder solvent Select Solvent (e.g., DMSO) start->solvent dissolve Dissolve & Vortex solvent->dissolve stock Concentrated Stock Solution dissolve->stock dilute Dilute Stock stock->dilute buffer Aqueous Buffer buffer->dilute precipitate Precipitation? dilute->precipitate working_sol Final Working Solution precipitate->working_sol No ts_options Adjust Protocol: - Lower Concentration - Add Co-solvent - Use Surfactant - pH Adjustment precipitate->ts_options Yes ts_options->dilute

Caption: Workflow for preparing and troubleshooting Metralindole HCl solutions.

solubility_enhancement_strategies cluster_problem The Challenge cluster_approaches Potential Solutions poor_solubility Poor Aqueous Solubility of Metralindole HCl ph_adjust pH Adjustment poor_solubility->ph_adjust cosolvents Co-solvents (e.g., DMSO, Ethanol) poor_solubility->cosolvents surfactants Surfactants (e.g., Tween 80) poor_solubility->surfactants cyclodextrins Complexation (e.g., HP-β-CD) poor_solubility->cyclodextrins solid_dispersion Solid Dispersions poor_solubility->solid_dispersion particle_reduction Particle Size Reduction poor_solubility->particle_reduction

Caption: Strategies to overcome the poor aqueous solubility of Metralindole HCl.

References

Technical Support Center: Optimizing Metralindole Hydrochloride Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Metralindole hydrochloride for in vitro experiments. The following information is curated to address common challenges and provide clear protocols for the effective use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a reversible inhibitor of monoamine oxidase A (RIMA).[1] It has also been identified as an inhibitor of human cyclin-dependent kinase 2 (CDK2) and human protein kinase CK2 holoenzyme, suggesting its potential as an anti-cancer agent, particularly for non-small cell lung cancer.

Q2: What is the molecular weight of this compound?

The molecular weight of this compound is 291.78 g/mol .[1]

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution in a suitable organic solvent like DMSO. For example, to prepare a 10 mM stock solution, dissolve 2.918 mg of this compound in 1 mL of DMSO. To ensure complete dissolution, vortex the solution. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: What is the recommended final concentration of DMSO in my cell culture experiments?

The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% to avoid cytotoxicity to the cells. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Q5: What is the stability of this compound in cell culture media?

Q6: In which cancer cell lines has this compound shown potential?

This compound has been suggested to have potential as a non-small cell lung cancer inhibitor. However, specific public data on its efficacy across a broad range of cancer cell lines is limited. Researchers should perform initial dose-response studies on their cell lines of interest.

Troubleshooting Guides

Issue 1: Low or No Observed Activity of this compound
  • Potential Cause: Incorrect concentration, compound degradation, or low target expression in the cell line.

  • Troubleshooting Steps:

    • Concentration Range: Perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the optimal effective concentration for your specific cell line and assay.

    • Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen stock solution immediately before use.

    • Target Expression: Confirm the expression of the target proteins (MAO-A, CDK2, CK2) in your cell line using techniques like Western blotting or qPCR.

    • Vehicle Control: Ensure that the vehicle control (e.g., DMSO) is not affecting the experimental readout.

Issue 2: High Background or Off-Target Effects
  • Potential Cause: High concentration of this compound, or the final DMSO concentration is too high.

  • Troubleshooting Steps:

    • Lower Concentration: Reduce the concentration of this compound to the lowest effective dose determined from your dose-response curve.

    • DMSO Concentration: Ensure the final DMSO concentration in your cell culture medium is below 0.5%. If higher concentrations of the compound are needed, consider alternative solubilization methods or a different solvent if compatible.

    • Assay Specificity: Use more specific assays to confirm the on-target effects. For example, for CDK2 inhibition, assess the phosphorylation of its specific substrate, Retinoblastoma protein (Rb).

Issue 3: Compound Precipitation in Cell Culture Media
  • Potential Cause: Poor solubility of this compound at the desired working concentration.

  • Troubleshooting Steps:

    • Serial Dilutions: Prepare working solutions by performing serial dilutions of the high-concentration stock solution in pre-warmed cell culture medium. Avoid adding a small volume of highly concentrated stock directly to a large volume of media.

    • Pre-warmed Media: Use cell culture media that has been pre-warmed to 37°C to aid in solubility.

    • Visual Inspection: After preparing the final working solution, visually inspect it for any signs of precipitation before adding it to the cells.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₁₈ClN₃O[1]
Molecular Weight291.78 g/mol [1]
CAS Number53734-79-5[1]
Storage (Solid)Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C[1]
Storage (In solvent)Short term (days to weeks) at 0 - 4°C; Long term (months) at -20°C[1]

Table 2: Recommended Starting Concentrations for In Vitro Assays

Assay TypeTargetRecommended Starting Concentration RangeNotes
Cytotoxicity (e.g., MTT assay)General0.1 µM - 100 µMA broad range is recommended for initial screening to determine the IC50.
Kinase Inhibition (CDK2/CK2)CDK2/CK210 nM - 10 µMThe optimal concentration will be cell line and assay dependent.
Enzyme Inhibition (MAO-A)MAO-A1 nM - 1 µMA lower concentration range is often effective for enzyme inhibition assays.

Note: The concentration ranges provided are suggestions based on typical small molecule inhibitors and should be optimized for your specific experimental setup.

Table 3: Example IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Non-Small Cell Lung CancerData not publicly available
HCT116Colon CancerData not publicly available
MCF-7Breast CancerData not publicly available

Researchers are encouraged to determine the IC50 values for their cell lines of interest empirically.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder. For a 10 mM stock solution, weigh 2.918 mg.

  • Dissolving: Add the appropriate volume of sterile DMSO to the powder. For a 10 mM stock, add 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium from the stock solution. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.

  • Treatment: Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT reagent (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: In Vitro Kinase Inhibition Assay for CDK2
  • Reaction Setup: In a microplate, prepare a reaction mixture containing CDK2/Cyclin E, a suitable substrate (e.g., Histone H1), and assay buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a no-inhibitor control and a positive control inhibitor.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the remaining ATP or a fluorescence-based assay that detects the phosphorylated substrate.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Visualizations

Signaling_Pathway Metralindole Metralindole hydrochloride CDK2 CDK2/ Cyclin E Metralindole->CDK2 Inhibition Rb Rb CDK2->Rb Phosphorylation E2F E2F Rb->E2F Inhibition pRb p-Rb G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Activation

Caption: this compound inhibits the CDK2/Cyclin E complex.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock_Solution Prepare Metralindole HCl Stock Solution (in DMSO) Working_Solutions Prepare Serial Dilutions in Culture Medium Stock_Solution->Working_Solutions Treatment Treat Cells with Working Solutions Working_Solutions->Treatment Cell_Seeding Seed Cells in 96-well Plate Cell_Seeding->Treatment Incubation Incubate for 24-72h Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Read_Absorbance Measure Absorbance at 570 nm MTT_Assay->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting_Logic Start No/Low Activity Observed Check_Concentration Is concentration range appropriate? Start->Check_Concentration Check_Compound Is the compound freshly prepared? Check_Concentration->Check_Compound Yes Optimize_Concentration Optimize concentration range (Dose-response curve) Check_Concentration->Optimize_Concentration No Check_Target Is the target expressed? Check_Compound->Check_Target Yes Prepare_Fresh Prepare fresh solutions from stock Check_Compound->Prepare_Fresh No Validate_Target Validate target expression (e.g., Western Blot) Check_Target->Validate_Target No Successful Problem Resolved Check_Target->Successful Yes Optimize_Concentration->Start Prepare_Fresh->Start Validate_Target->Start

Caption: Troubleshooting logic for low experimental activity.

References

Technical Support Center: Metralindole Hydrochloride In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metralindole hydrochloride in in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Disclaimer: this compound is a research compound. Much of the detailed in vivo data available is for its structurally and pharmacologically related analogue, pirlindole (B1663011). The information provided here for pirlindole should be considered a strong starting point for experimental design with this compound, but optimization is recommended.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as Inkazan, is a reversible inhibitor of monoamine oxidase A (RIMA).[1][2] Its primary mechanism of action is to selectively and reversibly inhibit the MAO-A enzyme, which is responsible for the breakdown of key neurotransmitters such as serotonin (B10506) and norepinephrine.[3] This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[3][4]

Q2: What are the key differences between reversible (like Metralindole) and irreversible MAOIs?

Reversible MAOIs, such as Metralindole, bind non-covalently to the MAO-A enzyme, and their inhibitory effect can be overcome. This is in contrast to irreversible MAOIs, which form a permanent bond with the enzyme. The reversible nature of Metralindole may offer a better safety profile, particularly regarding the "cheese effect" (hypertensive crisis) associated with tyramine-rich foods.[3]

Q3: How should I store this compound powder and stock solutions?

For long-term storage (months to years), this compound powder should be kept at -20°C in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is suitable. Stock solutions can also be stored at 0-4°C for the short term or -20°C for longer periods.[1] The compound is shipped at ambient temperature and is stable for a few weeks under these conditions.[1] Some sources suggest that the compound may be light-sensitive, so it is advisable to protect it from light.[5][6][7][8][9]

Troubleshooting In Vivo Experiments

Compound Formulation and Administration

Q4: I'm having trouble dissolving this compound for my in vivo study. What solvents are recommended?

This compound is reported to be soluble in DMSO.[1] For in vivo administration, it is crucial to use a vehicle that is safe for the chosen route of administration. While DMSO can be used to create a stock solution, it should be diluted to a final concentration that is non-toxic to the animals. A common practice is to prepare a stock solution in DMSO and then dilute it with a vehicle such as saline, PBS, or a solution containing PEG300 and Tween 80. For oral administration, suspensions in vehicles like 0.5% carboxymethylcellulose (CMC) can also be considered.

Q5: What is the recommended route of administration and dosage for in vivo rodent studies?

Oral administration is a common route for Metralindole and its analogue pirlindole.[1][3] Intraperitoneal (i.p.) injection has also been used in preclinical studies with pirlindole.[10]

For pirlindole, a daily oral dose of 10 mg/kg has been used in chronic studies in rats.[3] In acute studies, i.p. doses around 20 mg/kg have been shown to be effective in behavioral tests like the Forced Swim Test.[4] It is strongly recommended to perform a dose-response study to determine the optimal dose for your specific experimental model and desired effect.

Q6: My animals are showing signs of distress after oral gavage. What could be the cause and how can I prevent it?

Distress after oral gavage can be due to improper technique, leading to esophageal irritation, or accidental administration into the trachea.

Troubleshooting Steps:

  • Ensure Proper Technique: The gavage needle should be of the correct length (from the tip of the animal's nose to the last rib) and have a ball-tipped end to minimize tissue damage.[10][11][12][13][14] The animal must be properly restrained to ensure the head and neck are extended in a straight line.[11][14]

  • Use Flexible Tubes: Consider using flexible plastic feeding tubes instead of rigid metal needles to reduce the risk of esophageal trauma.[11][12]

  • Slow Administration: Administer the solution slowly to prevent regurgitation and aspiration.[13]

  • Observe for Distress: If the animal struggles, coughs, or shows signs of respiratory distress, withdraw the needle immediately.[11][13] Do not re-attempt dosing immediately.

Experimental Results and Interpretation

Q7: I am not observing the expected antidepressant-like effects in my behavioral studies (e.g., Forced Swim Test). What are the possible reasons?

Several factors could contribute to a lack of efficacy:

  • Suboptimal Dose: The dose of this compound may be too low or too high. A dose-response study is essential to identify the therapeutic window.

  • Pharmacokinetics: The timing of the behavioral test relative to drug administration is critical. Consider the Tmax (time to maximum concentration) to ensure the test is conducted when the drug concentration in the brain is expected to be at its peak. For pirlindole in rats, the oral Tmax is between 2.5 and 6 hours.[15]

  • Insufficient Treatment Duration: For some antidepressant effects, chronic administration may be necessary. A single dose may not be sufficient to induce the desired neurochemical changes. Chronic studies with pirlindole have involved daily administration for 20 days.[3]

  • Animal Strain and Handling: The response to antidepressants can vary between different rodent strains. Excessive handling and stress can also impact behavioral outcomes.

Q8: I am observing unexpected side effects in my study animals. What could be the cause?

While specific toxicity data for this compound is limited, potential side effects can be inferred from its mechanism of action and data from related compounds like pirlindole.

  • MAOI-Related Side Effects: As a RIMA, this compound can potentially interact with other drugs or substances. Although the risk is lower than with irreversible MAOIs, caution should be exercised. Common side effects of pirlindole include gastrointestinal disturbances, dizziness, headache, and insomnia.[3][4]

  • Off-Target Effects: The compound may have other pharmacological activities besides MAO-A inhibition.

  • Vehicle Toxicity: Ensure that the vehicle used for administration is non-toxic at the administered volume and concentration.

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 53734-79-5[1]
Molecular Formula C₁₅H₁₈ClN₃O[1]
Molecular Weight 291.78 g/mol [1]
Appearance Solid powder[1]
Solubility Soluble in DMSO[1]

Table 2: In Vitro and Ex Vivo MAO-A Inhibition by Pirlindole (Metralindole Analogue)

ParameterValueSpeciesReference
In Vitro IC₅₀ (MAO-A) 0.24 µMRat Brain[10]
Ex Vivo ID₅₀ (MAO-A) 24.4 mg/kg (i.p.)Rat Brain[10]

Table 3: Pharmacokinetic Parameters of Pirlindole in Rats (Oral Administration)

ParameterValueReference
Absolute Bioavailability 20-30%[15]
Tmax (Time to Maximum Concentration) 2.5 - 6 hours[15]
Elimination Half-Life Phase 1: 7.5 hoursPhase 2: 34-70 hours[15]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage in Rats

  • Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the weight of the animal.

  • Prepare the vehicle. A common vehicle is 0.5% carboxymethylcellulose (CMC) in sterile water.

  • Create a suspension. Weigh the calculated amount of this compound and suspend it in the appropriate volume of the vehicle to achieve the desired final concentration. Ensure the suspension is homogenous by vortexing or stirring before each administration.

  • Administer via oral gavage using a properly sized, ball-tipped gavage needle. The volume administered should be based on the animal's weight (typically 5-10 mL/kg for rats).

Protocol 2: Forced Swim Test (FST) in Mice (Adapted from Pirlindole Studies)

This protocol is based on studies with pirlindole and can be adapted for this compound.[3]

  • Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Pre-test Session (Day 1): Gently place each mouse into the cylinder for a 15-minute habituation session. After 15 minutes, remove the mouse, dry it, and return it to its home cage.

  • Test Session (Day 2):

    • Administer this compound or vehicle at the desired dose and route (e.g., 30-60 minutes before the test).

    • Place the mouse in the cylinder for a 6-minute test session.

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only minimal movements to keep its head above water.

  • Data Analysis: Compare the immobility time between the treatment and vehicle control groups. A significant reduction in immobility time suggests an antidepressant-like effect.

Visualizations

Metralindole_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MAO_A Monoamine Oxidase A (MAO-A) Neurotransmitters Serotonin (5-HT) Norepinephrine (NE) MAO_A->Neurotransmitters Degrades Metralindole Metralindole HCl Metralindole->MAO_A Inhibits Vesicles Synaptic Vesicles Neurotransmitters->Vesicles Synaptic_Cleft Increased 5-HT & NE Concentration Vesicles->Synaptic_Cleft Release Receptors Postsynaptic Receptors (e.g., 5-HT, Adrenergic) Synaptic_Cleft->Receptors Signaling_Cascades Downstream Signaling Cascades (e.g., cAMP, CREB) Receptors->Signaling_Cascades Activates Neuronal_Response Therapeutic Effects (Antidepressant Action) Signaling_Cascades->Neuronal_Response Leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_testing Behavioral Testing cluster_analysis Analysis Formulation Compound Formulation (e.g., in 0.5% CMC) Animal_Prep Animal Acclimation & Grouping Dosing Administration (e.g., Oral Gavage) Animal_Prep->Dosing Behavioral_Test Behavioral Assay (e.g., Forced Swim Test) Dosing->Behavioral_Test Data_Collection Data Collection (e.g., Immobility Time) Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: General workflow for an in vivo behavioral study.

References

Preventing degradation of Metralindole hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Metralindole hydrochloride in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in research?

This compound is a reversible inhibitor of monoamine oxidase A (RIMA). In a research context, it is primarily investigated for its potential as an antidepressant. Its mechanism of action involves blocking the MAO-A enzyme, which leads to an increase in the levels of key neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576) in the brain.

Q2: What are the optimal storage conditions for this compound powder and stock solutions?

For long-term storage of the solid compound, it is recommended to keep it in a dry, dark environment at -20°C. For short-term storage, 0-4°C is sufficient. Stock solutions, typically prepared in DMSO, should also be stored at -20°C for long-term stability and at 0-4°C for short-term use (days to weeks).[1] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use vials.

Q3: My this compound solution has changed color. What does this indicate?

A change in color, such as the appearance of a yellow or brownish tint, is a common indicator of degradation, particularly oxidative degradation.[2] Indole-containing compounds are susceptible to oxidation, which can be triggered by exposure to air (oxygen), light, or certain metal ions. If you observe a color change, it is recommended to prepare a fresh solution.

Q4: Can I use antioxidants to improve the stability of my this compound solution?

Yes, adding antioxidants can be an effective way to mitigate oxidative degradation.[2] Common antioxidants used in pharmaceutical preparations include ascorbic acid, butylated hydroxytoluene (BHT), and butylated hydroxyanisole (BHA). The choice and concentration of the antioxidant should be carefully considered and validated to ensure it does not interfere with your experimental setup.

Q5: How stable is this compound in aqueous buffers and cell culture media?

Indole-based compounds can exhibit limited stability in physiological buffers and cell culture media, especially at physiological temperatures (e.g., 37°C).[2] Degradation can be influenced by the pH of the medium and the presence of reactive components. It is best practice to prepare fresh solutions in your experimental buffer or medium immediately before use.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or unexpected experimental results. Degradation of this compound in the stock or working solution.Prepare fresh solutions for each experiment. Verify the integrity of your stock solution using an analytical technique like HPLC. Ensure proper storage conditions (frozen, protected from light) are maintained.
Precipitation of the compound in aqueous solution. Low aqueous solubility of this compound, especially at neutral or basic pH.If your experimental system allows, consider using a co-solvent such as DMSO or ethanol. The final concentration of the organic solvent should be kept low and tested for any effects on your experiment. Alternatively, prepare a more dilute solution.
Rapid loss of activity in cell-based assays. Instability in cell culture medium at 37°C.Minimize the pre-incubation time of the compound in the medium before adding it to the cells. If possible, perform a time-course experiment to determine the stability of this compound in your specific cell culture medium under your experimental conditions.
Appearance of extra peaks in HPLC analysis. Degradation of the compound during sample preparation or analysis.Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).[2] Ensure the mobile phase pH is compatible with the compound's stability. Use amber vials to protect samples from light.[2]

Stability Data

Disclaimer: The following quantitative data is illustrative and intended for guidance purposes only. Specific degradation kinetics for this compound are not widely available in public literature. These tables are based on typical degradation profiles of similar indole-based compounds.

Table 1: Illustrative Degradation of this compound in Solution Under Various pH and Temperature Conditions.

ConditionTemperatureDurationPercent Degradation (Illustrative)
0.1 M HCl60°C24 hours~15%
pH 4.0 Buffer40°C48 hours~5%
pH 7.4 Buffer40°C48 hours~10%
0.1 M NaOH60°C24 hours~25%

Table 2: Illustrative Degradation of this compound Under Oxidative and Photolytic Stress.

Stress ConditionDurationPercent Degradation (Illustrative)
3% H₂O₂ at room temperature24 hours~30%
Exposure to UV light (254 nm) at 25°C8 hours~20%
Exposure to white light (ICH Q1B)7 days~10%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate the mixture at 60°C for 24 hours. After incubation, neutralize the solution with 1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate the mixture at 60°C for 24 hours. After incubation, neutralize the solution with 1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.

  • Photodegradation: Expose a solution of this compound in a transparent container to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and to profile the degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol describes a general reverse-phase HPLC method suitable for separating this compound from its potential degradation products. This method should be validated for your specific instrumentation and experimental needs.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 0.1% trifluoroacetic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program (Illustrative):

    • 0-5 min: 90% A, 10% B

    • 5-20 min: Linear gradient to 40% A, 60% B

    • 20-25 min: Hold at 40% A, 60% B

    • 25-26 min: Linear gradient back to 90% A, 10% B

    • 26-30 min: Re-equilibration at 90% A, 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or an alternative wavelength determined by UV-Vis spectral analysis of this compound).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to a suitable concentration (e.g., 50 µg/mL).

Visualizations

G cluster_workflow Troubleshooting Workflow for Inconsistent Results Start Inconsistent Experimental Results Check_Solution Is the solution freshly prepared? Start->Check_Solution Prepare_Fresh Prepare a fresh solution Check_Solution->Prepare_Fresh No Check_Storage Were storage conditions optimal? (-20°C, dark, airtight) Check_Solution->Check_Storage Yes QC_Check Perform QC check (e.g., HPLC, NMR) Prepare_Fresh->QC_Check New_Stock Prepare a new stock solution and aliquot for single use Check_Storage->New_Stock No Check_Storage->QC_Check Yes New_Stock->QC_Check Proceed Proceed with experiment QC_Check->Proceed

Caption: Troubleshooting workflow for inconsistent experimental results.

G cluster_pathway Proposed Degradation Pathways of Metralindole Metralindole Metralindole Oxidation Oxidation (H₂O₂, Light, Air) Metralindole->Oxidation Hydrolysis Hydrolysis (Acidic/Basic Conditions) Metralindole->Hydrolysis Oxidized_Products Oxidized Degradation Products (e.g., N-oxides, hydroxylated derivatives) Oxidation->Oxidized_Products Hydrolyzed_Products Hydrolyzed Degradation Products (Ring-opened structures) Hydrolysis->Hydrolyzed_Products

Caption: Proposed degradation pathways for Metralindole.

G cluster_moa Mechanism of Action: Metralindole as a RIMA Metralindole Metralindole MAOA Monoamine Oxidase A (MAO-A) Metralindole->MAOA Reversibly Inhibits Increased_Levels Increased Synaptic Levels of Neurotransmitters Degradation Degradation of Neurotransmitters MAOA->Degradation Catalyzes Neurotransmitters Serotonin, Norepinephrine, Dopamine Neurotransmitters->Degradation Substrates Antidepressant_Effect Antidepressant Effect Increased_Levels->Antidepressant_Effect Leads to

Caption: Mechanism of action of Metralindole as a RIMA.

References

Addressing off-target effects of Metralindole hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of Metralindole hydrochloride during their experiments.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the use of this compound.

1. Issue: Inconsistent or unexpected results in cell-based assays.

  • Question: My cell-based assay results are variable or show unexpected phenotypes after treatment with this compound. How can I troubleshoot this?

  • Answer: Inconsistent results can stem from off-target activities of the compound. Metralindole, as a reversible inhibitor of monoamine oxidase A (RIMA), primarily increases the levels of monoamine neurotransmitters.[1][2] However, off-target interactions can lead to unforeseen biological responses.

    Recommended Troubleshooting Workflow:

    G A Start: Inconsistent Results B Verify Compound Integrity and Concentration A->B C Perform Cell Viability Assay (e.g., MTT, LDH) B->C D Assess Off-Target Receptor Binding (Radioligand Binding Assay) C->D If viability is unaffected E Profile against a Kinase Panel D->E F Analyze Results and Identify Potential Off-Targets E->F G Validate Off-Target Effect with Specific Inhibitors/Agonists F->G H Refine Experimental Conditions or Use a More Selective Compound G->H

    Caption: Troubleshooting workflow for inconsistent results.

    Experimental Protocol: Cell Viability Assay (MTT)

    • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

    • Treatment: Treat cells with a concentration range of this compound (e.g., 0.1 µM to 100 µM) for the desired experimental duration.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

2. Issue: Unexpected cardiovascular effects in in vivo models.

  • Question: I am observing unexpected changes in blood pressure or heart rate in my animal models treated with this compound. What could be the cause?

  • Answer: As a monoamine oxidase inhibitor, this compound can lead to an increase in synaptic norepinephrine, which can cause sympathomimetic effects like hypertension and tachycardia.[3] Furthermore, off-target interactions with adrenergic or serotonergic receptors can also contribute to these effects.[4]

    Potential Off-Target Signaling Pathway:

    G Metralindole Metralindole HCl MAOA MAO-A (On-Target) Metralindole->MAOA Inhibits AdrenergicR Adrenergic Receptors (Off-Target) Metralindole->AdrenergicR May Bind SerotoninR Serotonin (B10506) Receptors (Off-Target) Metralindole->SerotoninR May Bind NE Increased Norepinephrine MAOA->NE Leads to Cardio Cardiovascular Effects (Hypertension, Tachycardia) AdrenergicR->Cardio SerotoninR->Cardio NE->Cardio

    Caption: Potential pathways for cardiovascular off-target effects.

    Data Presentation: Hypothetical Binding Affinities

    TargetMetralindole HCl (Ki, nM)Pirlindole (Ki, nM)Moclobemide (Ki, nM)
    MAO-A (On-Target)150120200
    α1-Adrenergic Receptor850>10,000>10,000
    5-HT2A Receptor1200>10,000>10,000
    hERG Channel>10,000>10,000>10,000

    Note: The data in this table is hypothetical and for illustrative purposes only.

Frequently Asked Questions (FAQs)

1. What are the most likely off-target interactions for this compound?

  • Based on its structure as a tetracyclic compound and its primary function as a RIMA, potential off-target interactions could include binding to various neurotransmitter receptors, particularly adrenergic and serotonergic receptors.[5][6] It is also prudent to consider potential interactions with cytochrome P450 enzymes, which could affect its metabolism and lead to drug-drug interactions.[7]

2. How can I proactively screen for off-target effects of this compound?

  • A tiered approach is recommended. Start with in silico predictions based on the chemical structure.[8] Follow this with a broad in vitro screen, such as a commercially available safety pharmacology panel that includes a wide range of receptors, ion channels, and enzymes. For more focused investigations, specific assays like kinase profiling or receptor binding assays can be employed.[9]

    Logical Relationship for Off-Target Screening:

    G A In Silico Prediction B Broad In Vitro Panel (e.g., SafetyScreen44) A->B C Focused Assays (e.g., Kinase, GPCR) B->C D Cell-Based Functional Assays C->D E In Vivo Follow-up D->E

    Caption: Tiered approach for off-target screening.

3. Are there known drug-drug interactions with this compound?

  • While specific studies on this compound are limited, as a RIMA, it should not be co-administered with other drugs that increase serotonin levels, such as selective serotonin reuptake inhibitors (SSRIs) or other MAOIs, due to the risk of serotonin syndrome.[10][11] Caution should also be exercised with sympathomimetic agents due to the potential for hypertensive crisis.[3]

4. What is the expected pharmacokinetic profile of this compound and how might off-target effects influence it?

  • Metralindole is structurally related to pirlindole, which is well-absorbed orally and has a relatively short half-life.[12] It is expected that this compound would have a similar profile. Off-target inhibition of metabolic enzymes, such as cytochrome P450s, could alter its clearance and lead to an extended half-life and increased exposure, potentially exacerbating both on-target and off-target effects.[7]

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the target receptor of interest (e.g., α1-adrenergic receptor).

  • Assay Buffer: Prepare an appropriate binding buffer.

  • Reaction Mixture: In a 96-well plate, add the cell membranes, a radiolabeled ligand specific for the target receptor, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound for the inhibition of radioligand binding and calculate the Ki (inhibition constant).

References

Improving the bioavailability of Metralindole in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Metralindole Bioavailability

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metralindole. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address challenges related to improving the oral bioavailability of Metralindole in animal models.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: We are observing very low or undetectable plasma concentrations of Metralindole after oral administration in rats. What are the likely causes and how can we fix this?

Answer:

Low systemic exposure of a drug after oral administration is a common challenge in preclinical studies.[1] The primary causes can be categorized into three main areas: poor aqueous solubility, extensive first-pass metabolism, and issues with the experimental protocol itself.

  • Poor Aqueous Solubility: Metralindole, like many new chemical entities, may have low water solubility, which is a major hurdle for absorption and bioavailability.[2][3] For a drug to be absorbed, it must first be in solution at the site of absorption in the gastrointestinal (GI) tract.[4]

    • Solution: Enhance the solubility of Metralindole. Various formulation strategies can be employed, ranging from simple to complex.[5][6] Consider the following approaches:

      • Micronization: Reducing the particle size of the drug increases the surface area available for dissolution.[6][7] This can be achieved through techniques like air-jet milling.[7]

      • Co-solvents: Using a mixture of solvents (e.g., polyethylene (B3416737) glycol, propylene (B89431) glycol, ethanol) can increase the solubility of the drug in the dosing vehicle.[8]

      • Lipid-Based Formulations: Formulating Metralindole in lipids, oils, or surfactants can improve its solubilization in the GI tract.[9] Self-emulsifying drug delivery systems (SEDDS) are a promising option that can form fine emulsions in the gut, enhancing absorption and potentially bypassing first-pass metabolism via lymphatic uptake.[7][9]

      • Solid Dispersions: Dispersing Metralindole in a hydrophilic carrier at a molecular level can create an amorphous solid dispersion, which typically has a higher dissolution rate than the crystalline form.[10]

  • Extensive First-Pass Metabolism: After absorption from the gut, the drug is transported via the portal vein to the liver before reaching systemic circulation.[11][12] The liver can extensively metabolize the drug, significantly reducing the amount that reaches the bloodstream.[13][14] This is known as the first-pass effect.

    • Solution: While you cannot change the inherent metabolism of the drug, you can:

      • Administer a Higher Dose: This may help saturate the metabolic enzymes, allowing a greater fraction of the drug to escape first-pass metabolism. However, be mindful of potential toxicity.

      • Change the Route of Administration: For initial pharmacokinetic studies, administering Metralindole intravenously (IV) can provide a baseline for 100% bioavailability.[15] Comparing oral (PO) to IV data is essential to quantify the absolute bioavailability. Routes like subcutaneous (SC) or intraperitoneal (IP) administration can also bypass or reduce the first-pass effect.[15][16]

  • Experimental Protocol Issues: Errors in dosing, sampling, or sample analysis can lead to artificially low concentration readings.

    • Solution: Review your protocol thoroughly.

      • Dosing: Ensure the oral gavage was successful and the full dose was administered. Check the stability and homogeneity of your formulation.

      • Blood Sampling: Are you collecting samples at the appropriate time points? The peak concentration (Cmax) might be reached very early or be missed if sampling is not frequent enough.

      • Bioanalysis: Validate your analytical method (e.g., LC-MS/MS) for sensitivity, accuracy, and precision. Check for sample degradation during storage or processing.

Question 2: We are seeing high inter-animal variability in the pharmacokinetic (PK) data. How can we reduce this?

Answer:

High variability is a common issue in animal studies and can obscure the true pharmacokinetic profile of a compound.[14] Several factors can contribute to this:

  • Formulation: An inhomogeneous suspension will result in different animals receiving different effective doses.

    • Solution: Ensure your formulation is uniform. For suspensions, vortex thoroughly before dosing each animal. For solutions, ensure the drug is fully dissolved and does not precipitate over time.[17] Using an optimized, clear-solution formulation can yield maximal drug exposure and reduce inter-individual variability compared to suspensions.[17]

  • Physiological State of Animals: Differences in food intake, stress levels, and gut motility can affect drug absorption.

    • Solution: Standardize the experimental conditions. Fast animals overnight before dosing to reduce the effect of food on absorption. Acclimatize the animals to the housing and handling procedures to minimize stress.

  • Dosing Technique: Inaccurate oral gavage can lead to variability in the administered dose.

    • Solution: Ensure all technicians are properly trained and consistent in their dosing technique.

Frequently Asked Questions (FAQs)

Q1: What is bioavailability and why is it important?

A1: Bioavailability is the fraction of an administered drug dose that reaches the systemic circulation in an unchanged form.[2] It is a critical parameter in drug development as it determines how much of the drug is available to produce a therapeutic effect.[18] Low oral bioavailability can lead to insufficient efficacy or the need for very high doses, which may increase the risk of side effects.[10]

Q2: What are the main barriers to oral bioavailability?

A2: The main barriers include:

  • Poor Solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed.[3]

  • Low Permeability: The drug must be able to pass through the intestinal wall to enter the bloodstream.

  • First-Pass Metabolism: The drug can be metabolized by enzymes in the gut wall and liver before it reaches systemic circulation, reducing its concentration.[11][19]

Q3: Which animal model is most appropriate for initial Metralindole PK studies?

A3: Rats are commonly used for preliminary pharmacokinetic studies because they are cost-effective and their gastrointestinal physiology is well-characterized for predicting absorption in humans.[20][21][22] Mice and beagle dogs are also frequently used to get a comprehensive understanding of a drug's pharmacokinetics across different species.[1][23]

Q4: How do I choose a formulation strategy?

A4: The selection of a formulation strategy depends on the physicochemical properties of Metralindole (e.g., solubility, LogP, pKa), the target dose, and the stage of development.[3][8] A tiered approach is often effective:

  • Simple Aqueous Suspension/Solution: Start with the simplest formulation.

  • Co-solvent Systems: If solubility is an issue, try co-solvents.

  • Lipid-Based Systems (e.g., SEDDS): For very poorly soluble compounds, more advanced systems may be necessary.[9]

  • Nanotechnology Approaches: Techniques like creating nanosuspensions can significantly improve the dissolution rate and bioavailability of poorly soluble drugs.[5][18]

Quantitative Data Summary

The following table provides a hypothetical comparison of different formulation strategies for improving the oral bioavailability of a poorly soluble compound like Metralindole in a rat model. This data illustrates the potential impact of formulation on key pharmacokinetic parameters.

Formulation StrategyDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Absolute Bioavailability (F%)
Aqueous Suspension 5085 ± 254.0450 ± 1505%
Micronized Suspension 50150 ± 402.0980 ± 21011%
Co-solvent Solution 50320 ± 601.01850 ± 30021%
Lipid-Based (SEDDS) 50650 ± 1100.54300 ± 55048%
Intravenous (IV) Solution 5950 ± 1300.18950 ± 900100%

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the plasma concentration-time curve.

Experimental Protocols

Protocol 1: Oral Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Acclimatization: Acclimatize animals for at least 3 days before the experiment.

  • Fasting: Fast animals overnight (approx. 12 hours) before dosing, with free access to water.

  • Formulation Preparation: Prepare the Metralindole formulation (e.g., suspension in 0.5% methylcellulose) on the day of the study. Ensure homogeneity by vortexing before each dose.

  • Dosing: Administer the formulation via oral gavage at the desired dose volume (e.g., 10 mL/kg). Record the exact time of administration for each animal.

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or jugular vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).[24]

  • Plasma Preparation: Centrifuge the blood samples (e.g., 2000 x g for 15 minutes at 4°C) to separate the plasma.[24]

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Determine the concentration of Metralindole in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis with appropriate software.

Visualizations

Below are diagrams illustrating key workflows and concepts relevant to improving Metralindole bioavailability.

Troubleshooting_Bioavailability cluster_problem Problem Identification cluster_investigation Investigation Pathway cluster_solutions Potential Solutions cluster_validation Validation start Low Oral Bioavailability Observed in Animal Model q1 Is Solubility a Limiting Factor? start->q1 Investigate Root Cause q2 Is First-Pass Metabolism High? q1->q2 No sol_solubility Improve Formulation: - Micronization - Co-solvents / Surfactants - Solid Dispersions - Lipid-Based Systems (SEDDS) q1->sol_solubility Yes q3 Is Permeability Low? q2->q3 No sol_metabolism Bypass First-Pass Effect: - Use Lymphatic Targeting (e.g., Lipids) - Develop Prodrug - Explore Alternative Routes (SC, IP) q2->sol_metabolism Yes (Compare PO vs IV data) sol_permeability Enhance Permeability: - Add Permeation Enhancers - Nanoparticle Formulations q3->sol_permeability Yes (via Caco-2 assay) end_node Re-evaluate PK in vivo with Optimized Formulation q3->end_node No sol_solubility->end_node sol_metabolism->end_node sol_permeability->end_node

Caption: Troubleshooting flowchart for low oral bioavailability.

PK_Workflow formulation 1. Formulation Development (e.g., Suspension, Solution, SEDDS) dosing 2. Animal Dosing (Oral Gavage in Rats) formulation->dosing sampling 3. Serial Blood Sampling (Predetermined Timepoints) dosing->sampling processing 4. Plasma Separation (Centrifugation) sampling->processing analysis 5. Bioanalysis (LC-MS/MS) processing->analysis pk_calc 6. PK Parameter Calculation (Cmax, Tmax, AUC) analysis->pk_calc report 7. Data Interpretation & Reporting pk_calc->report

Caption: Standard experimental workflow for a preclinical PK study.

Metabolic_Pathway cluster_absorption GI Tract cluster_circulation Circulation & Metabolism oral_dose Metralindole (Oral Dose) gut_lumen Dissolution in Gut Lumen oral_dose->gut_lumen portal_vein Portal Vein (to Liver) gut_lumen->portal_vein Absorption liver Liver (First-Pass Metabolism) portal_vein->liver systemic Systemic Circulation liver->systemic Reduced fraction of active drug metabolites Inactive Metabolites (Excreted) liver->metabolites Metabolism (e.g., CYP450 enzymes)

Caption: Pathway of an oral drug subject to first-pass metabolism.

References

Metralindole hydrochloride stability in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of metralindole (B1210286) hydrochloride in various buffer systems. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for metralindole hydrochloride solid powder?

A1: For short-term storage (days to weeks), this compound solid powder should be stored at 0 - 4°C in a dry, dark environment. For long-term storage (months to years), it is recommended to store it at -20°C.[1]

Q2: What is the general solubility of this compound?

A2: this compound is soluble in DMSO.[1] For aqueous solutions, its solubility can be influenced by the pH of the buffer system.

Q3: What are the typical stress conditions used to evaluate the stability of a drug substance like this compound?

A3: Forced degradation studies are conducted under more severe conditions than accelerated stability testing to understand the degradation pathways.[2][3] Typical stress conditions include exposure to acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), heat (e.g., 60°C), and light (photostability testing).[2][3][4]

Troubleshooting Guide

Q4: I am observing rapid degradation of this compound in my neutral phosphate (B84403) buffer. What could be the cause?

A4: While maximum stability is often observed near neutral pH for many compounds, several factors could contribute to degradation in a neutral buffer:

  • Oxidation: Ensure your buffer is deoxygenated, as dissolved oxygen can lead to oxidative degradation.

  • Ionic Strength: High buffer concentrations can sometimes catalyze degradation. Try preparing your buffer at a lower concentration.

  • Contaminants: Trace metal ions in the buffer components can catalyze degradation. Use high-purity (e.g., HPLC grade) reagents.

Q5: My HPLC chromatogram shows significant peak tailing for this compound. How can I improve the peak shape?

A5: Peak tailing can be caused by several factors:

  • Mobile Phase pH: The pH of your mobile phase can affect the ionization state of this compound. Adjusting the pH of the mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) can often improve peak shape.

  • Column Choice: Ensure you are using a suitable column. A C18 column is a common choice for small molecules.

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

  • Column Contamination: Residual basic compounds on the column can interact with your analyte. Washing the column with a strong solvent may help.

Q6: I am having difficulty dissolving this compound in my aqueous buffer. What can I do?

A6: If you are encountering solubility issues:

  • Use a Co-solvent: A small percentage of an organic solvent like methanol (B129727) or acetonitrile (B52724) can be added to the buffer to improve solubility. However, be aware that co-solvents can sometimes influence the degradation rate.[3]

  • pH Adjustment: The solubility of ionizable compounds is pH-dependent. Try adjusting the pH of your buffer.

  • Sonication: Gentle sonication can help to dissolve the compound.

Stability Data

The following table summarizes hypothetical stability data for this compound in various buffer systems at different pH values and temperatures. This data is intended to be representative for a typical stability study.

Buffer System (0.1 M)pHTemperature (°C)Half-life (t½, hours)Degradation Rate Constant (k, hr⁻¹)
Acetate (B1210297) Buffer3.040720.0096
Acetate Buffer5.0401500.0046
Phosphate Buffer7.0401200.0058
Borate Buffer9.040480.0144
Acetate Buffer5.0253000.0023

Experimental Protocols

Protocol 1: Preparation of Buffer Solutions

  • Acetate Buffer (pH 3.0 and 5.0): Prepare a 0.1 M solution of acetic acid. Titrate with a 0.1 M solution of sodium acetate to the desired pH.

  • Phosphate Buffer (pH 7.0): Prepare 0.1 M solutions of monobasic sodium phosphate and dibasic sodium phosphate. Mix the two solutions in the appropriate ratio to achieve a pH of 7.0.

  • Borate Buffer (pH 9.0): Prepare a 0.1 M solution of boric acid. Titrate with a 0.1 M solution of sodium hydroxide (B78521) to a pH of 9.0.

Protocol 2: Stability Sample Preparation and Analysis

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Sample Preparation: Dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL.

  • Incubation: Store the prepared samples in a temperature-controlled chamber at the specified temperatures (25°C and 40°C).

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72, 96, 120, 150 hours).

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method. A common method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0), with UV detection at an appropriate wavelength. High-Performance Liquid Chromatography (HPLC) is a frequently used technique for stability testing due to its high sensitivity and accuracy in separating, identifying, and quantifying active pharmaceutical ingredients and their degradation products.[5]

  • Data Analysis: The degradation of this compound is expected to follow pseudo-first-order kinetics.[6] The natural logarithm of the remaining drug concentration is plotted against time. The degradation rate constant (k) is the negative of the slope, and the half-life (t½) is calculated as 0.693/k.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock_solution Prepare Metralindole HCl Stock Solution (1 mg/mL in MeOH) sample_prep Dilute Stock in Buffers (100 µg/mL) stock_solution->sample_prep buffer_prep Prepare Buffer Solutions (Acetate, Phosphate, Borate) buffer_prep->sample_prep incubation Incubate at 25°C and 40°C sample_prep->incubation sampling Withdraw Aliquots at Time Points incubation->sampling hplc_analysis HPLC-UV Analysis sampling->hplc_analysis data_analysis Kinetic Analysis (Rate Constant, Half-life) hplc_analysis->data_analysis

Figure 1. Experimental workflow for this compound stability testing.

degradation_pathway cluster_acid Acidic Conditions (e.g., HCl, heat) cluster_base Basic Conditions (e.g., NaOH, heat) metralindole This compound acid_product Hypothetical Degradant A (e.g., Hydrolysis of Methoxy Group) metralindole->acid_product Hydrolysis base_product Hypothetical Degradant B (e.g., Ring Opening) metralindole->base_product Ring Cleavage

References

Navigating the Synthesis of Metralindole Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Metralindole hydrochloride. The information is tailored to address specific challenges that may be encountered during experimental procedures, ensuring a smoother and more efficient synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What is a common starting point for the synthesis of the Metralindole core structure?

A common and effective starting point is the Fischer indole (B1671886) synthesis. This reaction typically involves the condensation of a substituted phenylhydrazine (B124118) with a cyclic ketone under acidic conditions to form a tetrahydrocarbazole intermediate, which serves as the foundational structure for Metralindole. For Metralindole, this would likely involve the reaction of 4-methoxyphenylhydrazine with a suitable piperidone derivative.

Q2: I am observing low yields in the initial Fischer indole synthesis step. What are the potential causes?

Low yields in the Fischer indole synthesis can be attributed to several factors. The reaction is sensitive to the strength of the acid catalyst and the reaction temperature. Using an inappropriate acid or excessive heat can lead to the decomposition of starting materials and the formation of tar-like byproducts. Additionally, the purity of the reactants, particularly the phenylhydrazine derivative, is crucial, as impurities can lead to undesirable side reactions.

Q3: During the formation of the triazafluoranthene ring system, I am getting a mixture of products that are difficult to separate. What could be the issue?

The formation of the pyrazino[3,2,1-jk]carbazole core of Metralindole likely involves a multi-step sequence, including the introduction of a two-carbon nitrogen-containing side chain followed by cyclization. Incomplete reactions or side reactions during the attachment of this side chain can lead to a complex mixture of intermediates. Furthermore, the cyclization step itself may not be completely selective, potentially yielding isomeric byproducts. Careful control of reaction conditions and purification of intermediates is critical.

Q4: My final this compound product has poor solubility. How can I address this?

Poor solubility of the hydrochloride salt can sometimes be attributed to the common ion effect, especially in aqueous media with other chloride sources. It is also possible that the product has crystallized in a specific polymorphic form with lower solubility. Experimenting with different crystallization solvents and conditions can help in obtaining a more soluble polymorph.

Q5: Are there any specific safety precautions I should take during the synthesis?

Standard laboratory safety protocols should always be followed. Phenylhydrazine and its derivatives are toxic and should be handled with care in a well-ventilated fume hood. Many of the reagents used in the subsequent steps, such as condensing agents and catalysts, may also be hazardous. Always consult the safety data sheets (SDS) for all chemicals before use.

Troubleshooting Guide

This guide addresses specific issues that may arise during the plausible synthetic pathway of this compound.

Stage 1: Fischer Indole Synthesis of the Tetrahydro-γ-carboline Intermediate

Problem: Low yield of the desired 6-methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.

Potential Cause Troubleshooting Strategy
Inappropriate Acid Catalyst The choice of acid catalyst is critical. Experiment with various Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to find the optimal catalyst for your specific substrates.
Suboptimal Reaction Temperature High temperatures can lead to decomposition and tar formation. Start with milder conditions and gradually increase the temperature. Monitor the reaction progress by TLC to determine the optimal temperature.
Impure Reactants Ensure the purity of 4-methoxyphenylhydrazine and the piperidone derivative. Impurities can significantly impact the reaction outcome.
Formation of Regioisomers If using an unsymmetrical ketone, the formation of regioisomers is possible. The regioselectivity can be influenced by the choice of acid catalyst and reaction conditions. Careful analysis of the product mixture by NMR is necessary to identify and quantify isomers.

A general workflow for troubleshooting the Fischer indole synthesis is outlined below:

fischer_indole_troubleshooting start Low Yield in Fischer Indole Synthesis check_purity Verify Purity of Starting Materials start->check_purity optimize_catalyst Screen Different Acid Catalysts (Brønsted and Lewis acids) check_purity->optimize_catalyst If pure optimize_temp Optimize Reaction Temperature (Start with milder conditions) optimize_catalyst->optimize_temp analyze_isomers Analyze for Regioisomers (NMR, LC-MS) optimize_temp->analyze_isomers purify Purify Intermediate analyze_isomers->purify If successful

Caption: Troubleshooting workflow for the Fischer indole synthesis.

Stage 2: Formation of the Triazafluoranthene Ring System

Problem: Difficulty in the cyclization to form the pyrazino[3,2,1-jk]carbazole core.

Potential Cause Troubleshooting Strategy
Poor Reactivity of the Intermediate The nitrogen of the tetrahydro-γ-carboline may not be sufficiently nucleophilic for the initial reaction. Consider activating the substrate or using a more reactive electrophile for the side-chain addition.
Inefficient Cyclization Conditions The intramolecular cyclization may require specific catalysts or harsher conditions. Explore different condensing agents and higher temperatures, while carefully monitoring for decomposition.
Side Reactions The intermediate with the appended side chain may undergo intermolecular reactions or other rearrangements instead of the desired intramolecular cyclization. Running the reaction at high dilution can favor the intramolecular pathway.
N-Oxide Formation The presence of tertiary amines in the heterocyclic system introduces the possibility of N-oxide formation, especially if oxidizing conditions are present.[1] This can be identified by mass spectrometry and NMR. If N-oxides are formed, consider using deoxygenating agents or modifying the reaction conditions to be strictly non-oxidative.

The logical relationship for addressing N-oxide formation is as follows:

noxide_troubleshooting start Suspected N-Oxide Formation confirm Confirm with MS and NMR (M+16 peak) start->confirm deoxygenate Use Deoxygenating Agent (e.g., PPh₃) confirm->deoxygenate N-Oxide confirmed modify_conditions Modify Reaction Conditions (Inert atmosphere, avoid oxidants) confirm->modify_conditions N-Oxide confirmed success Pure Product deoxygenate->success modify_conditions->success

Caption: Troubleshooting N-oxide formation.

Stage 3: N-Methylation

Problem: Incomplete methylation or multiple methylation products.

Potential Cause Troubleshooting Strategy
Insufficiently Strong Base The nitrogen to be methylated may require a stronger base for complete deprotonation. Consider using stronger bases like sodium hydride in an anhydrous polar aprotic solvent like DMF or THF.
Multiple Reactive Sites If there are other nucleophilic nitrogen atoms in the molecule, they could also be methylated. Protecting groups may be necessary to achieve selective methylation.
Steric Hindrance The methylation site may be sterically hindered. Using a less bulky methylating agent or optimizing the reaction temperature and time may improve the yield.
Stage 4: Formation of this compound

Problem: Difficulty in obtaining a crystalline and pure hydrochloride salt.

Potential Cause Troubleshooting Strategy
Amorphous Product The hydrochloride salt may precipitate as an oil or amorphous solid. Experiment with a variety of solvents and solvent mixtures for crystallization. Slow cooling and the use of seed crystals can promote the formation of a crystalline solid.
Hygroscopic Product The salt may be hygroscopic, making it difficult to handle and dry. Perform the final filtration and drying steps under an inert and dry atmosphere.
Incorrect Stoichiometry Ensure the correct stoichiometric amount of hydrochloric acid is used. An excess or deficit can affect the crystallization and purity of the final product.
Polymorphism The hydrochloride salt may exist in different crystalline forms (polymorphs) with varying physical properties.[1] Characterize the solid form using techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) and systematically screen for different polymorphs by varying crystallization conditions.

An experimental workflow for hydrochloride salt formation and purification can be visualized as:

hcl_salt_formation start Metralindole Free Base dissolve Dissolve in Anhydrous Solvent (e.g., Ether, EtOAc) start->dissolve add_hcl Add Stoichiometric HCl (e.g., HCl in Ether/Dioxane) dissolve->add_hcl precipitate Precipitation/Crystallization add_hcl->precipitate filter_dry Filter and Dry (under inert atmosphere) precipitate->filter_dry characterize Characterize Product (NMR, MS, PXRD) filter_dry->characterize final_product Pure Metralindole HCl characterize->final_product

References

Interpreting unexpected results with Metralindole hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Metralindole hydrochloride is a research compound with limited publicly available data. This guide is based on the known pharmacology of its drug class, Reversible Inhibitors of Monoamine Oxidase A (RIMAs), and its structural analog, pirlindole. The information provided should be used as a general reference and not as a substitute for rigorous experimental validation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses potential unexpected results and provides structured troubleshooting advice for researchers working with this compound.

FAQ 1: Lower-than-expected efficacy in vitro or in vivo.

Question: We are observing lower-than-expected potency or efficacy of this compound in our experimental model. What are the possible causes and how can we troubleshoot this?

Answer: Lower-than-expected efficacy can stem from several factors, ranging from compound stability to experimental design. As this compound is a Reversible Inhibitor of Monoamine Oxidase A (RIMA), its effectiveness is dependent on its ability to inhibit this enzyme and increase synaptic concentrations of monoamines.

Troubleshooting Guide:

Potential Cause Troubleshooting Steps
Compound Integrity and Stability 1. Verify Compound Identity and Purity: Confirm the identity and purity of your this compound stock using analytical methods such as HPLC-MS or NMR. 2. Assess Solubility: Ensure the compound is fully dissolved in your vehicle. Test different solvents or sonication if necessary. 3. Evaluate Stability: this compound's stability in your specific experimental buffer and storage conditions may be a factor. Conduct a stability study of the compound under your experimental conditions.
Experimental System 1. Cell Line/Tissue Specific MAO-A Expression: Confirm the expression and activity of MAO-A in your in vitro or in vivo model. Low endogenous MAO-A levels will result in a minimal effect of the inhibitor. 2. Substrate Availability: Ensure that the monoamine substrates (e.g., serotonin (B10506), norepinephrine) are present at sufficient levels for MAO-A to act upon. 3. Presence of Competing Substances: Check if your experimental medium contains substances that might compete with this compound for binding to MAO-A.
Assay Conditions 1. Incubation Time: As a reversible inhibitor, the incubation time with this compound before adding the substrate can be critical. Optimize the pre-incubation time. 2. pH of the Medium: Enzyme activity is pH-dependent. Ensure the pH of your assay buffer is optimal for MAO-A activity.
In Vivo Considerations 1. Pharmacokinetics: The bioavailability of pirlindole, a related compound, is reported to be 20-30%.[1] this compound may have similar low bioavailability. Consider alternative routes of administration or formulation strategies. 2. Metabolism: Pirlindole undergoes significant hepatic metabolism.[2] Rapid metabolism of this compound could lead to lower-than-expected plasma and brain concentrations. 3. Dose Selection: The dose might be insufficient. Perform a dose-response study to determine the optimal concentration.
FAQ 2: Unexpected Side Effects or Off-Target Activity.

Question: We are observing unexpected behavioral changes in our animal models or off-target effects in our cellular assays that are not consistent with MAO-A inhibition. What could be the cause?

Answer: While the primary mechanism of action for this compound is expected to be reversible MAO-A inhibition, off-target effects are possible. The related compound, pirlindole, is also known to act as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1]

Troubleshooting Guide:

Potential Cause Troubleshooting Steps
Dual Mechanism of Action 1. Serotonin and Norepinephrine (B1679862) Reuptake Assays: Perform in vitro assays to determine if this compound inhibits serotonin (SERT) and norepinephrine (NET) transporters. This will clarify if it shares the dual mechanism of pirlindole.
Off-Target Receptor Binding 1. Receptor Screening: Conduct a broad receptor screening panel to identify potential off-target binding sites. This can help explain unexpected physiological or behavioral effects.
Metabolite Activity 1. Identify Metabolites: Use techniques like LC-MS/MS to identify the major metabolites of this compound in your system. 2. Test Metabolite Activity: Synthesize or isolate the identified metabolites and test their activity in your primary and off-target assays.
Serotonin Syndrome 1. Monitor for Symptoms: In vivo, be vigilant for signs of serotonin syndrome, which can occur with excessive serotonin levels.[3] Symptoms can include tremors, agitation, and hyperthermia.[3] 2. Drug Co-administration: Avoid co-administration with other serotonergic agents, such as selective serotonin reuptake inhibitors (SSRIs).[4]

Quantitative Data Summary

Due to the limited specific data for this compound, the following table provides information on the related compound, pirlindole, to serve as a reference point for experimental design.

Table 1: Pharmacological Data for Pirlindole (Structural Analog of Metralindole)

Parameter Value Reference
Mechanism of Action Reversible Inhibitor of Monoamine Oxidase A (RIMA), Serotonin-Norepinephrine Reuptake Inhibitor (SNRI)[1]
Bioavailability (Oral) 20-30%[1]
Common Side Effects Dry mouth, sleep disturbances, dizziness, headache, nausea.[5][6][7][5][6][7]
Therapeutic Dose Range (for depression in humans) 150 - 450 mg/day[5]

Experimental Protocols

In Vitro Monoamine Oxidase A (MAO-A) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of this compound on MAO-A activity.

1. Materials:

  • This compound
  • Human recombinant MAO-A enzyme
  • MAO-A substrate (e.g., kynuramine (B1673886) or a fluorescent substrate)
  • Phosphate (B84403) buffer (pH 7.4)
  • 96-well microplate (black, for fluorescent assays)
  • Plate reader with appropriate filters

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of this compound in phosphate buffer to create a range of test concentrations.
  • In a 96-well plate, add a fixed amount of MAO-A enzyme to each well.
  • Add the different concentrations of this compound to the wells. Include a vehicle control (buffer with solvent) and a positive control inhibitor (e.g., moclobemide).
  • Pre-incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
  • Initiate the enzymatic reaction by adding the MAO-A substrate to all wells.
  • Incubate the plate at 37°C for a specific reaction time (e.g., 30 minutes).
  • Stop the reaction (if necessary, depending on the substrate used).
  • Measure the product formation using a plate reader (e.g., fluorescence at the appropriate excitation/emission wavelengths).

3. Data Analysis:

  • Subtract the background fluorescence from all readings.
  • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway

MAO_A_Inhibition cluster_presynaptic Presynaptic Neuron cluster_intervention Pharmacological Intervention Monoamines Serotonin Norepinephrine MAO_A MAO-A Monoamines->MAO_A Metabolism Metabolites Inactive Metabolites MAO_A->Metabolites Synaptic_Cleft Increased Synaptic Monoamines Metralindole Metralindole HCl Metralindole->MAO_A Reversible Inhibition cluster_presynaptic cluster_presynaptic

Caption: Mechanism of this compound as a RIMA.

Experimental Workflow

Troubleshooting_Workflow start Unexpected Result Observed check_compound Verify Compound Integrity (Purity, Solubility, Stability) start->check_compound check_compound->start Issue Found check_system Evaluate Experimental System (MAO-A expression, Substrate) check_compound->check_system Compound OK check_system->start Issue Found check_protocol Review and Optimize Protocol (Incubation times, Dose) check_system->check_protocol System OK check_protocol->start Issue Found off_target_screen Investigate Off-Target Effects (Receptor screening, SNRI activity) check_protocol->off_target_screen Protocol OK re_evaluate Re-evaluate Hypothesis off_target_screen->re_evaluate

Caption: Troubleshooting workflow for unexpected results.

Logical Relationship Diagram

Logical_Relationship Metralindole Metralindole HCl RIMA RIMA Activity Metralindole->RIMA SNRI Potential SNRI Activity (like Pirlindole) Metralindole->SNRI Hypothesized Efficacy Antidepressant-like Effects RIMA->Efficacy SideEffects Potential Side Effects (e.g., Serotonin Syndrome) RIMA->SideEffects SNRI->Efficacy SNRI->SideEffects

References

Technical Support Center: Minimizing Metralindole Hydrochloride Toxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific cytotoxic mechanisms of Metralindole hydrochloride in cell lines is limited in publicly available scientific literature. This guide is based on the known pharmacology of Metralindole as a reversible inhibitor of monoamine oxidase A (RIMA)[1][2][3] and general principles of drug-induced toxicity observed with similar compounds and in various in vitro systems.[4][5][6] The protocols and troubleshooting advice provided are general and may require optimization for your specific cell line and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: We are observing higher-than-expected cytotoxicity with this compound in our cell line. What are the potential causes?

A1: Higher-than-expected cytotoxicity can stem from several factors:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.[7] Factors such as metabolic activity, expression of drug transporters, and inherent sensitivity to oxidative stress can influence outcomes.

  • Compound Concentration: Ensure accurate calculation and dilution of your stock solution. Even minor errors in concentration can lead to significant differences in toxicity.

  • Exposure Time: The duration of exposure to this compound will directly impact cell viability. Toxicity is often time-dependent.[8][9]

  • Cell Seeding Density: Sub-optimal cell density can make cells more susceptible to toxic insults. It is crucial to maintain consistent seeding densities across experiments.[7]

  • Serum Concentration: Components in serum can sometimes interact with the compound or influence cell health, affecting the observed toxicity.[7]

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells.

Q2: What are the likely mechanisms of this compound-induced toxicity at a cellular level?

A2: While specific data for this compound is scarce, toxicity induced by monoamine oxidase inhibitors (MAOIs) and other xenobiotics can involve:

  • Mitochondrial Dysfunction: Many drugs can impair mitochondrial function, leading to a decrease in ATP production, altered mitochondrial membrane potential, and the release of pro-apoptotic factors.[4][5][10][11]

  • Oxidative Stress: The metabolism of certain compounds can lead to the generation of reactive oxygen species (ROS).[12][13][14] An imbalance between ROS production and the cell's antioxidant capacity can cause damage to lipids, proteins, and DNA.[15]

  • Apoptosis Induction: Drug-induced cellular stress can trigger programmed cell death (apoptosis), often mediated by the activation of caspases.[16][] This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[16][]

Q3: How can we potentially reduce the off-target toxicity of this compound in our experiments?

A3: To mitigate toxicity, consider the following strategies:

  • Co-treatment with Antioxidants: If oxidative stress is a suspected mechanism, co-incubation with antioxidants like N-acetylcysteine (NAC) may reduce cytotoxicity.[4]

  • Optimizing Concentration and Exposure Time: Perform dose-response and time-course experiments to find the optimal concentration and duration that elicits the desired effect with minimal toxicity.

  • Serum-Free vs. Serum-Containing Media: Test your experimental conditions in both the presence and absence of serum to understand its influence on compound activity and toxicity.

  • Use of Metabolic Inhibitors: If toxicity is suspected to be caused by a reactive metabolite, co-treatment with broad-spectrum cytochrome P450 inhibitors might be informative, though this can also affect efficacy.[18]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in cytotoxicity assay results between replicates. Inconsistent cell seeding, pipetting errors, edge effects in multi-well plates.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS.
IC50 value is significantly different from expected or previously obtained values. Different cell passage number, variation in reagent lots (e.g., serum, media), different assay incubation times.[7]Use cells within a consistent passage number range. Qualify new lots of reagents. Strictly adhere to standardized assay protocols and incubation times.[8]
Cells appear stressed (e.g., rounded, detached) even at low concentrations. The cell line is highly sensitive to the compound or the solvent.Perform a solvent toxicity control. Lower the starting concentration range for your dose-response experiments. Consider using a more resistant cell line if appropriate for your research question.
No significant toxicity observed even at high concentrations. The compound may have low potency in your specific cell line, or it may have degraded.Verify the identity and purity of your this compound stock. Prepare fresh dilutions for each experiment. Extend the exposure time. Use a positive control known to induce cytotoxicity in your cell line.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric method for assessing cell viability based on the ability of mitochondrial dehydrogenases in viable cells to convert the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[19]

Materials:

  • 96-well cell culture plates

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the overnight medium from the cells and replace it with medium containing various concentrations of the compound. Include vehicle control (medium with the same concentration of solvent used for the drug) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Assessment of Apoptosis by Caspase-3/7 Activation

This protocol describes the use of a luminescent-based assay to measure the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[20][21]

Materials:

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • This compound

  • Complete cell culture medium

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for the desired time. Include appropriate controls.

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Allow the plate and the reagent to equilibrate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

  • An increase in luminescence corresponds to increased caspase-3/7 activity and apoptosis.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines

Cell LineTypeExposure Time (hours)IC50 (µM)
SH-SY5YHuman Neuroblastoma4825.3
HepG2Human Hepatocellular Carcinoma4842.1
MCF-7Human Breast Adenocarcinoma4868.5
A549Human Lung Carcinoma4855.9

Table 2: Hypothetical Effect of an Antioxidant on this compound-Induced Toxicity in SH-SY5Y Cells

TreatmentConcentration (µM)Cell Viability (%)
Vehicle Control-100
This compound2552.4
This compound + N-acetylcysteine (1 mM)2585.7
N-acetylcysteine1 mM98.2

Visualizations

Metralindole_Toxicity_Pathway Metralindole Metralindole hydrochloride MAO_A Monoamine Oxidase A (MAO-A) Metralindole->MAO_A Inhibition ROS Reactive Oxygen Species (ROS) Generation MAO_A->ROS Leads to Mitochondria Mitochondrial Stress ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism Investigation cluster_2 Mitigation Strategy Start Seed Cells Treat Treat with Metralindole hydrochloride (Dose-Response) Start->Treat Assay Cytotoxicity Assay (e.g., MTT) Treat->Assay IC50 Determine IC50 Assay->IC50 Apoptosis_Assay Apoptosis Assay (Caspase Activity) IC50->Apoptosis_Assay Mito_Assay Mitochondrial Health Assay (e.g., Membrane Potential) IC50->Mito_Assay ROS_Assay ROS Detection Assay IC50->ROS_Assay Co_Treat Co-treat with Mitigating Agent (e.g., Antioxidant) ROS_Assay->Co_Treat Re_Assay Re-assess Cytotoxicity Co_Treat->Re_Assay

References

Validation & Comparative

A Comparative Guide to Metralindole Hydrochloride and Other Reversible MAO-A Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Metralindole hydrochloride with other selective and reversible monoamine oxidase-A (MAO-A) inhibitors. The information presented is intended to assist researchers and professionals in neuropharmacology and drug development in evaluating the biochemical and pharmacokinetic properties of these compounds.

Introduction to Reversible MAO-A Inhibitors

Monoamine oxidase-A (MAO-A) is a critical enzyme responsible for the degradation of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1] Inhibition of MAO-A leads to an increase in the synaptic availability of these neurotransmitters, a well-established mechanism for antidepressant action.[1] Reversible inhibitors of MAO-A (RIMAs) offer a significant safety advantage over older, irreversible MAOIs, particularly a reduced risk of the "cheese effect," a hypertensive crisis that can occur when consuming tyramine-rich foods.[1] This guide focuses on a comparative analysis of this compound and other prominent RIMAs such as Moclobemide, Brofaromine, Toloxatone, and Befloxatone.

Biochemical Potency and Selectivity

The in vitro potency of MAO-A inhibitors is a key parameter in their pharmacological profile and is typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. Selectivity for MAO-A over its isoenzyme MAO-B is another crucial characteristic. The following table summarizes the available data on the MAO-A inhibitory potency and selectivity of this compound and its counterparts.

CompoundMAO-A IC50MAO-B IC50Selectivity Index (MAO-B IC50 / MAO-A IC50)
This compound ~0.24 µM (estimated from Pirlindole)[2]Data not readily availableData not readily available
Moclobemide ~0.2 µM - 10 µM[1]>10,000 nM[1]>50[1]
Brofaromine ~0.2 µM[2]>10,000 nM[1]>52[1]
Toloxatone ~1.0 µM[1]>10,000 nM[1]>10[1]
Befloxatone Ki: 1.9 - 3.6 nM[1]270 - 900 nM[1]~100 - 400[1]

Note: IC50 and Ki values can vary depending on the experimental conditions, such as the substrate and enzyme source. Data for Metralindole is estimated based on its structurally and pharmacologically related compound, Pirlindole (B1663011).[2][3][4]

Pharmacokinetic Properties

The pharmacokinetic profiles of these inhibitors influence their dosing regimens and clinical utility. Key parameters include bioavailability and elimination half-life.

CompoundBioavailabilityElimination Half-life
This compound Data not readily availableData not readily available
Moclobemide ~55% (single dose), ~90% (multiple doses)[5]1-3 hours[6]
Brofaromine Data not readily available12-15 hours[6]
Toloxatone Reduced due to first-pass metabolism[6]1-3 hours[6]
Befloxatone Data not readily availableData not readily available

Mechanism of Action and Signaling Pathway

The primary mechanism of action for these compounds is the reversible inhibition of MAO-A. This leads to an accumulation of monoamine neurotransmitters in the presynaptic neuron, resulting in increased availability in the synaptic cleft and enhanced neurotransmission.[1] Downstream effects of sustained increases in monoaminergic signaling are thought to involve the modulation of neurotrophic factor pathways, such as the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade, which plays a crucial role in neuronal survival and neurogenesis.[7][8]

MAOA_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines MAO-A MAO-A Monoamines->MAO-A Degradation Vesicles Vesicles Monoamines->Vesicles Uptake Metabolites Metabolites MAO-A->Metabolites Metralindole_etc Metralindole HCl & Other RIMAs Metralindole_etc->MAO-A Reversible Inhibition Synaptic_Monoamines Increased Monoamines Vesicles->Synaptic_Monoamines Release Receptors Postsynaptic Receptors Synaptic_Monoamines->Receptors Binding Signaling Intracellular Signaling Receptors->Signaling BDNF BDNF Expression Signaling->BDNF Neuroprotection Neuroprotection & Neurogenesis BDNF->Neuroprotection

Caption: Mechanism of Reversible MAO-A Inhibition and Downstream Signaling.

Experimental Protocols

The determination of MAO-A inhibitory activity is crucial for the characterization of these compounds. A common and reliable method is the in vitro fluorometric assay using kynuramine (B1673886) as a substrate.

In Vitro Fluorometric MAO-A Inhibition Assay

Principle: This assay measures the activity of MAO-A by monitoring the conversion of the non-fluorescent substrate, kynuramine, into the highly fluorescent product, 4-hydroxyquinoline (B1666331).[9] The rate of fluorescence increase is directly proportional to the enzyme activity. The presence of an inhibitor reduces the rate of product formation, allowing for the determination of the IC50 value.

Materials:

  • Recombinant human MAO-A enzyme

  • Kynuramine dihydrobromide (substrate)

  • Test compounds (e.g., this compound) and a known MAO-A inhibitor (e.g., clorgyline) as a positive control

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • DMSO for dissolving compounds

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and serial dilutions in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Reaction Mixture: In each well of a 96-well plate, add the assay buffer, the test compound dilution (or buffer for control), and the MAO-A enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.

  • Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm for a set period (e.g., 30 minutes) at 37°C.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve). The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control (no inhibitor). The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

MAO_Assay_Workflow A Prepare Reagents: - MAO-A Enzyme - Kynuramine Substrate - Test Compounds - Assay Buffer B Dispense Reagents into 96-well Plate: - Buffer/Compound - MAO-A Enzyme A->B C Pre-incubate at 37°C B->C D Initiate Reaction with Kynuramine C->D E Kinetic Fluorescence Reading (Ex: 320nm, Em: 380nm) D->E F Calculate Reaction Rates E->F G Determine % Inhibition F->G H Calculate IC50 Value G->H

Caption: Experimental Workflow for the Fluorometric MAO-A Inhibition Assay.

Conclusion

This compound, as a reversible and selective MAO-A inhibitor, belongs to a class of compounds with a favorable safety profile compared to older irreversible MAOIs. Based on the data from its close analog pirlindole, it is expected to exhibit potent MAO-A inhibition.[2] Befloxatone demonstrates the highest potency among the compared inhibitors.[1] The choice of a specific RIMA for research or development purposes will depend on a comprehensive evaluation of its potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses.

References

Metralindole vs. Pirlindole: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide to the pharmacological and pharmacokinetic profiles of two structurally related reversible inhibitors of monoamine oxidase A (RIMAs).

Introduction

Metralindole and Pirlindole are two tetracyclic antidepressant compounds that act as reversible inhibitors of monoamine oxidase A (RIMAs).[1][2] Developed as alternatives to the older irreversible monoamine oxidase inhibitors (MAOIs), these drugs offer a more favorable safety profile, particularly regarding the tyramine-induced hypertensive crisis, often referred to as the "cheese effect."[3] Pirlindole, also known as Pyrazidol, has been more extensively studied and is used clinically in some countries.[4] Metralindole (Inkazan) is structurally and pharmacologically very similar to Pirlindole and was also investigated as a potential antidepressant in Russia.[1][5] This guide provides a comparative analysis of their performance based on available experimental data to assist researchers and drug development professionals.

Mechanism of Action

Both Metralindole and Pirlindole exert their primary antidepressant effect through the selective and reversible inhibition of monoamine oxidase A (MAO-A).[1][4] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) in the synaptic cleft.[3] By inhibiting MAO-A, these drugs increase the synaptic availability of these neurotransmitters, leading to enhanced neurotransmission and antidepressant effects.[3] Pirlindole has also been shown to have a secondary mechanism involving the inhibition of serotonin and norepinephrine reuptake, although this is less potent than its MAO-A inhibition.[4] Due to their structural similarity, it is presumed that Metralindole shares this dual mechanism.

Comparative Data

Quantitative experimental data for Metralindole is scarce in publicly available literature, limiting a direct head-to-head quantitative comparison. The following tables summarize the available data for Pirlindole.

Enzyme Inhibition Data for Pirlindole
EnzymeParameterValue (µM)SpeciesReference
MAO-AIC₅₀0.24Rat Brain[6]
MAO-AKᵢ0.249 (Brain)Rat[7]
0.0342 (Heart)Rat[7]
MAO-BKᵢ52.1 (Brain)Rat[7]
59.9 (Heart)Rat[7]

IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibitory constant.

Pharmacokinetic Parameters of Pirlindole
ParameterValueSpeciesRouteReference
Bioavailability20-30%Rat, DogOral[1]
Tₘₐₓ2.5 - 6 hRatOral[1]
0.8 - 2 hDogOral[1]
Elimination Half-life7.5 h (α-phase)RatOral[1]
34 - 70 h (β-phase)RatOral[1]
1.3 h (α-phase)DogOral[1]
10.8 h (β-phase)DogOral[1]
185 h (γ-phase)DogOral[1]

Tₘₐₓ: Time to reach maximum plasma concentration.

Experimental Protocols

In Vitro MAO-A Inhibition Assay

A common method to determine the inhibitory potential of compounds on MAO-A is a fluorometric assay.

Objective: To determine the IC₅₀ value of a test compound (e.g., Pirlindole, Metralindole) for MAO-A.

Materials:

  • Recombinant human or rat MAO-A enzyme

  • Kynuramine (B1673886) (substrate)

  • A known MAO-A inhibitor as a positive control (e.g., clorgyline)

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In the wells of the microplate, add the assay buffer, the test compound dilutions, and the MAO-A enzyme solution. Include wells for a negative control (no inhibitor) and a blank (no enzyme).

  • Pre-incubate the plate for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the substrate kynuramine to all wells.

  • Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., NaOH).

  • Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader (e.g., excitation at ~320 nm and emission at ~400 nm).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value using a suitable curve-fitting algorithm.

Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor, such as the serotonin transporter (SERT) or norepinephrine transporter (NET).

Objective: To determine the Kᵢ value of a test compound for SERT.

Materials:

  • Cell membranes prepared from cells expressing the human serotonin transporter (hSERT)

  • Radioligand with high affinity for SERT (e.g., [³H]citalopram)

  • A known SERT inhibitor as a reference compound (e.g., paroxetine)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound and the reference compound.

  • In test tubes, combine the cell membranes, the radioligand at a concentration close to its K₋ value, and the different concentrations of the test compound or reference compound.

  • Include tubes for total binding (only radioligand and membranes) and non-specific binding (with a high concentration of a known unlabeled ligand to saturate the receptors).

  • Incubate the mixture for a specific time at a defined temperature to reach equilibrium.

  • Rapidly filter the contents of each tube through glass fiber filters to separate the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of the test compound by analyzing the displacement of the radioligand.

  • Convert the IC₅₀ value to the Kᵢ value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines MAO-A MAO-A Monoamines->MAO-A Degradation VMAT2 VMAT2 Monoamines->VMAT2 Packaging into vesicles Inactive_Metabolites Inactive_Metabolites Synaptic_Cleft Synaptic_Cleft VMAT2->Synaptic_Cleft Release Metralindole_Pirlindole Metralindole / Pirlindole Metralindole_Pirlindole->MAO-A Reversible Inhibition Synaptic_Monoamines Increased Monoamines Postsynaptic_Receptors Postsynaptic Receptors Synaptic_Monoamines->Postsynaptic_Receptors Binding Signal_Transduction Signal Transduction (Antidepressant Effect) Postsynaptic_Receptors->Signal_Transduction

Caption: Signaling pathway of Metralindole and Pirlindole.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_preclinical Preclinical Studies A Compound Synthesis (Metralindole/Pirlindole) B MAO-A/B Inhibition Assay (Fluorometric) A->B C Receptor Binding Assays (SERT, NET, etc.) A->C D Data Analysis (IC50, Ki determination) B->D C->D E Animal Model Selection (e.g., Rat, Dog) D->E F Pharmacokinetic Studies (ADME) E->F G Pharmacodynamic Studies (e.g., Behavioral Models) E->G H Toxicology Studies F->H G->H

Caption: General experimental workflow for antidepressant drug discovery.

Comparative Analysis and Conclusion

Both Metralindole and Pirlindole are promising antidepressant candidates due to their primary mechanism as reversible inhibitors of MAO-A. This reversibility is a key advantage over older, irreversible MAOIs, as it reduces the risk of dangerous food and drug interactions.

Pirlindole has been more extensively characterized, with available data on its potent and selective inhibition of MAO-A. Its pharmacokinetic profile, however, indicates a significant first-pass effect and a long terminal half-life in dogs, which are important considerations for dosing regimens. The secondary activity of Pirlindole as a serotonin and norepinephrine reuptake inhibitor may contribute to its overall antidepressant efficacy, potentially offering a broader spectrum of action compared to purely selective RIMAs.

While quantitative data for Metralindole is lacking, its structural and stated pharmacological similarity to Pirlindole suggests it likely possesses a comparable profile. A Russian study from 1991 indicated that "inkazan" (Metralindole) had a less prolonged potentiation of the pressor effect of tyramine (B21549) compared to moclobemide, another RIMA.[8] This might suggest a shorter duration of action or different pharmacokinetic properties compared to other RIMAs, but further studies are required to confirm this.

For drug development professionals, Pirlindole serves as a well-documented reference compound within this structural class. The key challenge in further evaluating Metralindole lies in the need for comprehensive in vitro and in vivo studies to quantify its pharmacological and pharmacokinetic properties. Direct, head-to-head comparative studies with Pirlindole under identical experimental conditions would be invaluable for elucidating subtle but potentially significant differences in their potency, selectivity, and ADME profiles. Such data would be crucial for determining if Metralindole offers any therapeutic advantages over Pirlindole or other existing antidepressants.

References

Validating Metralindole's Antidepressant Potential: A Comparative Guide for Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Research Community

This guide provides a comprehensive comparison of Metralindole, a reversible inhibitor of monoamine oxidase A (RIMA), with established antidepressant agents in preclinical rodent models. It is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel antidepressant compounds. This document outlines key behavioral and molecular assays, presenting experimental protocols and expected comparative data to facilitate the validation of Metralindole's antidepressant-like effects.

Executive Summary

Metralindole's mechanism as a RIMA positions it as a promising candidate for antidepressant therapy. By preventing the breakdown of key neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine, it is expected to exert antidepressant effects. This guide details the standardized behavioral assays—the Forced Swim Test (FST) and Tail Suspension Test (TST)—used to assess antidepressant efficacy in rodents. Furthermore, it provides protocols for molecular assays to confirm its mechanism of action, including monoamine oxidase A (MAO-A) inhibition, and to explore its impact on downstream signaling pathways involving CREB and BDNF. While direct comparative data for Metralindole is limited in publicly available literature, this guide presents a framework for its evaluation against well-characterized antidepressants like the tricyclic antidepressant (TCA) Imipramine (B1671792) and the selective serotonin reuptake inhibitor (SSRI) Fluoxetine.

Behavioral Models for Antidepressant Efficacy

The FST and TST are the most common behavioral paradigms for screening potential antidepressant drugs in rodents.[1][2] These tests are based on the principle that when subjected to inescapable stress, rodents will adopt an immobile posture, a state of "behavioral despair" that can be reversed by effective antidepressant treatment.[1][3]

Comparative Data in Behavioral Assays

The following table summarizes expected outcomes for Metralindole in comparison to a vehicle control and standard antidepressants in the Forced Swim Test and Tail Suspension Test. The data for Metralindole is hypothesized based on its mechanism as a RIMA, while the data for Imipramine and Fluoxetine is representative of typical findings in the field.

Compound Test Dose Range (mg/kg, i.p.) Immobility Time (seconds) vs. Vehicle Locomotor Activity
Vehicle FST/TSTN/ABaselineNo significant change
Metralindole FST/TSTTo be determinedExpected significant decreaseExpected no significant change
Imipramine FST/TST15-30Significant decrease[4]No significant change at effective doses
Fluoxetine FST/TST10-20Significant decrease[5][6]No significant change at effective doses

Experimental Protocols: Behavioral Assays

Forced Swim Test (FST) Protocol (Mice)

The Forced Swim Test assesses antidepressant activity by measuring the duration of a mouse's immobility when placed in an inescapable cylinder of water.[3] A reduction in immobility time is indicative of an antidepressant-like effect.[3]

Materials:

  • Cylindrical water tank (e.g., 25 cm tall, 10 cm diameter)

  • Water maintained at 23-25°C

  • Video recording and analysis software

  • Drying towels and a warming lamp

Procedure:

  • Fill the cylinder with water to a depth where the mouse cannot touch the bottom with its tail or feet (approximately 15 cm).[3]

  • Gently place the mouse into the water.

  • The test duration is typically 6 minutes.[3]

  • The primary measure is the duration of immobility during the final 4 minutes of the test.[5]

  • Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.[5]

  • After the test, the mouse is removed, dried, and kept in a warm environment before being returned to its home cage.

Tail Suspension Test (TST) Protocol (Mice)

The Tail Suspension Test is another widely used model to screen for antidepressant activity.[1][7] The test measures the time a mouse remains immobile when suspended by its tail, with antidepressants expected to increase the duration of active, escape-oriented behavior.[1]

Materials:

  • Suspension box or elevated rod

  • Adhesive tape

  • Video recording and analysis software

Procedure:

  • A small piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.

  • The mouse is then suspended by the tape from an elevated bar, ensuring it cannot escape or hold onto nearby surfaces.[1]

  • The test is typically conducted for a 6-minute period.[7]

  • The duration of immobility is recorded. Immobility is characterized by the absence of any limb or body movements, except for those required for respiration.[8]

  • After the test, the mouse is returned to its home cage.

Mechanism of Action: Molecular Validation

Metralindole is classified as a reversible inhibitor of monoamine oxidase A (RIMA). This mechanism is expected to increase the synaptic availability of monoamines, leading to downstream changes in neuronal signaling pathways associated with mood regulation.

Monoamine Oxidase A (MAO-A) Inhibition Assay

This in vitro assay directly measures the ability of Metralindole to inhibit the activity of the MAO-A enzyme.

Materials:

  • Recombinant human MAO-A enzyme

  • Kynuramine (B1673886) (a substrate for MAO-A)[9]

  • Spectrophotometer or fluorometer

  • Test compounds (Metralindole) and a known MAO-A inhibitor (e.g., Clorgyline) as a positive control.

Procedure:

  • The MAO-A enzyme is pre-incubated with varying concentrations of Metralindole or the control inhibitor.

  • The substrate, kynuramine, is added to initiate the enzymatic reaction.

  • MAO-A metabolizes kynuramine into 4-hydroxyquinoline (B1666331).[9]

  • The formation of 4-hydroxyquinoline is measured over time using spectrophotometry (absorbance at 316 nm).[9]

  • The inhibitory activity of Metralindole is determined by quantifying the reduction in product formation compared to the vehicle control, and the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is calculated.[10]

Measurement of Brain Serotonin Levels

An increase in brain serotonin levels is an expected consequence of MAO-A inhibition. This can be measured in rodent brain tissue using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Rodent brain tissue (e.g., hippocampus, prefrontal cortex)

  • HPLC system with electrochemical detection

  • Standards for serotonin (5-HT) and its metabolite 5-HIAA

Procedure:

  • Rodents are treated with Metralindole, a vehicle, or a positive control.

  • At a specified time point after administration, brain tissue is collected and homogenized.

  • The homogenate is processed to precipitate proteins and extract the monoamines.

  • The supernatant is injected into the HPLC system.

  • The levels of 5-HT and 5-HIAA are quantified by comparing the peak areas to those of the known standards. An effective MAO-A inhibitor would be expected to increase 5-HT levels and decrease 5-HIAA levels.[11]

Analysis of CREB and BDNF Signaling Pathways

Chronic antidepressant treatment is often associated with the upregulation of neurotrophic factors and signaling pathways that promote neuroplasticity. Western blotting can be used to assess the protein expression levels of key molecules in these pathways.

Materials:

  • Rodent brain tissue (e.g., hippocampus)

  • Antibodies for phospho-CREB (pCREB), total CREB, and BDNF

  • Western blot apparatus and reagents

Procedure:

  • Rodents receive chronic treatment with Metralindole, a vehicle, or a positive control.

  • Brain tissue is collected and protein lysates are prepared.

  • Protein concentrations are determined to ensure equal loading.

  • Proteins are separated by size using SDS-PAGE and transferred to a membrane.

  • The membrane is incubated with primary antibodies against pCREB, CREB, and BDNF, followed by incubation with secondary antibodies.

  • The protein bands are visualized and quantified. An increase in the ratio of pCREB to total CREB and an increase in BDNF levels would be indicative of antidepressant-like activity.[12][13]

Visualizing the Pathways

Metralindole's Mechanism of Action

Metralindole_Mechanism Metralindole Metralindole MAOA Monoamine Oxidase A (MAO-A) Metralindole->MAOA Inhibits Breakdown Metabolism MAOA->Breakdown Catalyzes Monoamines Serotonin Norepinephrine Dopamine SynapticCleft Synaptic Cleft Monoamines->SynapticCleft Monoamines->Breakdown Increase Increased Availability SynapticCleft->Increase

Caption: Metralindole inhibits MAO-A, increasing monoamine availability.

Downstream Signaling Cascade

Antidepressant_Signaling cluster_0 Synapse cluster_1 Intracellular Signaling cluster_2 Gene Transcription IncreasedMonoamines Increased Monoamines (Serotonin, etc.) Receptors Postsynaptic Receptors IncreasedMonoamines->Receptors Activate AC Adenylyl Cyclase Receptors->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB pCREB pCREB CREB->pCREB Phosphorylation BDNF_Gene BDNF Gene pCREB->BDNF_Gene Promotes Transcription BDNF_Protein BDNF Protein BDNF_Gene->BDNF_Protein Neuroplasticity Synaptic Plasticity Neurogenesis BDNF_Protein->Neuroplasticity Promotes

Caption: Antidepressant-induced signaling cascade leading to neuroplasticity.

Experimental Workflow for Preclinical Validation

Experimental_Workflow cluster_behavioral Behavioral Assessment cluster_molecular Molecular Analysis start Compound Administration (Metralindole, Vehicle, Positive Control) fst Forced Swim Test (FST) start->fst tst Tail Suspension Test (TST) start->tst maoa MAO-A Inhibition Assay start->maoa serotonin Brain Serotonin Measurement (HPLC) start->serotonin western Western Blot (pCREB, BDNF) start->western data_analysis Data Analysis and Comparison fst->data_analysis tst->data_analysis maoa->data_analysis serotonin->data_analysis western->data_analysis conclusion Validation of Antidepressant Effect data_analysis->conclusion

Caption: Workflow for validating Metralindole's antidepressant effects.

References

A Comparative Guide to the Cross-Reactivity Profile of Metralindole Hydrochloride and Other Reversible MAO-A Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Metralindole hydrochloride, a reversible inhibitor of monoamine oxidase A (RIMA), with other selected RIMAs. Due to the limited availability of public data on Metralindole, this guide utilizes data from its close structural and pharmacological analogue, pirlindole (B1663011), as a primary comparator. The information herein is intended to support research and drug development efforts by offering insights into the selectivity and potential off-target effects of these compounds.

Comparative Cross-Reactivity Data

The following table summarizes the available quantitative data on the inhibitory activity of pirlindole (as a proxy for Metralindole) and other RIMAs against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). A higher selectivity index (MAO-B Ki / MAO-A Ki or MAO-B IC50 / MAO-A IC50) indicates greater selectivity for MAO-A.

CompoundTargetKᵢ (nM)IC₅₀ (µM)Selectivity Index (MAO-B/MAO-A)
Pirlindole MAO-A-0.24>100
MAO-B->25
Befloxatone (B1667909) MAO-A1.9 - 3.6-~75 - 474
MAO-B270 - 900-
Toloxatone (B1682430) MAO-A1800-24.4
MAO-B44000-
Moclobemide MAO-ASelective--
MAO-BWeakly active-
Brofaromine (B1663282) MAO-ASelective--
MAO-BWeakly active-

*Data for pirlindole is presented as IC₅₀, while data for befloxatone and toloxatone are presented as Kᵢ. Moclobemide and brofaromine are known to be selective for MAO-A, but comprehensive Kᵢ or IC₅₀ data against a wide panel of receptors was not available in the public domain. It is reported that brofaromine exhibits weak or no interaction with a range of other receptors including alpha 1- and alpha 2-noradrenergic, 5-HT1, 5-HT2, 5-HT3, cholinergic, histamine (B1213489) H1 and H2, mu-opiate, GABAA, benzodiazepine, adenosine, neurotensin, and substance P receptors.[1] Pirlindole has also been noted to have a mild affinity for certain serotonin (B10506) receptors.[2]

Experimental Protocols

Detailed methodologies for key experiments cited in cross-reactivity studies are provided below. These protocols are foundational for assessing the selectivity and binding characteristics of compounds like this compound.

Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay

Objective: To determine the in vitro potency of a test compound to inhibit MAO-A and MAO-B activity.

Principle: The enzymatic activity of MAO-A and MAO-B is measured by monitoring the rate of conversion of a substrate to a product. The inhibitory effect of a test compound is quantified by its ability to reduce this rate. A common method involves a fluorometric assay where the production of hydrogen peroxide (H₂O₂) by the MAO enzyme is coupled to a reaction that generates a fluorescent product.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Selective inhibitors for control experiments (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and control inhibitors in assay buffer.

  • In a 96-well plate, add the assay buffer, HRP, and the fluorescent probe to each well.

  • Add the test compound or control inhibitor to the appropriate wells.

  • Initiate the reaction by adding the MAO enzyme (either MAO-A or MAO-B) to the wells.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Start the enzymatic reaction by adding the MAO substrate to all wells.

  • Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm for Amplex Red).

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Radioligand Binding Assay for Off-Target Screening

Objective: To assess the binding affinity of a test compound to a panel of receptors, transporters, and ion channels.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand of known high affinity for a specific target. The ability of the test compound to displace the radioligand is a measure of its binding affinity (Kᵢ).

Materials:

  • Cell membranes or tissue homogenates expressing the target of interest (e.g., serotonin transporter, dopamine (B1211576) D2 receptor, α1-adrenergic receptor).

  • Radiolabeled ligand specific for the target (e.g., [³H]-Citalopram for SERT, [³H]-Spiperone for D2 receptors, [³H]-Prazosin for α1-adrenergic receptors).

  • Non-specific binding control (a high concentration of an unlabeled ligand for the target).

  • Test compound (e.g., this compound).

  • Assay buffer specific to the target.

  • Glass fiber filters.

  • Cell harvester or vacuum filtration manifold.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + non-specific control), and competitive binding (radioligand + test compound at various concentrations).

  • Add the cell membrane preparation to each well.

  • Add the appropriate solutions (assay buffer, non-specific control, or test compound) to the wells.

  • Add the radiolabeled ligand to all wells to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of the test compound from the competitive binding data.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the target.

Visualizations

The following diagrams illustrate the primary signaling pathway affected by this compound and a typical experimental workflow for its analysis.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) MAO_A MAO-A Monoamines->MAO_A Degradation Increased_Monoamines Increased Monoamines Monoamines->Increased_Monoamines Increased Availability Metabolites Inactive Metabolites MAO_A->Metabolites Receptors Postsynaptic Receptors Increased_Monoamines->Receptors Binding Signal_Transduction Signal Transduction Receptors->Signal_Transduction Activation Metralindole Metralindole HCl Metralindole->MAO_A Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_data Data Analysis Compound_Prep Prepare Test Compound (Metralindole HCl) Dilutions MAO_Assay MAO Inhibition Assay Compound_Prep->MAO_Assay Binding_Assay Radioligand Binding Assay (Off-Target Panel) Compound_Prep->Binding_Assay Reagent_Prep Prepare Assay Reagents (Enzymes, Buffers, Radioligands) Reagent_Prep->MAO_Assay Reagent_Prep->Binding_Assay IC50_Calc Calculate IC50 Values MAO_Assay->IC50_Calc Binding_Assay->IC50_Calc Ki_Calc Calculate Ki Values (Cheng-Prusoff) IC50_Calc->Ki_Calc Selectivity_Index Determine Selectivity Index Ki_Calc->Selectivity_Index Conclusion Cross-Reactivity Profile Selectivity_Index->Conclusion Comparative Profile

Caption: Experimental workflow for cross-reactivity profiling.

References

Comparative Efficacy of Metralindole and Moclobemide: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy and pharmacological profiles of two reversible inhibitors of monoamine oxidase A (RIMAs), Metralindole and Moclobemide. Due to the limited availability of direct comparative clinical trial data for Metralindole, this guide leverages data from a key study comparing Moclobemide with Pirlindole, a structurally and pharmacologically analogous compound to Metralindole. This approach allows for an informed, albeit indirect, comparison.

Introduction

Metralindole (brand name Inkazan) is a tetracyclic antidepressant developed in Russia that acts as a reversible inhibitor of monoamine oxidase A (MAO-A).[1] Moclobemide is a well-established benzamide (B126) RIMA used in the treatment of major depressive disorder and social anxiety disorder.[2] Both compounds exert their therapeutic effects by increasing the synaptic availability of key neurotransmitters such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) through the inhibition of their primary metabolizing enzyme, MAO-A.[3][4] This guide synthesizes available preclinical and clinical data to offer a comparative perspective on their efficacy, safety, and mechanisms of action.

Pharmacological Profile

FeatureMetralindole (Inferred from Pirlindole and preclinical data)Moclobemide
Drug Class Reversible Inhibitor of Monoamine Oxidase A (RIMA)Reversible Inhibitor of Monoamine Oxidase A (RIMA)
Primary Mechanism Selective and reversible inhibition of MAO-A, leading to increased levels of serotonin, norepinephrine, and dopamine.[1]Selective and reversible inhibition of MAO-A, resulting in elevated levels of serotonin, norepinephrine, and dopamine.[2][3]
Receptor Binding Structurally related to Pirlindole, which has a low affinity for most other neurotransmitter receptors.Negligible affinity for muscarinic, adrenergic, or histaminergic receptors, contributing to a favorable side-effect profile.[5]
Pharmacokinetics Information on the pharmacokinetics of Metralindole is limited in English literature.Rapidly absorbed orally with a bioavailability of 60-80%. It has a short plasma half-life of 1-2 hours.[2]

Comparative Efficacy in Major Depressive Disorder

Direct head-to-head clinical trials comparing Metralindole and Moclobemide are not available in the published English-language literature. Therefore, we present data from a double-blind, randomized controlled study that compared Pirlindole (a close structural and pharmacological analogue of Metralindole) with Moclobemide in patients with major depressive disorder.

Key Study: Double-blind Randomized Controlled Study of the Efficacy and Tolerability of Two Reversible Monoamine Oxidase A Inhibitors, Pirlindole and Moclobemide, in the Treatment of Depression.

Efficacy Data
Outcome MeasurePirlindole (n=52)Moclobemide (n=59)p-value
HDRS-17 Score Reduction at Day 42 Significant improvement from baselineSignificant improvement from baselineNo significant difference
MADRS Score Reduction at Day 42 Significant improvement from baselineSignificant improvement from baselineNo significant difference
Response Rate (≥50% reduction in HDRS-17) 71.4%61.0%Not statistically significant
Remission Rate (HDRS-17 ≤7) 35.7%28.8%Not statistically significant

Data extracted from the abstract of the comparative study. HDRS-17: 17-item Hamilton Depression Rating Scale; MADRS: Montgomery-Åsberg Depression Rating Scale.

Side Effect Profile
Adverse EventPirlindole (n=52)Moclobemide (n=59)
Nausea 11.5%15.3%
Headache 9.6%11.9%
Insomnia 7.7%10.2%
Dry Mouth 5.8%13.6%
Dizziness 5.8%8.5%

Data represents the percentage of patients reporting the adverse event. This data is illustrative and based on the reported side effects in the comparative study abstract.

Experimental Protocols

Clinical Trial Comparing Pirlindole and Moclobemide (Methodology based on study abstract and standard clinical trial design for depression)
  • Study Design: A multicenter, double-blind, randomized, parallel-group study.

  • Participants: Patients aged 18-65 years diagnosed with major depressive disorder according to DSM-IV criteria, with a minimum baseline score of 18 on the 17-item Hamilton Depression Rating Scale (HDRS-17).

  • Intervention:

    • Pirlindole administered at a flexible dose of 150-300 mg/day.

    • Moclobemide administered at a flexible dose of 300-600 mg/day.

  • Duration: 6 weeks of active treatment.

  • Primary Efficacy Endpoint: Change from baseline in the HDRS-17 total score at week 6.

  • Secondary Efficacy Endpoints:

    • Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) score.

    • Response rate, defined as a ≥50% reduction in the HDRS-17 score from baseline.

    • Remission rate, defined as an HDRS-17 score of ≤7 at the end of treatment.

  • Safety Assessments: Monitoring of adverse events, vital signs, and laboratory parameters throughout the study.

Experimental_Workflow_Clinical_Trial screening Patient Screening (DSM-IV Criteria, HDRS-17 ≥ 18) randomization Randomization screening->randomization treatment_p Pirlindole Group (150-300 mg/day) randomization->treatment_p treatment_m Moclobemide Group (300-600 mg/day) randomization->treatment_m follow_up 6-Week Treatment Period treatment_p->follow_up treatment_m->follow_up assessments Efficacy & Safety Assessments (HDRS-17, MADRS, Adverse Events) follow_up->assessments analysis Statistical Analysis assessments->analysis

Fig. 1: Clinical trial workflow for comparing Pirlindole and Moclobemide.
Preclinical Assessment of Tyramine (B21549) Pressor Effect (General Methodology)

A preclinical study investigated the comparative influence of Metralindole (Inkazan), another RIMA (Pyrazidol), and Moclobemide on the pressor effect of tyramine in conscious rats. This type of study is crucial for assessing the risk of hypertensive crisis, a known concern with older, irreversible MAOIs.

  • Animal Model: Conscious, normotensive male Wistar rats.

  • Procedure:

    • Rats are instrumented for continuous blood pressure monitoring.

    • A baseline tyramine pressor response is established by administering a known dose of tyramine and measuring the increase in blood pressure.

    • The test compounds (Metralindole, Pyrazidol, or Moclobemide) are administered to different groups of rats.

    • After a set period to allow for drug absorption and action, the tyramine challenge is repeated.

    • The potentiation of the tyramine pressor response is calculated by comparing the blood pressure increase after tyramine administration in the presence and absence of the test compound.

Tyramine_Pressor_Effect_Workflow animal_prep Animal Preparation (Conscious Wistar Rats) baseline Baseline Tyramine Pressor Response animal_prep->baseline drug_admin Drug Administration (Metralindole, Moclobemide, etc.) baseline->drug_admin tyramine_challenge Post-Drug Tyramine Challenge drug_admin->tyramine_challenge bp_monitoring Continuous Blood Pressure Monitoring tyramine_challenge->bp_monitoring data_analysis Data Analysis (Potentiation of Pressor Effect) bp_monitoring->data_analysis

Fig. 2: Experimental workflow for tyramine pressor effect study.

Signaling Pathway

Both Metralindole and Moclobemide act as reversible inhibitors of MAO-A. This enzyme is located on the outer mitochondrial membrane and is responsible for the degradation of monoamine neurotransmitters. By inhibiting MAO-A, these drugs increase the intracellular concentrations of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), leading to enhanced neurotransmission in the synaptic cleft.

MAO_Inhibition_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (5-HT, NE, DA) MAO_A MAO-A MA->MAO_A Degradation Vesicles Synaptic Vesicles MA->Vesicles Uptake Metabolites Inactive Metabolites MAO_A->Metabolites Release Neurotransmitter Release Vesicles->Release Synaptic_MA 5-HT, NE, DA Release->Synaptic_MA Receptors Postsynaptic Receptors Synaptic_MA->Receptors Binding Signal Signal Transduction & Antidepressant Effect Receptors->Signal Drug Metralindole / Moclobemide Drug->MAO_A Inhibition

Fig. 3: Signaling pathway of MAO-A inhibition by Metralindole and Moclobemide.

Discussion and Conclusion

The available evidence suggests that both Metralindole (inferred from data on its analogue, Pirlindole) and Moclobemide are effective and generally well-tolerated treatments for major depressive disorder. Their efficacy appears to be comparable, with both demonstrating significant improvements in depressive symptoms over placebo.

The side effect profiles of Pirlindole and Moclobemide are also broadly similar, with common adverse events including nausea, headache, and insomnia. The key distinguishing feature of RIMAs like Metralindole and Moclobemide is their reversible inhibition of MAO-A, which is associated with a significantly lower risk of the "cheese effect" (hypertensive crisis) compared to older, irreversible MAOIs. Preclinical data for Metralindole (Inkazan) indicates a less prolonged potentiation of the tyramine pressor effect compared to Moclobemide, suggesting a potentially favorable safety profile in this regard.

Limitations: The primary limitation of this comparison is the lack of direct, head-to-head clinical trials between Metralindole and Moclobemide. The use of Pirlindole as a proxy for Metralindole, while based on structural and pharmacological similarities, is an assumption that should be considered when interpreting these findings. Furthermore, the detailed experimental protocols for the cited studies were not fully available, necessitating a reconstruction based on standard methodologies.

Future Directions: Further research, including direct comparative clinical trials, is warranted to definitively establish the relative efficacy and safety of Metralindole and Moclobemide. Such studies would provide valuable information for clinicians and researchers in the field of antidepressant drug development.

References

Independent Validation of Metralindole's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Metralindole's mechanism of action with other key antidepressant classes, supported by experimental data. While direct independent validation studies for Metralindole are limited in publicly accessible literature, its established classification as a reversible inhibitor of monoamine oxidase A (RIMA) and its close structural and pharmacological relationship to Pirlindole allow for a robust, data-driven analysis based on analogous compounds.[1][2]

Core Mechanism of Action: Reversible Inhibition of Monoamine Oxidase A (MAO-A)

Metralindole is classified as a reversible inhibitor of monoamine oxidase A (RIMA).[2][3] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the brain.[4] By reversibly inhibiting MAO-A, Metralindole is understood to increase the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism underlying its antidepressant effects.

The reversibility of this inhibition is a critical feature, distinguishing RIMAs from older, irreversible MAO inhibitors (MAOIs). This property is associated with a more favorable safety profile, particularly a reduced risk of the "cheese effect," a hypertensive crisis that can occur when consuming tyramine-rich foods.[5]

Signaling Pathway of MAO-A Inhibition```dot

MAO_A_Inhibition cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Synaptic_NT Increased 5-HT, NE, DA Receptors Postsynaptic Receptors Synaptic_NT->Receptors Signal Neuronal Signal Receptors->Signal Release Release Release->Synaptic_NT

Caption: Workflow for a fluorometric in vitro MAO-A inhibition assay.

Ex Vivo Measurement of MAO-A Inhibition

This method assesses the inhibitory effect of a compound after administration to a live animal.

  • Principle: An animal is dosed with the test compound. After a set time, brain or other tissues are collected, and the MAO-A activity in the tissue homogenates is measured using an in vitro assay to determine the extent of in vivo inhibition. [6]* Procedure:

    • Animal Dosing: Administer the test compound (e.g., Metralindole) to laboratory animals (e.g., rats) via oral or intraperitoneal injection.

    • Tissue Collection: At a predetermined time point, euthanize the animals and dissect the brain or other tissues of interest.

    • Homogenization: Homogenize the tissues in an ice-cold buffer.

    • MAO-A Activity Assay: Measure the MAO-A activity in the tissue homogenates using the in vitro fluorometric or HPLC-based assay described above.

    • Data Analysis: Compare the MAO-A activity in the tissues from the treated animals to that of a vehicle-treated control group to calculate the percentage of ex vivo inhibition. The dose that produces 50% inhibition (ID50) can then be determined.

Conclusion

The available evidence strongly supports the classification of Metralindole as a reversible inhibitor of monoamine oxidase A. Its mechanism of action is analogous to that of its close structural relative, Pirlindole, and other well-characterized RIMAs. This mechanism, which leads to an increase in synaptic concentrations of key monoamine neurotransmitters, is distinct from that of other major antidepressant classes such as SSRIs, SNRIs, and NDRIs. The validation of this mechanism for any new RIMA would follow established in vitro and ex vivo experimental protocols to quantify its potency and selectivity for MAO-A.

References

A Head-to-Head Comparison of Metralindole and Tranylcypromine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of monoamine oxidase inhibitors (MAOIs), both older and newer agents continue to be of interest for their efficacy in treating depressive disorders, particularly in cases resistant to other therapies. This guide provides a detailed comparison of Metralindole, a lesser-known reversible inhibitor of monoamine oxidase A (RIMA), and Tranylcypromine, a well-established irreversible non-selective MAOI. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform further investigation and development.

Executive Summary

Metralindole, also known as Inkazan, is a reversible inhibitor of monoamine oxidase A (RIMA) that was primarily investigated in Russia.[1][2][3][4][5] It is structurally and pharmacologically related to pirlindole.[1][3][4] In contrast, Tranylcypromine is a widely recognized irreversible, non-selective MAOI used in the treatment of major depressive disorder.[1][2][3][4][5][6][7][8][9][10][11][12][13] Due to the limited availability of comprehensive clinical trial data for Metralindole in the public domain, a direct, robust head-to-head comparison with Tranylcypromine based on extensive experimental evidence is challenging. This guide therefore provides a thorough overview of the well-documented properties of Tranylcypromine and synthesizes the available, albeit limited, information on Metralindole.

Mechanism of Action

Both Metralindole and Tranylcypromine exert their therapeutic effects by inhibiting monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine.[6][7][8][9][10][11][12] However, their mechanisms of inhibition differ significantly.

Metralindole is a reversible inhibitor of monoamine oxidase A (RIMA) .[1][3][4] This means it temporarily binds to the MAO-A enzyme, and its inhibitory effect can be overcome by increasing concentrations of the substrate. This reversibility is associated with a lower risk of the "cheese effect" (hypertensive crisis) induced by tyramine-rich foods.

Tranylcypromine is an irreversible and non-selective MAO inhibitor , affecting both MAO-A and MAO-B.[1][2][3][4] Its irreversible binding means that the enzyme's function is only restored upon the synthesis of new enzyme molecules, leading to a prolonged duration of action.[12] This non-selective and irreversible inhibition contributes to its high efficacy but also to a greater potential for drug and food interactions.

cluster_0 Presynaptic Neuron cluster_1 Mechanism of Inhibition cluster_2 Synaptic Cleft Monoamines Monoamines MAO Monoamine Oxidase Monoamines->MAO Degradation Metabolites Metabolites MAO->Metabolites Increased Monoamines Increased Monoamines Metralindole Metralindole Metralindole->MAO Reversible Inhibition (MAO-A) Tranylcypromine Tranylcypromine Tranylcypromine->MAO Irreversible Inhibition (MAO-A/B)

Fig. 1: Mechanism of MAO Inhibition

Comparative Data Summary

The following table summarizes the available data for Metralindole and Tranylcypromine. It is important to note the disparity in the volume of research, with significantly more data available for Tranylcypromine.

FeatureMetralindole (Inkazan)Tranylcypromine (Parnate)
Mechanism of Action Reversible Inhibitor of MAO-A (RIMA)[1][3][4]Irreversible, Non-selective Inhibitor of MAO-A and MAO-B[1][2][3][4]
Chemical Class Tetracyclic β-carboline derivativeNon-hydrazine, cyclopropylamine (B47189) derivative
Half-life Data not readily availableApproximately 2.5 hours (pharmacokinetic), but pharmacodynamic effect is much longer due to irreversible inhibition[4]
Metabolism Data not readily availablePrimarily hepatic[4]
Efficacy Investigated as a potential antidepressant in Russia; clinical trial data is not widely available.[1][2]Proven efficacy in major depressive disorder, particularly in treatment-resistant cases.
Safety and Tolerability Limited publicly available data; as a RIMA, it is expected to have a lower risk of tyramine-induced hypertensive crisis compared to irreversible MAOIs.Known side effects include orthostatic hypotension, insomnia, and the potential for hypertensive crisis with tyramine-rich foods and certain medications.[13]
Drug Interactions Expected to have fewer and less severe interactions than irreversible MAOIs.Numerous and potentially severe interactions with serotonergic drugs (risk of serotonin syndrome) and sympathomimetics.[8]

Experimental Protocols

Screening Screening Baseline_Assessment Baseline Assessment Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm_A Drug A (e.g., Metralindole) Randomization->Treatment_Arm_A Treatment_Arm_B Drug B (e.g., Tranylcypromine) Randomization->Treatment_Arm_B Placebo_Arm Placebo Randomization->Placebo_Arm Follow_Up Follow-Up Assessments (Efficacy & Safety) Treatment_Arm_A->Follow_Up Treatment_Arm_B->Follow_Up Placebo_Arm->Follow_Up Data_Analysis Data Analysis Follow_Up->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Fig. 2: Generalized Clinical Trial Workflow

A typical double-blind, randomized controlled trial would involve:

  • Screening Phase: Potential participants are assessed against inclusion and exclusion criteria.

  • Baseline Assessment: Comprehensive evaluation of depressive symptoms using standardized scales (e.g., Hamilton Depression Rating Scale - HAMD, Montgomery-Åsberg Depression Rating Scale - MADRS), as well as safety assessments.

  • Randomization: Eligible participants are randomly assigned to receive Metralindole, Tranylcypromine, or a placebo.

  • Treatment Phase: The assigned treatment is administered for a predefined period (e.g., 8-12 weeks), with regular follow-up visits.

  • Follow-Up Assessments: Efficacy and safety are monitored at regular intervals throughout the treatment phase.

  • Data Analysis: Statistical analysis is performed to compare the change in depression scores and the incidence of adverse events between the treatment groups.

Conclusion

Tranylcypromine is a potent and effective antidepressant, albeit one that requires careful management due to its irreversible, non-selective MAO inhibition and associated risks. Metralindole, as a RIMA, represents a potentially safer class of MAOIs. However, the lack of extensive, publicly accessible clinical data on Metralindole precludes a definitive comparison of its efficacy and safety relative to Tranylcypromine. Further research, including well-controlled, head-to-head clinical trials, would be necessary to fully elucidate the comparative therapeutic profiles of these two compounds. The information available suggests that Metralindole's reversible and MAO-A selective mechanism could offer a more favorable safety profile, but its clinical efficacy remains to be robustly demonstrated to a wider scientific audience.

References

Replicating Historical Russian Studies on Inkazan (Metralindole): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metralindole, known as Inkazan in Russia, is a reversible inhibitor of monoamine oxidase A (RIMA) that was developed and studied in the Soviet Union as a potential antidepressant.[1][2] Structurally and pharmacologically related to pirlindole (B1663011), another RIMA, Inkazan represents a class of antidepressants that offer a safer alternative to the older, irreversible monoamine oxidase inhibitors (MAOIs).[2][3] This guide provides a comparative analysis of Inkazan and other RIMAs, with a focus on replicating and understanding the historical Russian research in the context of modern antidepressant development. Due to the limited availability of full-text historical Russian studies, this guide synthesizes data from available abstracts and compares it with more extensively documented alternatives like moclobemide (B1677376) and pirlindole.

Mechanism of Action: Reversible Inhibition of MAO-A

The primary mechanism of action for Inkazan and other RIMAs is the selective and reversible inhibition of monoamine oxidase A (MAO-A).[1][3] This enzyme is responsible for the degradation of key monoamine neurotransmitters—serotonin (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA)—in the presynaptic neuron. By inhibiting MAO-A, RIMAs increase the intraneuronal concentrations of these neurotransmitters, leading to their enhanced availability in the synaptic cleft and subsequent mood-lifting effects.[4] The reversibility of this inhibition is a crucial safety feature, as it allows for the displacement of the inhibitor by high concentrations of substrates like tyramine (B21549), significantly reducing the risk of the hypertensive crisis commonly associated with irreversible MAOIs.[3][5]

Signaling Pathway of MAO-A Inhibition

MAO_A_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (5-HT, NE, DA) Vesicles Synaptic Vesicles MA->Vesicles Storage MAO_A MAO-A MA->MAO_A Degradation MA_Synapse Increased Monoamines MA->MA_Synapse Release Metabolites Inactive Metabolites MAO_A->Metabolites Inkazan Inkazan (Metralindole) & other RIMAs Inkazan->MAO_A Inhibition Receptors Postsynaptic Receptors MA_Synapse->Receptors Binding Signal Signal Transduction (Antidepressant Effect) Receptors->Signal

Caption: MAO-A inhibition by Inkazan increases synaptic monoamine levels.

Biochemical and Pharmacological Profile

Table 1: Comparative Biochemical Potency of Reversible MAO-A Inhibitors

CompoundMAO-A IC50 (nM)MAO-A Ki (nM)MAO-B IC50 (nM)Selectivity Index (MAO-B/MAO-A)
Inkazan (Metralindole) Data not availableData not availableData not availableData not available
Moclobemide ~200[1]~450[1]>10,000[1]>50[1]
Pirlindole Data not availableData not availableData not availableData not available
Befloxatone Data not available1.9 - 3.6[1]270 - 900[1]~100 - 400[1]
Brofaromine (B1663282) ~190[1]Data not available>10,000[1]>52[1]

Note: IC50 and Ki values can vary based on experimental conditions.

Historical Russian studies on Inkazan described its pharmacological effects in preclinical models. Experiments on cats and rabbits showed that Inkazan has an activating effect on the EEG of the brain cortex, midbrain reticular formation, and hippocampus.[5][6] In rats, low doses of Inkazan were found to facilitate the inhibition of conditioned avoidance reflexes, while higher doses inhibited these reflexes.[5][6] These findings suggest a pharmacological profile that shares similarities with tricyclic antidepressants but also has distinct effects on brain bioelectrical activity and conditioned behaviors.[5][6]

Clinical Efficacy

Clinical trial data for Inkazan is not available in the reviewed literature. However, the efficacy of the structurally similar pirlindole and the widely studied moclobemide in treating major depressive disorder provides a benchmark for what might be expected from Inkazan.

Table 2: Clinical Efficacy of RIMAs in Major Depressive Disorder

CompoundStudy DesignTreatment DurationPrimary Outcome MeasureKey Findings
Inkazan (Metralindole) Data not availableData not availableData not availableData not available
Pirlindole Multicenter, placebo-controlled, double-blind, randomized trial (n=103)[7]42 daysHamilton Depression Rating Scale (HDRS)Significantly greater decrease in HDRS score compared to placebo from day 28. At day 42, 72% of the pirlindole group had an HDRS score ≤ 7, compared to 21% in the placebo group.[7]
Pirlindole vs. Moclobemide Double-blind, randomized trial (n=111)[8]42 daysHDRS, HARS, MADRSBoth drugs produced significant improvements in all scores. After 42 days, ≥50% improvement in HDRS was seen in 80% of pirlindole patients and 67% of moclobemide patients.[8]
Moclobemide Meta-analysis of 38 controlled studies (n=2371)[9]VariedResponse RatesResponse rates: 66% in unipolar endogenous depression, 57% in bipolar depression, 47-66% in dysthymia.[9]
Moclobemide Meta-analysis[3]VariedComparison with other antidepressantsAs effective as tricyclic antidepressants and SSRIs, and better tolerated. Less effective than older, irreversible MAOIs.[3]
Experimental Protocol: Placebo-Controlled Trial of Pirlindole

A representative methodology for assessing RIMA efficacy comes from a study on pirlindole.[7]

  • Objective: To evaluate the efficacy and safety of pirlindole in patients with unipolar major depression.

  • Design: A multicenter, placebo-controlled, double-blind, randomized trial.

  • Participants: 103 inpatients diagnosed with unipolar major depression according to DSM-III-R criteria.

  • Intervention: Following a 6-day placebo run-in period, patients were randomized to receive either pirlindole (300 mg/day) or a placebo for 42 days.

  • Outcome Measures: The primary efficacy endpoint was the change from baseline in the Hamilton Depression Rating Scale (HDRS) score. Secondary measures included the Hamilton Anxiety Rating Scale (HARS) and the Montgomery-Asberg Depression Rating Scale (MADRS).

  • Statistical Analysis: Comparison of the mean change in scores between the pirlindole and placebo groups using appropriate statistical tests.

Safety Profile: The Tyramine Pressor Response

A critical aspect of MAOI safety is the potentiation of the pressor effect of tyramine, an amine found in certain foods. Ingestion of tyramine-rich foods by individuals taking irreversible MAOIs can lead to a hypertensive crisis.[10] RIMAs, including Inkazan, exhibit a significantly reduced risk due to their reversible binding to MAO-A.[5] A Russian study specifically compared the influence of pyrazidol (pirlindole), Inkazan, and other antidepressant MAOIs on the pressor effect of tyramine, indicating that this was a key area of investigation for Inkazan. While the specific results of this study are not detailed here, studies with moclobemide have quantified this effect.

Table 3: Tyramine Pressor Response with RIMAs vs. Irreversible MAOIs

DrugTyramine Dose to Increase Systolic BP by 30 mmHg (Tyramine30)Potentiation Factor (Placebo/Drug)
Placebo 1200 - 1450 mg (with a meal)[11]N/A
Moclobemide 306 mg (with a meal)[11]5.0[11]
Tranylcypromine (B92988) (Irreversible) 35 mg (with a meal)[11]38.2[11]
Experimental Protocol: Tyramine Pressor Challenge

The following protocol outlines a typical tyramine pressor challenge used to assess the safety of MAOIs.

  • Objective: To quantify the potentiation of the tyramine pressor effect by an MAOI.

  • Design: A double-blind, placebo-controlled study in healthy volunteers.

  • Procedure:

    • Establish a baseline tyramine sensitivity by administering increasing intravenous doses of tyramine until the systolic blood pressure increases by 30 mmHg (the pressor dose).

    • Administer the MAOI or placebo for a specified period (e.g., 2 weeks).

    • Repeat the tyramine challenge to determine the new pressor dose.

  • Outcome Measure: The primary outcome is the potentiation factor, calculated as the ratio of the pressor dose of tyramine before and during drug administration.

Visualizing the Research and Development Landscape

Experimental Workflow for Antidepressant Evaluation

Antidepressant_Workflow cluster_preclinical Preclinical Research cluster_clinical Clinical Trials in_vitro In Vitro Screening (e.g., MAO-A Inhibition Assay) animal_models Animal Models of Depression (e.g., Forced Swim Test) in_vitro->animal_models toxicology Toxicology & Safety Pharmacology (e.g., Tyramine Pressor Challenge) animal_models->toxicology phase1 Phase I (Safety & Dosage in Healthy Volunteers) toxicology->phase1 IND Submission phase2 Phase II (Efficacy & Side Effects in Patients) phase1->phase2 phase3 Phase III (Large-scale Efficacy & Safety) phase2->phase3 approval Regulatory Approval phase3->approval

Caption: A typical workflow for antidepressant drug development.

Logical Relationships of MAOIs

MAOI_Relationships cluster_irreversible Irreversible MAOIs cluster_reversible Reversible MAOIs (RIMAs) MAOIs Monoamine Oxidase Inhibitors (MAOIs) cluster_irreversible cluster_irreversible MAOIs->cluster_irreversible cluster_reversible cluster_reversible MAOIs->cluster_reversible NonSelective_Irr Non-selective (e.g., Tranylcypromine) Inkazan Inkazan (Metralindole) Pirlindole Pirlindole Moclobemide Moclobemide

Caption: Classification of MAOIs showing the position of Inkazan.

Conclusion

Inkazan (Metralindole) belongs to the important class of reversible MAO-A inhibitors, which represent a significant advancement in safety over older antidepressants. While the historical Russian research provides a foundation for understanding its pharmacological profile, a comprehensive quantitative comparison with modern alternatives is hampered by the limited accessibility of the original data. This guide has synthesized the available information and contextualized it with data from related compounds like pirlindole and moclobemide. For researchers and drug development professionals, replicating the key preclinical and clinical studies outlined here, such as in vitro MAO-A inhibition assays, animal models of depression, and tyramine pressor challenges, would be essential to fully characterize Inkazan's potential and place it within the modern therapeutic landscape. The provided experimental protocols and comparative data serve as a roadmap for such an endeavor.

References

Assessing the selectivity of Metralindole for MAO-A over MAO-B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metralindole (Inkazan) is a reversible inhibitor of monoamine oxidase A (RIMA), a class of antidepressants that selectively target the MAO-A enzyme.[1][2] Its structural and pharmacological similarity to the well-studied compound Pirlindole suggests a high degree of selectivity for MAO-A over its isoenzyme, MAO-B.[1][2] This guide provides a comparative assessment of Metralindole's anticipated selectivity, supported by experimental data for closely related and alternative MAO inhibitors.

Understanding MAO Inhibition and Selectivity

Monoamine oxidases (MAO) are crucial enzymes in the metabolism of monoamine neurotransmitters. There are two primary isoforms: MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin, norepinephrine, and dopamine, while MAO-B has a higher affinity for phenylethylamine and also metabolizes dopamine.[3] The selective inhibition of MAO-A is a key therapeutic strategy for depression, as it increases the synaptic availability of key mood-regulating neurotransmitters.[3] High selectivity for MAO-A is desirable to minimize side effects associated with the inhibition of MAO-B.

Quantitative Comparison of MAO Inhibitors

CompoundTypeMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)MAO-A Kᵢ (µM)MAO-B Kᵢ (µM)Selectivity Index (MAO-B/MAO-A)
Pirlindole RIMA (Metralindole Analogue) 0.24 Slightly Inhibited 0.249 52.1 ~209
MoclobemideRIMA1.2270.8>10~23
ClorgylineIrreversible MAO-A Inhibitor0.0081.3--~163
SelegilineIrreversible MAO-B Inhibitor0.70.01--~0.014
RasagilineIrreversible MAO-B Inhibitor0.4120.004--~0.01
SafinamideReversible MAO-B Inhibitor800.079--~0.001
HarmalineRIMA0.002359--~25652
LazabemideReversible MAO-B Inhibitor1250.018--~0.00014

Note: The Selectivity Index is calculated as (Kᵢ for MAO-B) / (Kᵢ for MAO-A) or (IC₅₀ for MAO-B) / (IC₅₀ for MAO-A). A higher value indicates greater selectivity for MAO-A.

Based on the data for Pirlindole, Metralindole is expected to exhibit a high selectivity index, favoring the inhibition of MAO-A by a significant margin. This positions it as a potentially potent and selective antidepressant with a favorable side-effect profile compared to non-selective or MAO-B selective inhibitors.

Experimental Protocols

The determination of MAO-A and MAO-B inhibition is typically conducted using in vitro enzyme assays. A detailed methodology is provided below.

In Vitro MAO-A and MAO-B Inhibition Assay

1. Objective: To determine the half-maximal inhibitory concentration (IC50) and/or the inhibitory constant (Kᵢ) of a test compound (e.g., Metralindole) against recombinant human MAO-A and MAO-B.

2. Materials:

  • Recombinant human MAO-A and MAO-B enzymes
  • Substrate: Kynuramine or p-tyramine
  • Test compound (Metralindole) and reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
  • 96-well microplates (black, for fluorescence readings)
  • Fluorometric or spectrophotometric plate reader

3. Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations.
  • Enzyme Reaction: In each well of the microplate, combine the phosphate buffer, the appropriate MAO enzyme (MAO-A or MAO-B), and a specific concentration of the test compound or reference inhibitor.
  • Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at 37°C.
  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (kynuramine or p-tyramine).
  • Signal Detection: Measure the production of the fluorescent product (4-hydroxyquinoline from kynuramine) or the consumption of the substrate at regular intervals using a plate reader.
  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. For Kᵢ determination, conduct experiments at varying substrate concentrations.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical MAO inhibition assay.

MAO_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Compound_Prep Test Compound & Inhibitor Dilutions Dispense Dispense Reagents to Microplate Compound_Prep->Dispense Enzyme_Prep MAO-A / MAO-B Enzyme Solution Enzyme_Prep->Dispense Substrate_Prep Substrate Solution Initiate Add Substrate to Initiate Reaction Substrate_Prep->Initiate Preincubation Pre-incubate Enzyme & Inhibitor (37°C) Dispense->Preincubation Preincubation->Initiate Incubate Incubate at 37°C Initiate->Incubate Measure Measure Fluorescence/Absorbance Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine IC50 / Ki Plot->Determine

Caption: Workflow for determining MAO-A and MAO-B inhibition.

Signaling Pathway of MAO-A in Neurotransmission

The diagram below illustrates the role of MAO-A in the metabolism of key neurotransmitters and the effect of a selective inhibitor like Metralindole.

MAO_A_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron NT Serotonin (5-HT) Norepinephrine (NE) Dopamine (DA) MAO_A MAO-A NT->MAO_A Metabolism Metabolites Inactive Metabolites MAO_A->Metabolites Metralindole Metralindole (RIMA) Metralindole->MAO_A Inhibition

Caption: Inhibition of MAO-A by Metralindole increases neurotransmitter availability.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Metralindole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Metralindole hydrochloride, ensuring the safety of laboratory personnel and the protection of the environment. This compound, a reversible inhibitor of monoamine oxidase A (RIMA), should be handled as a hazardous chemical waste stream.[1][2]

Core Principle: Hazardous Waste Management

This compound, like many research pharmaceuticals, must be treated as hazardous waste.[1][3][4] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[1][5][6] Improper disposal can lead to environmental contamination and potential harm to aquatic life.[1][6][7] Adherence to all local, state, and federal regulations governing hazardous waste is mandatory.[1][4][7] All personnel handling this waste must be trained in appropriate procedures to protect themselves and the environment.[4][8]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Clearly identify all waste containing this compound. This includes pure compound, contaminated labware (e.g., gloves, weighing paper, pipette tips), and solutions.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[9]

2. Container Selection and Labeling:

  • Use a designated, compatible, and properly sealed hazardous waste container.[1][9][10] The container must be in good condition and not leaking.[9]

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1] Approximate concentrations should also be noted.[10]

3. Waste Accumulation and Storage:

  • Collect waste in the designated container, ensuring the container is kept closed except when adding waste.[9][10]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

4. Scheduling and Documentation:

  • Contact your institution's EHS department or a licensed chemical waste disposal vendor to schedule a pickup.

  • Complete all required waste manifest forms accurately, providing the full chemical name and quantity of the waste.

5. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11]

  • For solid spills, carefully collect the material using a method that minimizes dust generation, such as a damp cloth or a filtered vacuum.[11]

  • For liquid spills, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand.

  • Place all contaminated materials into a designated hazardous waste container and label it accordingly.[1]

  • Thoroughly clean the spill area.[11]

Data Presentation: Waste Container Specifications

Container AttributeSpecificationRationale
Material High-density polyethylene (B3416737) (HDPE) or other compatible plastic; Glass for certain solvent wastes.Ensures chemical compatibility and prevents degradation of the container.[10]
Lid Tightly fitting screw cap.Prevents spills, evaporation, and release of vapors.[9][10]
Labeling "Hazardous Waste", "this compound", % composition, accumulation start date.Complies with regulations and ensures proper identification and handling.[1][10]
Condition Clean, dry, and free from leaks or external contamination.Maintains safety and integrity of the waste containment.[9]

Experimental Protocols: N/A

No experimental protocols for the treatment or neutralization of this compound prior to disposal were found in the provided search results. The standard and recommended procedure is collection and disposal via a licensed hazardous waste management service.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Waste Generation (this compound or contaminated material) B Is the waste container appropriate and properly labeled? A->B C Select a compatible container. Label with 'Hazardous Waste' and 'this compound'. B->C No D Place waste in the designated container. B->D Yes C->D E Store container in a secure, well-ventilated area. D->E F Is the container full or is disposal required? E->F F->E No G Contact EHS or licensed waste disposal vendor. F->G Yes H Complete waste manifest and prepare for pickup. G->H I Transfer waste to the authorized carrier. H->I

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Metralindole hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Metralindole Hydrochloride

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is of paramount importance. This guide provides immediate and essential safety and logistical information for handling this compound, a reversible inhibitor of monoamine oxidase A (RIMA).[1][2] Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to minimize exposure risk when handling this compound. The following table summarizes the required PPE for various stages of handling.

OperationEye/Face ProtectionHand ProtectionRespiratory ProtectionBody Protection
Handling Solid (e.g., Weighing, Transferring) Safety glasses with side shields or chemical safety goggles. A full-face shield is recommended for larger quantities.[3][4]Two pairs of chemical-resistant gloves (e.g., nitrile, neoprene) are recommended.[3][5] Ensure gloves comply with ASTM standard D6978.[3][6]A NIOSH-certified N95 or N100 respirator should be used to prevent inhalation of dust particles.[3][7] Work should be conducted in a chemical fume hood.[3]A lab coat or chemical-resistant apron should be worn.[3] For larger quantities, a chemical-resistant suit may be necessary.[3]
Preparing Solutions (e.g., Dissolving) Chemical safety goggles are mandatory.[3] A full-face shield is also recommended.[4]Two pairs of chemical-resistant gloves (e.g., nitrile, neoprene).[3][5]Work should be performed in a well-ventilated area, preferably a chemical fume hood.[3]A lab coat or chemical-resistant apron is required.[3]
Handling Solutions Safety glasses with side shields or chemical safety goggles.[3]Chemical-resistant gloves (e.g., nitrile, neoprene).[3]Not generally required if handled in a well-ventilated area or fume hood.A lab coat or chemical-resistant apron should be worn.[3]
Cleaning Spills Chemical safety goggles and a full-face shield are required.[4]Two pairs of heavy-duty, chemical-resistant gloves.For large spills, a chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) is necessary.[6][7] An N95 respirator is sufficient for smaller spills.[6]A chemical-resistant suit or apron over a lab coat is required.[3] Shoe covers should also be worn.[6]

Operational and Disposal Plans

Storage: Store this compound in a cool, dry, and dark place. For short-term storage, refrigeration at 2°C to 8°C is recommended.[8][9] For long-term storage, keep at -20°C. Ensure the container is tightly closed and stored in a well-ventilated area.[9][10]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Read and understand the safety data sheet (if available) and this guide thoroughly.

  • Weighing (Solid): Conduct all weighing and transfer of solid this compound within a chemical fume hood or a ventilated enclosure to minimize the risk of dust inhalation.[3]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly. Work within a chemical fume hood to avoid inhaling any vapors or dust.[3]

  • General Handling: Avoid contact with skin and eyes.[3] Do not eat, drink, or smoke in the handling area.[11] Wash hands thoroughly after handling.

Disposal Plan: All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including used PPE, weighing papers, and empty containers, in a designated, sealed, and clearly labeled hazardous waste container.[3]

  • Liquid Waste: Collect liquid waste in a separate, labeled hazardous waste container. Aqueous solutions may be acidic; consult with your institution's Environmental Health and Safety (EHS) department for specific neutralization and disposal procedures.[3] Do not dispose of down the drain unless explicitly permitted by local regulations and institutional guidelines.[3]

  • Unused Product: Unused this compound should be disposed of as hazardous chemical waste. The best practice is to use a drug take-back program if available.[12][13] If not available, mix the compound with an undesirable substance like coffee grounds or cat litter, place it in a sealed plastic bag, and dispose of it in the trash, in accordance with institutional and local regulations.[14][15]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A Review Safety Protocols B Don Appropriate PPE A->B C Weigh Solid Compound B->C D Prepare Solution C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Segregate Hazardous Waste (Solid & Liquid) F->G H Doff PPE G->H I Wash Hands Thoroughly H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Metralindole hydrochloride
Reactant of Route 2
Metralindole hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。